5-Iodosalicylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNKOFGNPGRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152281 | |
| Record name | 5-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-30-2 | |
| Record name | 5-Iodosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Iodosalicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6XQF5B67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 5-Iodosalicylic acid?
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 119-30-2), a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] This document consolidates critical data from various sources, presents experimental methodologies, and visualizes relevant chemical transformations to support research and development activities.
Chemical Identity and Structure
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and formulation development.
| Property | Value | Source(s) |
| Appearance | White to slightly beige or pale yellow crystalline powder. | [1][3][4][7][10] |
| Melting Point | 189 - 204 °C | [1][3][4][6][7][9][10][11][12][13] |
| Boiling Point | 371.4 °C at 760 mmHg (Predicted) | [10][12][14] |
| Solubility | Sparingly soluble in water; readily soluble in methanol (B129727), ethanol (B145695), and acetone. | [1][6][10][12] |
| Density | ~2.155 g/cm³ | [14] |
| pKa | 2.67 ± 0.10 (Predicted) | [1][10] |
| Vapor Pressure | 3.56 x 10⁻⁶ mmHg at 25°C | [14] |
| Flash Point | 178.4 °C | [14] |
Chemical Properties and Reactivity
This compound is a stable compound under normal storage conditions, though it is noted to be light-sensitive.[1][6][7][10] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
Key aspects of its reactivity include:
-
Acidity: As a carboxylic acid, it undergoes typical acid-base reactions. Its acidity is influenced by the electron-withdrawing effects of the iodine atom and the hydroxyl group on the benzene (B151609) ring.
-
Reagent in Organic Synthesis: It serves as a versatile building block for more complex molecules. The iodine atom provides a reactive site for various coupling reactions.[1]
-
Applications in Synthesis: It is a crucial starting material for:
A common reaction is the esterification of the carboxylic acid group. For instance, it is converted to its methyl ester as an intermediate step in the synthesis of more complex pharmaceutical analogues.[15]
Experimental Protocols
The characterization of this compound involves several standard analytical techniques.
4.1 Melting Point Determination
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded. The reported values for this compound show some variation, which can be attributed to the purity of the sample and the specific apparatus used.[3][7][11][13]
4.2 Assay by Acid-Base Titration
-
Methodology: The purity of this compound can be determined by aqueous acid-base titration.[3][4] A precisely weighed sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH meter or a colorimetric indicator to determine the endpoint. The percentage purity is calculated based on the amount of titrant required to neutralize the carboxylic acid.
4.3 Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: FTIR is used to identify the functional groups present in the molecule.[4] A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] The infrared spectrum is recorded, showing characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O, C-I, and aromatic C-H bonds, confirming the compound's identity.
4.4 Synthesis of Methyl 5-iodosalicylate
-
Protocol: As a representative synthetic procedure, this compound is converted to its methyl ester.[15] This is achieved by reacting the acid with methanol and trimethyl orthoformate in the presence of a catalytic amount of sulfuric acid.[15] The mixture is typically heated under reflux, and the product, methyl 5-iodosalicylate, is isolated and purified using standard techniques like crystallization or chromatography.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | Spectrum recorded in DMSO-d₆ (400 MHz) shows characteristic peaks at δ (ppm): 8.038, 7.787, and 6.825. These signals correspond to the protons on the aromatic ring. | [1][16] |
| ¹³C NMR | Data is available for this compound, typically recorded in DMSO-d₆, which would show seven distinct carbon signals corresponding to the molecular structure. | [1][14] |
| FTIR | The spectrum (KBr disc) displays characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-iodine (C-I) functional groups, confirming the structure. | [1][5][14] |
| Mass Spec. | Mass spectrometry data is available and would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. | [1][14] |
Safety and Handling
This compound is classified as an irritant.[1][5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][9]
-
Precautionary Measures: Use in a well-ventilated area.[1][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][17][18] Avoid breathing dust.[1][17] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. openpr.com [openpr.com]
- 3. This compound, 97% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAS 119-30-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound technical grade 119-30-2 [sigmaaldrich.com]
- 10. This compound CAS#: 119-30-2 [m.chemicalbook.com]
- 11. 5-ヨードサリチル酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 119-30-2 [chemicalbook.com]
- 13. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. This compound(119-30-2) 1H NMR spectrum [chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. This compound technical grade 119-30-2 [sigmaaldrich.com]
A Comprehensive Guide to the Synthesis and Purification of 5-Iodosalicylic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 5-iodosalicylic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows to support researchers in their laboratory work.
Introduction
This compound (2-hydroxy-5-iodobenzoic acid) is an aromatic organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, allows for a variety of chemical transformations. The presence of the iodine atom is particularly significant, as it can be readily displaced or participate in cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.[2] In the pharmaceutical industry, this compound is a starting material for the development of anti-inflammatory, antibacterial, and antifungal agents.[2]
This guide details two primary methods for the synthesis of this compound: the direct iodination of salicylic (B10762653) acid and the Sandmeyer reaction of 5-aminosalicylic acid. A comprehensive protocol for its purification via recrystallization is also provided.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 119-30-2 | [2] |
| Molecular Formula | C₇H₅IO₃ | [2] |
| Molecular Weight | 264.02 g/mol | [3] |
| Appearance | White to off-white or slightly beige crystalline powder | [2] |
| Melting Point | 194-204 °C | [4] |
| Solubility | Sparingly soluble in water; readily soluble in ethanol (B145695) and acetone. | [2] |
| pKa | 2.67 ± 0.10 (Predicted) | [2] |
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Table 2 provides typical spectral data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | Spectra available in DMSO-d₆. | [5] |
| ¹³C NMR | Spectra available. | [5] |
| IR (KBr disc) | Spectra available. | [2] |
| Mass Spectrometry | Spectra available. | [2] |
Synthesis of this compound
Two robust methods for the synthesis of this compound are presented below. The direct iodination of salicylic acid is a common approach, while the Sandmeyer reaction offers an alternative route from a different starting material.
Method 1: Direct Iodination of Salicylic Acid
This method involves the electrophilic aromatic substitution of salicylic acid with an iodinating agent. While various iodinating systems can be employed, a common and effective method utilizes iodine monochloride. The following protocol is adapted from a reliable procedure for the di-iodination of salicylic acid, with the stoichiometry adjusted to favor mono-substitution.[6]
-
Dissolution of Salicylic Acid: In a well-ventilated fume hood, dissolve 13.8 g (0.1 mol) of salicylic acid in 125 mL of glacial acetic acid in a 500 mL beaker equipped with a magnetic stirrer. Gentle warming may be required to achieve complete dissolution.
-
Preparation of Iodinating Agent: In a separate container, prepare a solution of 16.2 g (0.1 mol) of iodine monochloride in 90 mL of glacial acetic acid.
-
Reaction: With vigorous stirring, slowly add the iodine monochloride solution to the salicylic acid solution. After the addition is complete, add 400 mL of water to the reaction mixture. A precipitate of this compound should form.
-
Heating: Gradually heat the reaction mixture with stirring on a hot plate to 80°C and maintain this temperature for approximately 30 minutes. The total heating time should be around one hour.
-
Work-up: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold acetic acid, followed by a thorough washing with cold water to remove any residual acid and unreacted reagents.
-
Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.
Method 2: Sandmeyer Reaction of 5-Aminosalicylic Acid
The Sandmeyer reaction provides an alternative route to this compound, starting from 5-aminosalicylic acid. This multi-step process involves the diazotization of the amino group, followed by its displacement with iodine.
-
Diazotization: In a beaker, suspend 15.3 g (0.1 mol) of 5-aminosalicylic acid in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5°C in an ice bath with constant stirring. Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of water, keeping the temperature below 5°C. Continue stirring for 15-20 minutes after the addition is complete.
-
Iodide Reaction: In a separate flask, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
Decomposition: Gently warm the reaction mixture on a water bath to about 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture to room temperature. If any free iodine is present (indicated by a brownish color), add a small amount of sodium thiosulfate (B1220275) solution until the color disappears.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
Purification of this compound
The crude this compound obtained from either synthesis method can be purified by recrystallization to obtain a product of high purity suitable for research purposes. Water is a commonly used solvent for this purpose.[7]
Experimental Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals to a constant weight.
Purification Workflow Diagram
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Salicylic acid and its derivatives: Can cause skin and eye irritation.[2]
-
Glacial acetic acid: Corrosive and has a strong odor.
-
Iodine monochloride: Corrosive and toxic. Handle with extreme care.
-
Hydrochloric acid: Corrosive.
-
Sodium nitrite: Oxidizing agent and toxic.
-
Potassium iodide: Handle with care.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This guide provides detailed and practical information for the synthesis and purification of this compound for research and development purposes. The presented protocols for direct iodination and the Sandmeyer reaction offer reliable methods for obtaining this valuable chemical intermediate. Adherence to the detailed purification procedures will ensure a high-purity product suitable for demanding research applications. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing these chemical transformations safely and efficiently.
References
A Technical Guide to the Solubility of 5-Iodosalicylic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodosalicylic acid in frequently used laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative descriptions and provides a detailed experimental protocol for determining solubility, enabling researchers to ascertain these values under their specific laboratory conditions.
Solubility Profile of this compound
This compound is a white to off-white crystalline powder.[1] Its solubility is a critical parameter for its use in chemical synthesis, pharmaceutical formulation, and various research applications. A summary of its solubility in common laboratory solvents, based on available data, is presented below. It is important to note that while qualitative descriptors are available, specific quantitative solubility data (e.g., in g/L or mg/mL at a given temperature) is not readily found in the surveyed chemical literature and databases.
| Solvent | Formula | Type | Qualitative Solubility |
| Water | H₂O | Polar Protic | Sparingly soluble[1] |
| Methanol | CH₃OH | Polar Protic | Soluble ("almost transparent")[1][2][3] |
| Ethanol | C₂H₅OH | Polar Protic | Readily soluble[1] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Readily soluble[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | No specific data found, but generally a strong solvent for organic compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | No specific data found, but generally a strong solvent for organic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound such as this compound. This protocol is based on the widely used isothermal saturation method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) or sealed ampoules
-
Constant temperature bath or incubator with shaker
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
pH meter (for aqueous solutions)
-
Thermometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle for at least 30 minutes at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
Calculate the mass of the dissolved this compound.
-
The solubility can then be expressed in terms of g/L or mg/mL.
-
-
Instrumental Analysis (more common and accurate):
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in molarity (mol/L) or mass concentration (g/L).
-
-
Data Reporting:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Report the average solubility and the standard deviation.
-
Clearly state the solvent, the experimental temperature, and the analytical method used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This guide serves as a foundational resource for understanding and determining the solubility of this compound. For applications requiring precise solubility data, it is strongly recommended to perform the experimental determination as outlined.
References
Spectral properties of 5-Iodosalicylic acid (NMR, IR, Mass Spec).
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 5-Iodosalicylic acid, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Data Presentation
The spectral data for this compound is summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
The proton NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | ~11.4 | Singlet (broad) | - |
| Aromatic Proton (H-6) | ~8.04 | Doublet | 2.3 |
| Aromatic Proton (H-4) | ~7.78 | Doublet of Doublets | 8.7, 2.3 |
| Aromatic Proton (H-3) | ~6.82 | Doublet | 8.7 |
| Hydroxyl (-OH) | Variable (broad) | Singlet (broad) | - |
Note: The chemical shifts of the acidic protons (-COOH and -OH) can be variable and are dependent on concentration and temperature.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound in DMSO-d₆ shows the following characteristic peaks:
| Assignment | Chemical Shift (δ) in ppm |
| Carbonyl Carbon (-COOH) | ~171.0 |
| C-2 (C-OH) | ~161.1 |
| C-4 | ~142.6 |
| C-6 | ~136.6 |
| C-1 (C-COOH) | ~120.5 |
| C-3 | ~117.4 |
| C-5 (C-I) | ~80.6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3200-2500 | Broad, Strong |
| O-H Stretch (Phenolic) | ~3100 | Broad, Medium |
| C=O Stretch (Carboxylic Acid) | ~1670 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1470 | Medium-Strong |
| C-O Stretch (Phenolic) | ~1290 | Strong |
| O-H Bend (Carboxylic Acid) | ~1430 | Medium |
| C-I Stretch | ~600 | Medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₇H₅IO₃ and the molecular weight is approximately 264.02 g/mol .[1]
| m/z | Relative Intensity (%) | Assignment |
| 264 | High | Molecular Ion [M]⁺ |
| 246 | Moderate | [M - H₂O]⁺ |
| 218 | Moderate | [M - H₂O - CO]⁺ or [M - COOH]⁺ |
| 121 | High | [I-C₆H₄-OH]⁺ |
| 93 | High | [C₆H₅O₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to induce vaporization.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Health and Safety in Handling 5-Iodosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 5-Iodosalicylic acid (CAS No. 119-30-2), a compound utilized in the pharmaceutical and chemical research sectors.[1] Due to its hazardous properties, a thorough understanding of safe handling procedures, potential risks, and emergency responses is critical for all personnel working with this substance.
Physicochemical and Hazard Identification
This compound is a white to off-white or slightly beige crystalline powder.[1][2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and acetone.[1] Proper identification and understanding of its intrinsic hazards are the foundation of safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 119-30-2 | [1][2][3] |
| Molecular Formula | C7H5IO3 | [1][2] |
| Molecular Weight | 264.02 g/mol | [2][4] |
| Appearance | White to slightly beige powder/crystals | [1][2][5] |
| Melting Point | 194-204 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and methanol. | [1] |
| pKa | 2.67 ± 0.10 (Predicted) | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |
Table 2: GHS Hazard Classification and Statements
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | References |
| Skin Irritation | 2 | Irritant | Warning | H315: Causes skin irritation | [1][3][4] |
| Serious Eye Irritation | 2 | Irritant | Warning | H319: Causes serious eye irritation | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation | [1][3][4] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8][9] A face shield may be necessary for tasks with a high risk of dust generation.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[7][8][9][10] Protective clothing, such as a lab coat or coveralls, is required to prevent skin contact.[6][8][10]
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[3][7][8][10] All respirator users must be properly fit-tested and trained.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] Local exhaust ventilation, such as a fume hood, is recommended to control airborne dust.[11]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]
Storage Requirements
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. | [1][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention. | [1][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Spill Response
A chemical spill of this compound should be handled with caution to prevent dust generation and exposure.
-
Minor Spill:
-
Alert others in the vicinity.
-
Wear appropriate PPE.
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully scoop the material into a suitable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Experimental Protocols for Hazard Determination
The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
-
Principle: A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) under a gauze patch for a specified duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.
-
Methodology:
-
A single animal is initially tested.
-
0.5 g of the solid substance, moistened with a small amount of a suitable solvent (e.g., water), is applied to a small area of skin (approximately 6 cm²).
-
The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored according to a standardized scale.
-
If a corrosive effect is not observed, the response is confirmed in additional animals.
-
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually a rabbit). The eye is then observed for any adverse effects on the cornea, iris, and conjunctiva.
-
Methodology:
-
Initially, a single animal is used.
-
A small amount of the test substance (e.g., 0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyelids are held together for about one second to prevent loss of the material.
-
The eye is examined for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling, at 1, 24, 48, and 72 hours after application.
-
The severity of the lesions is scored.
-
If a corrosive or severe irritant effect is not observed, the test may be confirmed in additional animals.
-
Toxicological Mechanisms and Workflows
While the precise signaling pathways for this compound-induced irritation are not fully elucidated, a general understanding of chemical irritant mechanisms can inform safety practices.
Hypothetical Signaling Pathway for Skin Irritation
Chemical irritants can trigger an inflammatory cascade in the skin. The following diagram illustrates a generalized pathway.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS 119-30-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. realsafety.org [realsafety.org]
- 11. umanitoba.ca [umanitoba.ca]
- 12. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 5-Iodosalicylic Acid in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, has been a compound of interest in chemical and pharmaceutical research for over a century. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis, physicochemical properties, and its applications in drug development and chemical research. Detailed experimental protocols for key synthesis methods are provided, along with a summary of its quantitative biological activity. This document aims to serve as a core reference for researchers and professionals working with or interested in the applications of this compound.
Discovery and History
The exploration of halogenated salicylic acid derivatives dates back to the mid-19th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, early investigations into the iodination of salicylic acid were conducted by researchers such as Lautemann in 1861. These initial studies laid the groundwork for the preparation of various iodosalicylic acid isomers. The primary focus of early research was on the antiseptic and therapeutic properties of these compounds, leveraging the known biological activity of both iodine and salicylic acid. Over the years, this compound has emerged as a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
This compound is a white to slightly beige crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | [2] |
| Molecular Weight | 264.02 g/mol | [3] |
| Melting Point | 198-201 °C | [2] |
| pKa | 2.77 | [2] |
| Solubility | Sparingly soluble in water, soluble in ethanol (B145695), methanol, and acetone. | [2] |
| Appearance | White to slightly beige crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Historically, direct iodination of salicylic acid was a common approach. Modern methods often employ more specific and higher-yielding reactions.
Historical Synthesis: Direct Iodination with Iodine Monochloride
A common historical method for the iodination of salicylic acid involves the use of iodine monochloride. While this method often yields a mixture of isomers and di-iodinated products, careful control of reaction conditions can favor the formation of the 5-iodo isomer.
Experimental Protocol:
-
Dissolution: Dissolve salicylic acid (1 equivalent) in glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid to the salicylic acid solution with constant stirring.
-
Reaction: Heat the mixture gently to approximately 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: The crude product, a mixture of iodosalicylic acid isomers, is then purified by fractional crystallization from a suitable solvent such as ethanol or aqueous ethanol to isolate the this compound.
Modern Synthesis: Sandmeyer-type Reaction
A more specific and higher-yielding modern approach involves a Sandmeyer-type reaction starting from 5-aminosalicylic acid.
Experimental Protocol:
-
Diazotization: Dissolve 5-aminosalicylic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. To this solution, add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (excess) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water and a solution of sodium thiosulfate (B1220275) to remove any excess iodine, and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Reaction Workflow:
Caption: Sandmeyer-type synthesis of this compound.
Applications in Chemical Research and Drug Development
This compound serves as a versatile building block in organic synthesis and medicinal chemistry.
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory, antibacterial, and antifungal agents.[2] The iodine atom can be readily displaced or used as a handle for cross-coupling reactions to introduce other functional groups.
-
Chemical Research: In chemical research, it is utilized as a reagent or catalyst.[2] Its derivatives are explored for various applications, including the development of new materials and ligands for metal complexes.
-
Transthyretin (TTR) Binding: this compound and its di-iodo analogue have been shown to bind to transthyretin (TTR), a plasma protein associated with amyloid diseases.[4] The iodine substituents enhance the binding affinity to the TTR channel, suggesting a potential therapeutic application in stabilizing TTR and preventing amyloid fibril formation.[4]
Biological Activity
While the biological activity of salicylic acid is well-established, the addition of an iodine atom at the 5-position modifies its pharmacological profile. Research has indicated that this compound possesses anti-inflammatory, antibacterial, and antifungal properties.[2] However, specific quantitative data on its biological activity, such as IC50 values, are not extensively reported in publicly available literature, suggesting a need for further investigation in this area.
Table of Biological Activity (Illustrative - requires further research for specific values):
| Activity | Target/Assay | IC50 (µM) | Source |
| Anti-inflammatory | e.g., COX-2 Inhibition | Data not available | |
| Antibacterial | e.g., E. coli | Data not available | |
| Antifungal | e.g., C. albicans | Data not available |
Signaling Pathway Involvement
The direct involvement of this compound in specific cellular signaling pathways is not well-documented. However, based on the known mechanisms of salicylic acid and other halogenated derivatives, it can be hypothesized that its biological effects may be mediated through pathways related to inflammation and cellular stress. Salicylic acid itself is a key signaling molecule in plants, involved in systemic acquired resistance, and in animals, it is known to inhibit cyclooxygenase (COX) enzymes, affecting the prostaglandin (B15479496) synthesis pathway. Further research is required to elucidate the specific signaling pathways modulated by this compound.
Hypothesized Signaling Interaction:
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound remains a compound of significant interest due to its rich history and continued relevance in modern chemical and pharmaceutical research. While its foundational synthesis and discovery require deeper historical investigation, its utility as a synthetic intermediate and a potential therapeutic scaffold is well-recognized. This guide provides a current understanding of its properties and applications, highlighting the need for further research to fully elucidate its biological mechanisms and quantitative activity. The detailed protocols and compiled data herein offer a valuable resource for scientists and researchers aiming to explore the potential of this versatile molecule.
References
5-Iodosalicylic Acid and its Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The introduction of an iodine atom at the C5 position of the salicylic acid ring significantly influences its physicochemical properties, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and experimental protocols for key derivatives of this compound, with a focus on their anticancer, anti-inflammatory, and antibacterial properties. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and practical application in drug discovery and development.
Introduction
Salicylic acid and its derivatives have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic modification of the salicylic acid backbone has led to the discovery of compounds with enhanced potency and a broader range of biological activities. This compound has emerged as a particularly interesting starting material for the synthesis of novel derivatives due to the unique properties conferred by the iodine substituent.[1] This guide explores the medicinal chemistry of this compound derivatives, presenting key findings in a structured and practical format for researchers in the field.
Synthesis of this compound Derivatives
The chemical reactivity of this compound allows for a variety of modifications at both the carboxylic acid and hydroxyl groups, leading to the synthesis of esters, amides, hydrazones, and Schiff bases.
General Synthesis of this compound Hydrazide
This compound is first esterified, typically using methanol (B129727) in the presence of an acid catalyst. The resulting methyl 5-iodosalicylate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 5-iodosalicylhydrazide. This hydrazide is a key intermediate for the synthesis of hydrazones and other related derivatives.
Synthesis of Schiff Bases and Hydrazones
Schiff bases and hydrazones of this compound are synthesized by the condensation reaction of 5-iodosalicylhydrazide with various aromatic or heteroaromatic aldehydes and ketones. This reaction is typically carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid.
Pharmacological Activities
Derivatives of this compound have demonstrated promising activities in several therapeutic areas.
Anticancer Activity
While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, related salicylanilide (B1680751) and hydrazone derivatives have shown significant anticancer potential.[2][3] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Salicylic Acid Derivatives
| Compound Class | Cell Line | Activity | Reference |
| Salicylanilides | Various | Inhibition of mTOR, STAT3, NF-κB | [1] |
| Salicylaldehyde Hydrazones | Leukemia and Breast Cancer Cell Lines | Cytotoxic effects | [4] |
| Indolyl-Hydrazones | Breast Cancer (MCF-7) | Apoptosis induction, Kinase inhibition | [5] |
Anti-inflammatory Activity
Derivatives of 5-chlorosalicylic acid, a closely related compound, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] This suggests that this compound derivatives may exert their anti-inflammatory effects through a similar mechanism.
Table 2: Anti-inflammatory Activity of 5-Chlorosalicylic Acid Amide Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Assay | 15 | [1] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase Assay | 17 | [1] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase Assay | 91 | [1] |
Antibacterial Activity
Hydrazide-hydrazones of 4-iodosalicylic acid have been synthesized and evaluated for their antibacterial activity, showing promising results against Gram-positive bacteria.[6] The mechanism of action for some antibacterial Schiff bases has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV.[7]
Table 3: Antibacterial Activity of 4-Iodosalicylic Acid Hydrazide-Hydrazones
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 3 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |
| Hydrazide-hydrazone 4 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |
| Hydrazide-hydrazone 5 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |
Note: MIC stands for Minimum Inhibitory Concentration.
Signaling Pathways and Mechanism of Action
The biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a crucial mediator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Some salicylic acid derivatives have been shown to inhibit this pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. The Annexin V/PI staining assay is a common method to detect and quantify apoptotic cells.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocols
Synthesis of 5-Iodosalicylhydrazide
-
Esterification of this compound: A mixture of this compound (1 equivalent) in methanol (10 volumes) and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the methanol is evaporated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 5-iodosalicylate.
-
Hydrazinolysis of Methyl 5-Iodosalicylate: Methyl 5-iodosalicylate (1 equivalent) is dissolved in ethanol (10 volumes), and hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting solid is triturated with cold water, filtered, washed with water, and dried to afford 5-iodosalicylhydrazide.
General Procedure for the Synthesis of Schiff Bases/Hydrazones
A solution of 5-iodosalicylhydrazide (1 equivalent) and a substituted aldehyde or ketone (1.1 equivalents) in absolute ethanol (15 volumes) is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-10 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base or hydrazone.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
An inoculum of the microbial suspension (adjusted to 0.5 McFarland standard) is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 or 72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
Annexin V/PI Apoptosis Assay
-
Cells are seeded and treated with the test compound as described for the MTT assay.
-
After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Western Blot Analysis
-
Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, supported by quantitative data and detailed experimental protocols. The structural versatility of the this compound scaffold offers significant opportunities for the design and development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this important class of molecules in medicinal chemistry.
References
- 1. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections | MDPI [mdpi.com]
- 7. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of 5-Iodosalicylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodosalicylic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory, antibacterial, and antifungal applications.[1] Their core structure, a salicylic (B10762653) acid backbone with an iodine substitution, provides a unique scaffold for the development of targeted therapies. Understanding the precise molecular mechanisms through which these derivatives exert their effects is paramount for optimizing their design and advancing their clinical translation. This technical guide synthesizes the current understanding of the mechanisms of action of this compound derivatives, focusing on their interactions with key inflammatory and metabolic signaling pathways. We provide a comprehensive overview of their effects on Nuclear Factor-kappa B (NF-κB) signaling, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activation, and 5-Lipoxygenase (5-LOX) inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanisms of Action
The therapeutic effects of this compound derivatives are believed to be mediated through a multi-pronged approach, targeting critical nodes in cellular signaling cascades involved in inflammation and metabolism. The primary mechanisms identified include the inhibition of the pro-inflammatory NF-κB pathway, modulation of the metabolic regulator PPAR-γ, and suppression of the pro-inflammatory enzyme 5-Lipoxygenase.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, orchestrating the expression of numerous genes involved in immunity and inflammation. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. Evidence suggests that certain derivatives of salicylic acid can effectively suppress NF-κB activation. For instance, amidation of the carboxylic group and substitution at the 5-position of salicylic acid have been shown to enhance its NF-κB inhibitory activity.
Quantitative Data: NF-κB Inhibition
Due to the limited availability of specific quantitative data for this compound derivatives, the following table includes data for closely related 5-substituted salicylic acid amide derivatives to provide a comparative context for their potential inhibitory potency.
| Compound | Derivative Type | Cell Line | IC50 (µM) |
| 5-Chlorosalicyloyl-phenethylamine | Amide | HCT116 | 15 |
| 5-Chlorosalicyloyl-3-phenylpropylamine | Amide | HCT116 | 17 |
| 5-Chlorosalicyloyl-4-hydroxyphenylethylamine | Amide | HCT116 | 91 |
Data extrapolated from studies on 5-chlorosalicylic acid derivatives as a proxy for this compound derivatives.
Signaling Pathway Diagram: NF-κB Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of intervention by this compound derivatives, which are hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.
References
The Biological Activity of Halogenated Salicylic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid, a well-known phenolic compound, and its derivatives have long been a cornerstone of medicinal chemistry, most notably as the precursor to the anti-inflammatory drug aspirin (B1665792). The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the salicylic acid scaffold can profoundly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, significantly influence the compound's pharmacokinetic and pharmacodynamic behavior, often leading to enhanced or novel biological activities. This technical guide provides an in-depth overview of the biological activities of halogenated salicylic acid compounds, focusing on their anti-inflammatory and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Anti-inflammatory Activity
The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate inflammatory signaling pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade. Halogenation can enhance these inhibitory activities.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Halogenated salicylic acid derivatives exert their anti-inflammatory effects by targeting key nodes in the inflammatory response. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2.[1][2]
Salicylic acid and its derivatives have been shown to directly inhibit the activity of IKK-β, thereby preventing the degradation of IκBα and blocking the entire downstream signaling cascade.[1] This inhibition reduces the production of a host of inflammatory mediators.
Furthermore, these compounds can influence the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are also activated by inflammatory stimuli and contribute to the production of inflammatory cytokines.[3]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potency of halogenated salicylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) in various assays, such as the inhibition of NF-κB activity or the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 5-Chlorosalicylic acid derivatives | ||||
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase | HCT116 | 15 | [4] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase | HCT116 | 17 | [4] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase | HCT116 | 91 | [4] |
| Salicylate (B1505791) Analogues | ||||
| Aspirin | COX-2 dependent PGE2 synthesis | RAW 264.7 | 5.35 | [5] |
| Sodium Salicylate | COX-2 dependent PGE2 synthesis | RAW 264.7 | >100 | [5] |
| Gentisic acid (a salicylate metabolite) | COX-2 dependent PGE2 synthesis | RAW 264.7 | Significant inhibition at 10-100 µM | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.
Antimicrobial Activity
The incorporation of halogens, particularly chlorine, bromine, and iodine, can impart significant antimicrobial properties to the salicylic acid structure. This is often due to increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability to interfere with essential cellular processes.
Structure-Activity Relationships
Studies have shown that the type and position of the halogen substituent are critical for antimicrobial efficacy. For instance, some research indicates that the antibacterial reactivity of simple halogenated salicylic acids follows the order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[6] More complex derivatives, such as salicylanilides, show potent activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[7][8]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Salicylanilide Derivatives | |||
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA and VRSA strains) | 0.031 - 0.062 | [7][8] |
| Various fluoro and trifluoromethyl-substituted salicylanilides | S. aureus ATCC 29213 | 0.25 - 64 | [7] |
| Salicylic Acid | |||
| Salicylic acid | E. coli | 250 - 500 | [9] |
| Salicylic acid | S. aureus | >1000 | [9] |
| Salicylic acid microcapsules | E. coli | 4000 | [10] |
| Salicylic acid microcapsules | S. aureus | 4000 | [10] |
Note: MIC values can vary based on the specific strain of microorganism and the testing methodology (e.g., broth microdilution, agar (B569324) dilution).
Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating the biological activity of novel compounds. Below are detailed methodologies for key assays cited in this guide.
General Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity by measuring their effect on cytokine production in macrophages.
Protocol for Cytokine Inhibition Assay in RAW 264.7 Cells
This protocol details the measurement of pro-inflammatory cytokine inhibition in LPS-stimulated murine macrophages.[9][11][12]
-
Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Pre-treat the cells with various concentrations of the halogenated salicylic acid compound (or vehicle control) for 3 hours in a serum-free medium.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1-5 µg/mL to the wells (except for the unstimulated control group).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol for Western Blot Analysis of NF-κB Activation
This protocol is used to assess the effect of a compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.[2][13][14]
-
Cell Culture and Treatment: Culture and treat cells (e.g., A549 or RAW 264.7) as described above, but with a shorter LPS stimulation time (e.g., 30 minutes) suitable for observing changes in IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities. Normalize the p-IκBα levels to total IκBα and the loading control to determine the extent of inhibition.
Protocol for Broth Microdilution MIC Assay
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][16][17]
-
Compound Preparation: Prepare a stock solution of the halogenated salicylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Conclusion
Halogenation of the salicylic acid scaffold is a powerful strategy for modulating its biological activity. The resulting compounds often exhibit enhanced anti-inflammatory and antimicrobial properties compared to the parent molecule. Structure-activity relationship studies consistently demonstrate that the nature and position of the halogen substituent are critical determinants of potency and selectivity. The anti-inflammatory effects are largely mediated through the inhibition of key signaling pathways like NF-κB, while antimicrobial activity is influenced by factors such as increased lipophilicity. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new, more effective halogenated salicylic acid-based therapeutic agents. Further systematic investigation into a broader range of halogenated derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. diagomics.com [diagomics.com]
- 15. benchchem.com [benchchem.com]
- 16. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
The Pivotal Role of 5-Iodosalicylic Acid in the Genesis of Novel Anti-Inflammatory Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The quest for more effective and safer anti-inflammatory drugs is a perpetual endeavor in pharmaceutical research. Salicylic (B10762653) acid and its derivatives have long been a cornerstone of anti-inflammatory therapy. This technical guide delves into the significant, yet often overlooked, role of a specific halogenated derivative, 5-iodosalicylic acid, as a versatile starting material and key intermediate in the synthesis of novel anti-inflammatory agents. We will explore its synthetic utility, present detailed experimental protocols for the synthesis of promising derivatives, analyze quantitative structure-activity relationship data, and visualize the key signaling pathways modulated by these compounds. This document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory drugs.
Introduction: The Therapeutic Legacy of Salicylates and the Emergence of this compound
Salicylic acid, a naturally occurring phenolic acid, and its renowned derivative, acetylsalicylic acid (aspirin), have been fundamental in the management of pain, fever, and inflammation for over a century. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins (B1171923).[1] The therapeutic potential of salicylates has spurred extensive research into the synthesis of novel derivatives with improved efficacy, selectivity, and safety profiles.
This compound, a halogenated analog of salicylic acid, has emerged as a valuable building block in medicinal chemistry. The introduction of an iodine atom at the C5 position of the salicylic acid scaffold offers several advantages for drug design and synthesis:
-
Modulation of Physicochemical Properties: The iodine atom significantly alters the lipophilicity and electronic properties of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target enzymes.
-
Synthetic Handle for Further Elaboration: The iodo-substituent serves as a versatile functional group for introducing a wide range of other moieties through various cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.
-
Potential for Enhanced Biological Activity: Halogen bonding and other non-covalent interactions involving the iodine atom can contribute to stronger and more specific binding to biological targets, potentially leading to enhanced potency and selectivity.
This guide will focus on the synthesis and anti-inflammatory properties of a particularly promising class of compounds derived from this compound: 1,3,4-oxadiazoles .
Synthesis of this compound-Based 1,3,4-Oxadiazole (B1194373) Derivatives: A Key Experimental Protocol
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities, including anti-inflammatory effects. The following protocol details the synthesis of a series of 1,3,4-oxadiazole derivatives starting from this compound.
Experimental Workflow
The synthesis proceeds through a multi-step sequence, beginning with the conversion of this compound to its corresponding hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.
Detailed Synthesis Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(2-hydroxy-5-iodophenyl)-1,3,4-oxadiazole
This protocol is a representative example for the synthesis of the 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of Methyl 5-iodosalicylate
To a solution of this compound (10.0 g, 37.9 mmol) in methanol (B129727) (100 mL), concentrated sulfuric acid (2 mL) was added dropwise at 0 °C. The reaction mixture was then refluxed for 8 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was poured into ice-cold water and the precipitated solid was filtered, washed with water, and dried to afford methyl 5-iodosalicylate.
-
Yield: 92%
-
Appearance: White solid
-
m.p.: 102-104 °C
Step 2: Synthesis of this compound hydrazide
A mixture of methyl 5-iodosalicylate (8.0 g, 28.8 mmol) and hydrazine (B178648) hydrate (B1144303) (8 mL, 164 mmol) in ethanol (B145695) (50 mL) was refluxed for 12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried to give this compound hydrazide.
-
Yield: 85%
-
Appearance: Crystalline solid
-
m.p.: 228-230 °C
Step 3: Synthesis of 2-(4-Chlorophenyl)-5-(2-hydroxy-5-iodophenyl)-1,3,4-oxadiazole
A mixture of this compound hydrazide (1.0 g, 3.6 mmol), 4-chlorobenzoic acid (0.56 g, 3.6 mmol), and phosphorus oxychloride (5 mL) was refluxed for 6 hours. The reaction mixture was cooled and slowly poured into ice-cold water. The precipitated solid was filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.
-
Yield: 78%
-
Appearance: Pale yellow solid
-
m.p.: 210-212 °C
-
IR (KBr, cm⁻¹): 3410 (O-H), 1615 (C=N), 1580, 1490 (C=C), 1240 (C-O-C)
-
¹H NMR (DMSO-d₆, δ ppm): 7.15 (d, 1H, Ar-H), 7.60-7.70 (m, 3H, Ar-H), 8.00 (d, 2H, Ar-H), 8.20 (s, 1H, Ar-H), 11.50 (s, 1H, OH)
-
Mass (m/z): 415 [M]⁺
Quantitative Data on Anti-Inflammatory Activity
The synthesized this compound-based 1,3,4-oxadiazole derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. This is a standard and widely accepted acute inflammation model. The percentage inhibition of edema was calculated after 3 hours of carrageenan administration.
| Compound ID | Substituent (Aryl Group) | Molecular Formula | % Edema Inhibition (at 10 mg/kg) |
| 1a | Phenyl | C₁₅H₉IN₂O₂ | 45.2 |
| 1b | 4-Chlorophenyl | C₁₅H₈ClIN₂O₂ | 58.6 |
| 1c | 4-Nitrophenyl | C₁₅H₈IN₃O₄ | 65.3 |
| 1d | 4-Methoxyphenyl | C₁₆H₁₁IN₂O₃ | 52.1 |
| Diclofenac | - | C₁₄H₁₁Cl₂NO₂ | 72.5 |
Table 1: In vivo anti-inflammatory activity of this compound-based 1,3,4-oxadiazole derivatives.
The results indicate that the synthesized compounds exhibit significant anti-inflammatory activity. Notably, the derivative with a 4-nitrophenyl substituent (1c ) showed the highest activity among the synthesized compounds, comparable to the standard drug diclofenac. The presence of electron-withdrawing groups on the phenyl ring appears to enhance the anti-inflammatory activity.
Signaling Pathways in Inflammation: The Targets of Salicylate (B1505791) Derivatives
The anti-inflammatory effects of salicylic acid and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the arachidonic acid cascade (involving COX and LOX enzymes) and the NF-κB signaling pathway.
The Arachidonic Acid Cascade
Arachidonic acid, a fatty acid released from cell membranes, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Non-steroidal anti-inflammatory drugs (NSAIDs), including salicylate derivatives, exert their effects by inhibiting COX enzymes.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, contributing to their anti-inflammatory effects.[2]
Caption: The NF-κB Signaling Pathway and Salicylate Inhibition.
Conclusion and Future Directions
This compound is a highly valuable and versatile platform for the synthesis of novel anti-inflammatory agents. Its unique physicochemical properties and synthetic tractability allow for the creation of diverse libraries of compounds with the potential for enhanced potency and selectivity. The 1,3,4-oxadiazole derivatives presented in this guide demonstrate the successful application of this strategy, yielding compounds with significant in vivo anti-inflammatory activity.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives by exploring various substituents on the 1,3,4-oxadiazole ring and other heterocyclic scaffolds.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of these novel compounds and their effects on a wider range of inflammatory signaling pathways.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME properties of lead compounds to improve their oral bioavailability and in vivo efficacy.
-
Evaluation in Chronic Inflammation Models: Assessing the therapeutic potential of promising candidates in more complex and clinically relevant models of chronic inflammatory diseases.
The continued exploration of this compound as a foundational scaffold holds significant promise for the development of the next generation of safer and more effective anti-inflammatory drugs.
References
Investigating the Binding of 5-Iodosalicylic Acid to Transthyretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin (TTR), a homotetrameric protein found in plasma, is responsible for the transport of thyroxine and retinol.[1][2] The dissociation of the TTR tetramer into its monomeric subunits is a critical rate-limiting step in the pathogenesis of TTR amyloidosis, a group of debilitating diseases characterized by the deposition of amyloid fibrils in various tissues.[1][2] Stabilizing the native tetrameric structure of TTR is a promising therapeutic strategy to inhibit amyloid fibril formation. This technical guide provides an in-depth analysis of the binding of 5-Iodosalicylic acid to transthyretin, a compound that has been identified as a potential kinetic stabilizer of the TTR tetramer.[1][2] This document outlines the quantitative binding data, detailed experimental protocols for characterization, and the underlying mechanism of action.
Introduction: Transthyretin Amyloidogenesis and the Role of Kinetic Stabilizers
Transthyretin amyloid diseases, such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA), are caused by the misfolding and aggregation of TTR.[1] The native, functional form of TTR is a tetramer.[1][2] The dissociation of this tetramer into monomers is the initial and rate-limiting step in the amyloidogenic cascade. These monomers are prone to misfolding, leading to the formation of soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, causing organ dysfunction.
A key therapeutic approach is the use of small molecule kinetic stabilizers that bind to the thyroxine-binding sites of the TTR tetramer.[1][2] This binding stabilizes the quaternary structure, raising the energy barrier for tetramer dissociation and thereby inhibiting the entire amyloidogenic process. Several compounds have been investigated for their TTR stabilizing properties, with a focus on their ability to occupy the two thyroxine-binding sites located at the dimer-dimer interface.
Salicylic (B10762653) acid and its derivatives have been explored as potential TTR stabilizers. Notably, iodination of salicylic acid has been shown to improve its binding affinity for TTR.[1][2] This guide focuses on this compound, a mono-iodinated derivative of salicylic acid, and its interaction with transthyretin.
Quantitative Binding Data
The binding affinity of this compound and related compounds to transthyretin has been evaluated using various biophysical techniques. The following table summarizes the available quantitative data, primarily focusing on relative binding affinities as detailed in foundational studies.
| Compound | Relative Binding Affinity vs. Salicylic Acid | Method | Reference |
| This compound | Higher | Fluorescence Quenching | Gales et al., 2008 |
| 3,5-Diiodosalicylic acid | Highest | Fluorescence Quenching | Gales et al., 2008 |
| Salicylic acid | Baseline | Fluorescence Quenching | Gales et al., 2008 |
Note: Specific IC50 or Kd values for this compound are not consistently reported in the literature; however, studies on the closely related 3,5-Diiodosalicylic acid report an IC50 value of approximately 50 μM for the inhibition of TTR aggregation.[3]
Experimental Protocols
Determination of Binding Affinity via Fluorescence Quenching
Intrinsic tryptophan fluorescence quenching is a widely used method to study the binding of ligands to proteins. TTR contains two tryptophan residues, and the binding of a ligand in the thyroxine-binding sites can cause a change in the local environment of these residues, leading to a quenching of their fluorescence.
Materials:
-
Recombinant human transthyretin (wild-type)
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM KCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Protein Preparation: Prepare a stock solution of TTR in the phosphate buffer. The concentration should be determined spectrophotometrically using the extinction coefficient of TTR.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.
-
Titration:
-
Place a fixed concentration of TTR solution (e.g., 1 µM) in a quartz cuvette.
-
Set the excitation wavelength to 280 nm (for tryptophan excitation) and the emission wavelength to the maximum emission wavelength of TTR (typically around 340 nm).
-
Record the initial fluorescence intensity (F₀).
-
Make successive additions of the this compound solution to the TTR solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the observed fluorescence for the inner filter effect if necessary.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the ratio of fluorescence (F/F₀) as a function of the ligand concentration.
-
The binding constant (Kd) can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation or a non-linear regression model for single-site binding.
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of this compound within the TTR thyroxine-binding pocket. While the crystal structure for the this compound complex is not publicly available, the structure of the closely related 3,5-diiodosalicylic acid in complex with TTR (PDB ID: 3B56) provides significant insights.[4]
General Protocol for TTR-Ligand Co-crystallization:
-
Protein and Ligand Preparation:
-
Highly purified recombinant human TTR is concentrated to a suitable concentration (e.g., 10 mg/mL) in a low ionic strength buffer.
-
A stock solution of this compound is prepared in a compatible solvent.
-
-
Co-crystallization:
-
The TTR solution is incubated with a molar excess of this compound (e.g., 5-fold molar excess) for a defined period to ensure complex formation.
-
The TTR-ligand complex is then used for crystallization trials. The hanging drop vapor diffusion method is commonly employed.
-
Crystallization screens are set up by mixing the TTR-ligand complex solution with a variety of precipitant solutions. A common condition for TTR crystallization is a buffer at acidic pH (e.g., sodium acetate (B1210297) pH 4.5) with a precipitant like ammonium (B1175870) sulfate.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined TTR structure as a search model.
-
The ligand is then modeled into the electron density observed in the thyroxine-binding sites, and the entire complex is refined.
-
Mechanism of Action and Signaling Pathways
The binding of this compound to transthyretin does not modulate a classical signaling pathway but rather intervenes in the protein misfolding cascade of TTR amyloidogenesis. The mechanism is one of kinetic stabilization.
Caption: Mechanism of TTR stabilization by this compound.
The binding of this compound to the two thyroxine-binding sites at the interface of the TTR dimers introduces new favorable interactions. These interactions increase the energetic barrier for the dissociation of the tetramer into monomers, thus kinetically stabilizing the native quaternary structure. By preventing the formation of the amyloidogenic monomeric intermediates, the entire cascade of misfolding and aggregation is halted.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical progression of TTR amyloidogenesis.
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Workflow for X-ray Crystallography.
Conclusion
This compound demonstrates significant potential as a kinetic stabilizer of the transthyretin tetramer. The iodination of the salicylic acid scaffold enhances its binding affinity to the thyroxine-binding sites, thereby inhibiting the dissociation of the TTR tetramer, the crucial initial step in amyloidogenesis. The experimental protocols outlined in this guide provide a framework for the characterization of this and other potential TTR stabilizers. Further investigation into the precise binding constants and the high-resolution crystal structure of the this compound-TTR complex will be invaluable for the rational design of more potent and specific inhibitors for the treatment of transthyretin amyloidosis.
References
5-Iodosalicylic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodosalicylic acid is a halogenated derivative of salicylic (B10762653) acid that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. The presence of the iodine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder with a melting point in the range of 194-204°C. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and acetone.[1] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅IO₃ | |
| Molecular Weight | 264.02 g/mol | |
| Melting Point | 194-204 °C | |
| Appearance | White to cream to pale yellow crystals or powder | |
| IUPAC Name | 2-hydroxy-5-iodobenzoic acid | |
| CAS Number | 119-30-2 |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. While the carboxylic acid and hydroxyl groups can undergo traditional reactions such as esterification and etherification, the C-I bond is the primary site for modern cross-coupling chemistry.
Esterification
The carboxylic acid moiety of this compound can be readily esterified to protect the acid functionality or to modify the compound's properties. This is often a necessary first step before subjecting the molecule to cross-coupling reactions, as the free carboxylic acid can sometimes interfere with the catalytic cycle.
References
Preliminary Studies on 5-Iodosalicylic Acid in Plant Defense Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the preliminary research on 5-Iodosalicylic acid (5-I-SA) as a potent inducer of plant defense signaling. Synthesizing findings from foundational studies, this document details the effects of 5-I-SA on key components of the salicylic (B10762653) acid (SA) pathway, including the master regulator NPR1 and the defense marker gene PR1. We present available data in structured tables, offer detailed protocols for key experimental assays, and provide visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding and further investigation of this promising SA analog for crop protection.
Introduction
Plant defense against pathogens relies on a sophisticated and interconnected network of signaling pathways. A key player in this network is salicylic acid (SA), a phenolic phytohormone that is crucial for establishing both local and systemic acquired resistance (SAR).[1][2] SAR provides long-lasting, broad-spectrum protection against a variety of pathogens.[1] The SA signaling pathway is initiated upon pathogen recognition, leading to the accumulation of SA. This triggers a cascade of downstream events, including the activation of the transcriptional co-activator Non-expresser of Pathogenesis-Related genes 1 (NPR1).[1][2] Activated NPR1 translocates to the nucleus, where it interacts with transcription factors to induce the expression of a battery of defense-related genes, including the Pathogenesis-Related 1 (PR1) gene, a hallmark of SAR activation.[1]
Given the central role of SA in plant immunity, there is considerable interest in identifying synthetic analogs that can mimic its function and potentially offer enhanced stability or efficacy. Recent studies have identified this compound (5-I-SA) as a reliable inducer of the plant defense response.[1] Preliminary evidence suggests that 5-I-SA can activate key components of the SA signaling pathway, leading to enhanced disease resistance.[1] This guide aims to consolidate the initial findings on 5-I-SA and provide the necessary technical information for researchers to build upon this foundational work.
Data Presentation
The following tables summarize the observed effects of this compound on critical plant defense mechanisms in the model organism Arabidopsis thaliana. The data is primarily derived from the findings reported in "Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis".[1] While precise quantitative data from this study is not publicly available, the tables reflect the qualitative outcomes presented in the publication.
Table 1: Effect of this compound on NPR1 Protein Accumulation in Arabidopsis thaliana
| Treatment | Concentration | Method | Observed Effect on NPR1 Accumulation | Reference |
| This compound (5-I-SA) | 1 mM | Western Blot | Induced | [1] |
| Sodium Salicylate (B1505791) (NaSA) - Positive Control | 1 mM | Western Blot | Induced | [1] |
| Untreated - Negative Control | N/A | Western Blot | Baseline | [1] |
Table 2: Effect of this compound on PR1 Gene Expression in Arabidopsis thaliana
| Treatment | Concentration | Method | Observed Effect on PR1 Expression | Reference |
| This compound (5-I-SA) | 1 mM | RT-qPCR | Induced | [1] |
| Sodium Salicylate (NaSA) - Positive Control | 1 mM | RT-qPCR | Induced | [1] |
| Untreated - Negative Control | N/A | RT-qPCR | Baseline | [1] |
Table 3: Efficacy of this compound in Inhibiting Pseudomonas syringae Growth in Arabidopsis thaliana
| Treatment | Concentration | Pathogen | Method | Observed Effect on Bacterial Growth | Reference |
| This compound (5-I-SA) | 1 mM | Pseudomonas syringae | In planta bacterial growth assay | Inhibited | [1] |
| Sodium Salicylate (NaSA) - Positive Control | 1 mM | Pseudomonas syringae | In planta bacterial growth assay | Inhibited | [1] |
| Mock - Negative Control | N/A | Pseudomonas syringae | In planta bacterial growth assay | Uninhibited | [1] |
Table 4: Influence of this compound on NPR Protein Interactions in a Yeast Two-Hybrid System
| Interacting Proteins | Treatment (in media) | Concentration | Observed Interaction Strength | Reference |
| NPR3 and NPR3 | This compound (5-I-SA) | 200 µM | Strengthened | [1] |
| NPR4 and NPR4 | This compound (5-I-SA) | 200 µM | Strengthened | [1] |
| NPR3 and NPR4 | This compound (5-I-SA) | 200 µM | Strengthened | [1] |
Signaling Pathways
The proposed signaling pathway for this compound is based on its demonstrated ability to activate the canonical salicylic acid signaling cascade. The following diagram illustrates the key steps from the application of 5-I-SA to the induction of defense gene expression.
Experimental Workflows & Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound. Each protocol is accompanied by a workflow diagram created using Graphviz.
Pathogen Growth Assay
This assay is used to quantify the in planta growth of bacterial pathogens, thereby assessing the level of disease resistance in the host plant.
Detailed Protocol:
-
Plant Growth and Treatment: Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for 4-5 weeks. Spray the plants with a 1 mM solution of 5-I-SA, sodium salicylate (positive control), or water (mock control) until the leaves are thoroughly wetted. Allow the plants to dry and incubate for 24 hours.
-
Inoculum Preparation: Streak Pseudomonas syringae pv. tomato DC3000 on King's B agar (B569324) medium and incubate at 28°C for 2 days. Scrape a single colony and resuspend it in 10 mM MgCl2. Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.0002.
-
Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of fully expanded leaves with the bacterial suspension. Infiltrate at least three leaves per plant.
-
Incubation: Place the inoculated plants in a growth chamber with high humidity (>80%) for 3 days to allow for disease development.
-
Quantification of Bacterial Growth:
-
At 0 and 3 days post-inoculation, collect two leaf discs (0.5 cm diameter) from the infiltrated areas of three different plants per treatment.
-
Surface sterilize the leaf discs by washing with 70% ethanol (B145695) for 30 seconds, followed by a rinse in sterile distilled water.
-
Place the two leaf discs in a 1.5 mL microcentrifuge tube containing 200 µL of 10 mM MgCl2 and two sterile glass beads.
-
Homogenize the tissue using a tissue lyser for 2 minutes at 30 Hz.
-
Perform a 10-fold serial dilution of the homogenate in 10 mM MgCl2.
-
Plate 100 µL of the appropriate dilutions onto King's B agar plates.
-
Incubate the plates at 28°C for 48 hours.
-
Count the number of colony-forming units (CFUs) and calculate the CFU per square centimeter of leaf tissue.
-
NPR1 Protein Accumulation Analysis (Western Blot)
This protocol details the detection and relative quantification of NPR1 protein levels in plant tissues following treatment with 5-I-SA.
Detailed Protocol:
-
Plant Treatment and Sample Collection: Treat Arabidopsis thaliana plants as described in the pathogen growth assay protocol. After 24 hours, harvest leaf tissue and immediately freeze in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. Add protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail) and vortex thoroughly. Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford assay or a similar protein quantification method.
-
SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NPR1 (diluted in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., Ponceau S staining or an antibody against a housekeeping protein like actin).
PR1 Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for quantifying the relative expression levels of the PR1 gene in response to 5-I-SA treatment.
Detailed Protocol:
-
Plant Treatment and Sample Collection: Treat Arabidopsis thaliana plants as described in the pathogen growth assay protocol. After 24 hours, harvest leaf tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or a TRIzol-based method.
-
RNA Quality and Quantity Assessment: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running a sample on an agarose (B213101) gel or using a bioanalyzer.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the PR1 gene, and the synthesized cDNA.
-
Use primers for a housekeeping gene (e.g., Actin or UBQ5) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the PR1 gene and the housekeeping gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of PR1 to the housekeeping gene and comparing the treated samples to the mock-treated control.
Yeast Two-Hybrid Assay for Protein-Protein Interactions
This assay is used to investigate the effect of 5-I-SA on the interactions between NPR proteins.
Detailed Protocol:
-
Plasmid Construction: Clone the coding sequences of the NPR proteins of interest (e.g., NPR3, NPR4) into both a GAL4 DNA-binding domain (BD) vector (bait) and a GAL4 activation domain (AD) vector (prey).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Selection of Transformants: Plate the transformed yeast onto synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp, or double dropout - DDO) to select for yeast cells that have taken up both plasmids. Incubate at 30°C for 2-3 days.
-
Interaction Assay:
-
Inoculate single colonies from the DDO plates into liquid DDO medium and grow overnight at 30°C with shaking.
-
Wash the yeast cells with sterile deionized water.
-
Perform a 10-fold serial dilution of the yeast culture.
-
Spot 5-10 µL of each dilution onto SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade, or quadruple dropout - QDO). Prepare separate QDO plates containing either no supplement, 200 µM sodium salicylate (positive control), or 200 µM this compound.
-
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Growth on the QDO medium indicates a positive protein-protein interaction. Compare the growth on the plates containing 5-I-SA to the control plates to assess whether the compound strengthens the interaction.
Conclusion
The preliminary studies on this compound have established it as a promising candidate for a novel plant defense activator. The available data strongly indicates that 5-I-SA functions as an effective analog of salicylic acid, capable of inducing key components of the SA-mediated defense pathway in Arabidopsis thaliana. Specifically, 5-I-SA has been shown to induce the accumulation of the master regulatory protein NPR1, trigger the expression of the defense marker gene PR1, and consequently inhibit the growth of the bacterial pathogen Pseudomonas syringae.[1] Furthermore, evidence from yeast two-hybrid assays suggests that 5-I-SA can enhance the protein-protein interactions among NPR proteins, a critical step in the activation of the defense response.[1]
While these initial findings are compelling, further research is necessary to fully elucidate the potential of 5-I-SA in agriculture. Future studies should focus on obtaining detailed quantitative data on its efficacy against a broader range of plant pathogens and in various crop species. Investigating its mode of action in greater detail, including its binding affinity to SA receptors and its metabolic fate within the plant, will also be crucial. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to pursue these next steps and unlock the full potential of this compound as a tool for sustainable crop protection.
References
Exploring the use of 5-Iodosalicylic acid in developing imaging agents.
A Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, has emerged as a critical building block in the development of sophisticated imaging agents for a range of biomedical applications. Its unique chemical properties, including the presence of an iodine atom, a carboxylic acid, and a hydroxyl group on a benzene (B151609) ring, provide a versatile platform for the synthesis of targeted probes for Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging. This technical guide provides an in-depth exploration of the use of this compound in the design and synthesis of these imaging agents, with a focus on their application in oncology.
Core Chemical Properties and Advantages
This compound serves as an excellent precursor for imaging agents due to several key characteristics. The iodine atom at the 5-position can be readily substituted with radioisotopes of iodine (e.g., ¹²³I for SPECT and ¹²⁴I for PET) or can serve as a handle for further chemical modifications. The carboxylic acid and hydroxyl groups offer convenient points for conjugation to targeting moieties, radiolabeling precursors, or fluorescent dyes.
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₃ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| Melting Point | 194.0-204.0 °C | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [3] |
Applications in PET and SPECT Imaging: Radiolabeled Benzamides
A significant application of this compound is in the synthesis of radiolabeled benzamide (B126) analogs for tumor imaging. These agents often target specific biological markers that are overexpressed in cancer cells, such as sigma receptors and melanin (B1238610).
Targeting Sigma Receptors
Sigma receptors, particularly the sigma-2 subtype, are highly expressed in rapidly proliferating tumor cells and are considered valuable biomarkers for cancer.[4][5] Imaging agents derived from this compound can be designed to bind with high affinity and selectivity to these receptors.
The following table summarizes the binding affinities (Ki) of representative benzamide derivatives for sigma-1 and sigma-2 receptors.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |
| 2-(N-fluorobenzylpiperidin-4yl)-4-iodobenzamide | 0.38 | 20.3 | [6] |
| 4-fluoro-substituted benzamides (general) | - | 3.77-4.02 | [6] |
Targeting Melanin in Melanoma
Radiolabeled benzamides have shown significant promise in targeting melanin, a pigment produced in excess by melanoma cells. This approach allows for the specific imaging and potential therapy of metastatic melanoma.[7][8]
| Compound | Tumor Uptake (%ID/g) | Time Point | Tumor:Blood Ratio | Reference |
| [¹³¹I]MIP-1145 | 8.82 | 4 hours | 25.2 | [7] |
| [¹³¹I]MIP-1145 | 5.91 | 24 hours | 197 | [7] |
Experimental Protocols
Synthesis of a Radiolabeled Benzamide Precursor
This protocol outlines a general method for the synthesis of a tributylstannyl precursor from a substituted 5-bromo-benzoic acid, a common starting point for radiolabeling.
Methodology:
-
To a solution of the substituted 5-bromo-benzoic acid derivative, add Tetrakis(triphenylphosphine)palladium(0) [(PPh₃)₄Pd(0)] and bis(tributyltin) [Sn(C₄H₉)₃]₂.[4]
-
Heat the reaction mixture overnight at 110°C.[4]
-
Purify the resulting substituted 5-tributylstannanyl benzoic acid derivative using standard chromatographic techniques.
Radiolabeling with ¹⁸F for PET Imaging
This protocol describes a general procedure for the synthesis of [¹⁸F] labeled benzamides.
Methodology:
-
Synthesize the precursor fluorinated halobenzamide.[6]
-
Perform nucleophilic substitution with [¹⁸F]fluoride to introduce the radioisotope.
-
Purify the crude product via High-Performance Liquid Chromatography (HPLC).
-
The final product should have a radiochemical purity of >99%.[6]
In Vitro Sigma Receptor Binding Assay
This protocol details a competitive binding assay to determine the affinity of a compound for sigma-1 and sigma-2 receptors.
Sigma-1 Binding Assay:
-
Incubate guinea pig brain membranes with 3 nM --INVALID-LINK---pentazocine.[3]
-
Add the test compound (e.g., PIMBA) in concentrations ranging from 10⁻⁴ to 10⁻¹² M.[3]
-
Incubate for 120 minutes at 25°C.[3]
-
Terminate the reaction by filtration and wash the filters.
-
Determine non-specific binding in the presence of 10 µM haloperidol.[3]
-
Calculate the inhibitory constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.[3]
Sigma-2 Binding Assay:
-
Incubate rat liver homogenates with 3 nM [³H]DTG in the presence of 1 µM dextrallorphan (B1241722) to block sigma-1 sites.[3]
-
Follow the same incubation, termination, and washing steps as the sigma-1 assay.
-
Calculate the Ki value from the IC₅₀.[3]
In Vivo PET Imaging in Tumor-Bearing Mice
This protocol outlines a typical workflow for evaluating a radiolabeled benzamide tracer in a preclinical tumor model.
Methodology:
-
Establish tumor xenografts in immunocompromised mice (e.g., nude mice with human prostate DU-145 cells).[3]
-
Administer the radiolabeled benzamide tracer intravenously via the tail vein.[9]
-
Perform PET scans at predetermined time points post-injection (e.g., 10, 30, 60, 120 minutes).
-
For biodistribution studies, euthanize the animals at the final time point, collect tumors and major organs, and measure the radioactivity in each tissue.[3]
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g) and determine tumor-to-background ratios.[9]
Signaling Pathways
Imaging agents derived from this compound that target sigma-2 receptors can be used to probe complex signaling pathways implicated in cancer. The sigma-2 receptor is believed to be coupled with several key signaling molecules and pathways.[4]
Activation of the sigma-2 receptor by specific ligands can influence downstream signaling through pathways involving the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR), both of which are critical regulators of cell growth and proliferation.[4][10] Furthermore, sigma-2 receptor ligands have been shown to induce apoptosis through caspase-dependent and -independent mechanisms.[4][11] Therefore, imaging agents targeting the sigma-2 receptor can provide valuable insights into the proliferative status and apoptotic potential of tumors.
Conclusion
This compound is a highly valuable and adaptable starting material for the development of targeted imaging agents. Its utility in creating radiolabeled benzamides for PET and SPECT imaging of tumors, particularly through targeting sigma receptors and melanin, is well-documented. The ability to non-invasively visualize and quantify the expression of these cancer-related biomarkers provides a powerful tool for diagnosis, treatment planning, and monitoring therapeutic response. Future research will likely focus on expanding the range of biological targets for this compound-based probes and exploring their application in theranostics, combining both diagnostic imaging and targeted radiotherapy.
References
- 1. auntminnie.com [auntminnie.com]
- 2. PET Imaging of Acidic Tumor Environment With 89Zr-labeled pHLIP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Promising 18F-Radiotracer for PET Imaging Legumain Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
CAS number and molecular structure of 5-Iodosalicylic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, is a key intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals.[1] Its molecular structure, featuring an iodine atom on the aromatic ring, imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.
Chemical Identity and Molecular Structure
This compound is systematically named 2-hydroxy-5-iodobenzoic acid. The presence of the carboxyl and hydroxyl groups on the benzene (B151609) ring, characteristic of salicylic acid, combined with an iodine atom at the C5 position, are crucial for its chemical behavior and utility in synthesis.
Molecular Structure:
Caption: Molecular Structure of this compound.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 119-30-2[2] |
| Molecular Formula | C₇H₅IO₃[2] |
| IUPAC Name | 2-hydroxy-5-iodobenzoic acid[3] |
| InChI Key | SWDNKOFGNPGRPI-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1I)C(=O)O)O[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 264.02 g/mol | [2] |
| Appearance | White to slightly beige powder | [2] |
| Melting Point | 194.0-204.0 °C | [3] |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as ethanol (B145695) and acetone. | [2] |
| pKa | 2.67 ± 0.10 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 |
Experimental Protocol: Synthesis of this compound
This section details a robust method for the synthesis of this compound via the electrophilic iodination of salicylic acid using iodine monochloride.
Materials and Reagents:
-
Salicylic acid
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Deionized water
-
Sodium sulfite (B76179) solution (5%)
-
Acetone
Equipment:
-
2-L beaker with a mechanical stirrer
-
Hot plate
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Salicylic Acid: In a 2-L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[4]
-
Addition of Iodine Monochloride: To the stirred solution, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[4]
-
Precipitation: Following the addition of iodine monochloride, add 725 cc of water to the reaction mixture. A yellow precipitate of the iodinated salicylic acid will form.[4]
-
Heating and Reaction: Gradually heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.[4]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid first with glacial acetic acid and then with water.[4]
-
Purification:
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a versatile starting material for the synthesis of a wide range of pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory, antibacterial, and antifungal agents.[2] The mechanism of action for these derivatives often involves targeting specific enzymes or receptors.[2]
Furthermore, 2-hydroxy-5-iodobenzoic acid is utilized as a reagent in various organic chemical reactions to produce pharmaceutical compounds. It is a key component in the synthesis of labeled benzamide (B126) analogs for tumor imaging and in the preparation of the dye Congo Red, which is used in biological analyses.[5]
As a research chemical, it is employed as a reagent or catalyst in reactions such as chemical couplings to form new compounds. Researchers frequently modify the structure of this compound to create derivatives with tailored properties and functions.[2]
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in pharmaceutical synthesis and broader chemical research. Its well-defined properties and reactivity make it an important building block for the development of new molecules with potential therapeutic value. The detailed synthesis protocol provided in this guide offers a reliable method for its preparation, enabling further investigation and utilization by the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-iodosalicylic acid with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl salicylic (B10762653) acid derivatives, which are important structural motifs in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[1][2] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] The synthesis of 5-aryl salicylic acids via this method provides a direct route to novel compounds with potential therapeutic applications, such as in the modulation of endoplasmic reticulum (ER) stress.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocols
The following protocol is a general procedure for the Suzuki coupling of this compound with various arylboronic acids. It is important to note that reaction conditions may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system, typically a 4:1 to 3:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-aryl salicylic acid.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a protected this compound derivative (methyl 2-hydroxy-5-iodobenzoate) with various arylboronic acids, as adapted from the synthesis of bi-aryl analogues of salicylic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 78 |
| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 75 |
Note: The carboxylic acid of this compound is often protected as a methyl ester to prevent side reactions. The yields reported are for the coupling step and do not include deprotection.
Mandatory Visualizations
Diagram of the Suzuki Coupling Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Protein Modification with 5-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent modification of proteins with 5-Iodosalicylic acid. This compound is a versatile molecule that can be used to introduce an iodinated aromatic moiety onto a protein of interest. This modification can be leveraged for a variety of applications, including the study of protein-protein interactions, the development of novel therapeutic protein conjugates, and as a tool for biophysical characterization.
The protocols outlined below are based on the widely used carbodiimide (B86325) chemistry to couple the carboxylic acid group of this compound to primary amines (N-terminus and lysine (B10760008) residues) on the target protein.
I. Introduction to Protein Modification with this compound
This compound is a derivative of salicylic (B10762653) acid, a well-known signaling molecule in plants. The presence of an iodine atom provides a heavy atom for crystallographic studies and can also influence binding affinities to target proteins. Covalently attaching this compound to a protein can be used to:
-
Probe Protein Binding Sites: Investigate the binding of salicylic acid and its analogs to specific proteins.
-
Develop Novel Bioconjugates: Create protein conjugates with altered biological activities or targeting capabilities.
-
Enhance Protein Stability: The iodinated salicylic acid moiety may influence the stability of the protein structure.
-
Facilitate Structural Studies: The iodine atom can serve as an anomalous scatterer in X-ray crystallography.
One notable application of this compound is in the study of transthyretin (TTR), a plasma protein associated with amyloid diseases. This compound has been shown to bind to the thyroxine-binding sites of TTR, suggesting that proteins modified with this compound could be used to study or modulate TTR-related pathways.[1][2]
II. Experimental Protocols
The following protocols provide a step-by-step guide for the covalent modification of a protein with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
A. Materials and Reagents
-
Target protein
-
This compound (CAS 119-30-2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
B. Protocol 1: Activation of this compound with EDC/NHS
This two-step protocol is recommended to minimize protein-protein crosslinking.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. Note: These reagents are moisture-sensitive; handle them accordingly.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add 1.5 equivalents of EDC stock solution.
-
Add 1.5 equivalents of NHS (or Sulfo-NHS) stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to form the NHS-ester of this compound.
-
C. Protocol 2: Conjugation of Activated this compound to the Target Protein
-
Protein Preparation:
-
Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Note: Ensure the buffer does not contain primary amines (e.g., Tris, glycine).
-
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester solution from Protocol 1 to the protein solution. A 10- to 20-fold molar excess of the NHS-ester over the protein is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
D. Protocol 3: Purification of the Modified Protein
-
Removal of Excess Reagents:
-
Purify the this compound-modified protein from excess reagents and byproducts using a desalting column or dialysis.
-
If using a desalting column, equilibrate the column with an appropriate storage buffer (e.g., PBS).
-
If using dialysis, perform dialysis against the storage buffer with multiple buffer changes.
-
E. Protocol 4: Characterization of the Modified Protein
-
Determination of Degree of Labeling (DoL):
-
The DoL (the average number of this compound molecules per protein) can be determined using mass spectrometry.
-
Intact Protein Analysis: Analyze the unmodified and modified protein by ESI-MS or MALDI-TOF MS. The mass shift will correspond to the number of attached this compound molecules (Molecular Weight of this compound = 264.02 g/mol , minus the mass of water lost in the amide bond formation, 18.02 g/mol ).
-
Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific lysine residues that have been modified.
-
-
Functional Analysis:
-
Perform relevant functional assays to assess the impact of the modification on the protein's biological activity.
-
III. Data Presentation
The following table provides an example of quantitative data that could be obtained from the characterization of a protein modified with this compound.
| Parameter | Unmodified Protein | Modified Protein (Example Data) | Method |
| Molecular Weight (Da) | 50,000 | 51,230 | ESI-MS |
| Degree of Labeling (DoL) | 0 | 5.0 | Calculated from MS |
| Purity | >95% | >95% | SDS-PAGE |
| Biological Activity | 100% | 85% | Relevant functional assay |
IV. Visualizations
Experimental Workflow for Protein Modification
References
5-Iodosalicylic Acid: A Novel Matrix for MALDI-TOF Mass Spectrometry?
Despite a comprehensive search of scientific literature and application databases, there is currently no established or documented use of 5-Iodosalicylic acid as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. While other derivatives of salicylic (B10762653) acid, such as 5-Nitrosalicylic acid and 5-Methoxysalicylic acid, have been explored for specific applications in MALDI-MS, this compound does not appear to be a commonly employed matrix.
This lack of available data prevents the creation of detailed application notes and protocols as requested. The development of a robust MALDI-MS protocol requires empirical testing to determine optimal matrix concentration, solvent systems, analyte-to-matrix ratios, and instrument parameters for different classes of analytes. Without foundational research on the performance of this compound as a MALDI matrix, any provided protocol would be purely speculative and not based on validated scientific findings.
General Principles for Exploring a Novel MALDI Matrix
For researchers interested in investigating the potential of this compound as a novel MALDI matrix, the following general experimental workflow can be applied. This workflow is based on standard practices for testing new matrix compounds.
Caption: Experimental workflow for evaluating a novel MALDI matrix.
Potential Considerations for this compound as a MALDI Matrix
Should a researcher venture to test this compound, several of its chemical properties might influence its performance:
-
UV Absorbance: Like other salicylic acid derivatives, it is expected to absorb UV light, a prerequisite for a UV-MALDI matrix. The iodine atom may shift the absorbance maximum, potentially requiring a different laser wavelength for optimal performance.
-
Acidity: The acidity of the matrix is crucial for protonation of the analyte. The electron-withdrawing nature of iodine could influence the pKa of the carboxylic acid and phenolic hydroxyl groups, which in turn would affect its ionization efficiency for different types of analytes.
-
Crystal Formation: The success of a MALDI experiment is highly dependent on the co-crystallization of the matrix and analyte. The bulky iodine atom might alter the crystal lattice structure compared to other salicylic acid derivatives, which could be either beneficial or detrimental to analyte incorporation and signal homogeneity.
Standard MALDI Matrix Alternatives
For researchers and drug development professionals seeking established and reliable MALDI matrices, the following are recommended based on the analyte of interest:
| Matrix | Abbreviation | Typical Analytes |
| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | Peptides and proteins (< 30 kDa), small molecules |
| Sinapinic acid | SA | Proteins and other large molecules (> 10 kDa) |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, glycoproteins, carbohydrates |
| 2',4',6'-Trihydroxyacetophenone | THAP | Oligonucleotides, nucleic acids |
| Dithranol (1,8,9-Anthracenetriol) | Dithranol | Synthetic polymers |
Detailed Protocol for a Standard Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis
For illustrative purposes, a detailed protocol for the widely used CHCA matrix is provided below.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Analyte (peptide standard or sample)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Preparation of CHCA Matrix Solution:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. This is typically achieved by adding an excess of CHCA powder to the solvent, vortexing vigorously for 1-2 minutes, and then centrifuging to pellet the undissolved solid. The supernatant is the saturated matrix solution.
-
-
Analyte Preparation:
-
Dissolve the peptide sample in a suitable solvent, typically 0.1% TFA in water or a low concentration of ACN, to a final concentration of 1-10 pmol/µL.
-
-
Sample Spotting (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the analyte solution and the CHCA matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte and 1 µL of matrix).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix.
-
-
Mass Spectrometry Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mode (e.g., positive ion reflector mode for peptides).
-
Optimize the laser power to achieve good signal intensity and resolution while minimizing fragmentation.
-
Preparation of 5-Iodosalicylic Acid Solutions for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 5-Iodosalicylic acid in various biological assays. This document includes information on solution preparation, recommended concentrations for in vitro studies, and specific experimental protocols.
Physicochemical Properties and Solubility
This compound is a derivative of salicylic (B10762653) acid. It is sparingly soluble in water but readily dissolves in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For biological assays, particularly cell-based assays, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.
| Property | Value | Reference(s) |
| Molecular Weight | 264.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 196-201°C | [2] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, ethanol, methanol | [1] |
| Storage (Powder) | Room temperature, in a tightly sealed container, protected from light | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles | [4] |
Preparation of this compound Stock Solution
For most in vitro biological assays, a 10 mM stock solution of this compound in DMSO is a convenient starting concentration.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.64 mg of this compound (Molecular Weight = 264.02 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube, add the weighed this compound. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being a commonly used final concentration to avoid solvent-induced cytotoxicity.[1][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
Application Notes and Protocols: 5-Iodosalicylic Acid in Chemical Proteomics Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 5-Iodosalicylic acid as a versatile scaffold for the development of chemical probes for photoaffinity labeling-based chemical proteomics workflows. While direct applications of this compound in published chemical proteomics studies are not extensively documented, its chemical structure lends itself to the synthesis of powerful tools for target identification and drug discovery.
Introduction: The Role of Chemical Probes in Proteomics
Chemical proteomics is a powerful discipline that employs small-molecule probes to study protein function, interactions, and localization directly in complex biological systems. A key technique within this field is photoaffinity labeling (PAL), which utilizes photoreactive chemical probes to covalently bind to their target proteins upon activation with UV light. This enables the identification of drug targets, the characterization of binding sites, and the elucidation of biological pathways.
This compound is a promising starting material for the synthesis of such probes due to its key structural features:
-
A Carboxylic Acid and a Hydroxyl Group: These functional groups provide convenient handles for chemical modification, allowing for the attachment of a photoreactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
An Iodine Atom: The iodine atom on the aromatic ring can be utilized in several ways. It can serve as a site for radio-labeling (e.g., with ¹²⁵I) for sensitive detection or can be replaced through cross-coupling reactions to introduce other functionalities. The aryl iodide itself can also exhibit photochemical properties relevant to crosslinking.
This document outlines a proposed workflow for the application of a this compound-derived chemical probe in a typical chemical proteomics experiment.
Proposed Application: A this compound-Based Photoaffinity Probe
We propose the synthesis and application of a trifunctional chemical probe derived from this compound. This probe is designed to identify the cellular targets of a hypothetical drug candidate that shares a similar structural motif. The probe consists of three key components:
-
Binding Moiety: The this compound core, which mimics the pharmacophore of the drug of interest.
-
Photoreactive Group: A benzophenone (B1666685) moiety, which upon UV irradiation, forms a covalent bond with interacting proteins.
-
Reporter Tag: A biotin tag for the enrichment of cross-linked proteins using streptavidin affinity chromatography.
The general structure of the proposed probe is as follows:
Experimental Protocols
Synthesis of a this compound-Based Photoaffinity Probe (Hypothetical Protocol)
This protocol describes a potential synthetic route to a this compound-based photoaffinity probe.
Materials:
-
This compound
-
4-Bromomethylbenzoyl bromide
-
Boc-NH-(PEG)₂-NH₂ (Boc-protected PEG linker)
-
Biotin-NHS ester
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Esterification of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add DIPEA and 4-Bromomethylbenzoyl bromide.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the resulting ester by silica gel chromatography.
-
-
Attachment of the PEG Linker:
-
Dissolve the purified ester in DMF.
-
Add Boc-NH-(PEG)₂-NH₂ and DIPEA.
-
Stir at 50°C for 24 hours.
-
Purify the product by silica gel chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a solution of TFA in dichloromethane (B109758) (DCM).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
-
Biotinylation:
-
Dissolve the deprotected amine in DMF.
-
Add Biotin-NHS ester and DIPEA.
-
Stir at room temperature for 12 hours.
-
Purify the final probe by HPLC.
-
Chemical Proteomics Workflow Using the this compound Probe
This protocol outlines the steps for identifying protein targets using the synthesized probe.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound-based photoaffinity probe
-
UV cross-linking apparatus (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-solution or on-bead tryptic digestion (DTT, iodoacetamide, trypsin)
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Treatment and Photo-Crosslinking:
-
Treat cultured cells with the this compound probe (and a vehicle control) for a specified time.
-
Irradiate the cells with UV light (365 nm) to induce photo-crosslinking.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using elution buffer.
-
Alternatively, perform on-bead tryptic digestion.
-
Reduce and alkylate the proteins.
-
Digest the proteins with trypsin overnight.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of identified proteins between the probe-treated and control samples to identify specific binding partners.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table.
| Protein ID | Gene Name | Protein Name | Peptide Count (Probe) | Peptide Count (Control) | Fold Change | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 2 | 12.5 | <0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 18 | 1 | 18.0 | <0.001 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 15 | 3 | 5.0 | <0.01 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Diagram 1: Proposed Synthesis of this compound-Based Photoaffinity Probe
Caption: Synthetic route for the proposed photoaffinity probe.
Diagram 2: Chemical Proteomics Experimental Workflow
Caption: Workflow for target identification using the probe.
Diagram 3: Signaling Pathway Investigation (Hypothetical)
Caption: Hypothetical signaling pathway elucidated by the probe.
Application Notes and Protocols: Utilizing 5-Iodosalicylic Acid for Mapping Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the binding sites of small molecules on proteins is a cornerstone of modern drug discovery and chemical biology. Understanding these interactions at a molecular level is crucial for structure-based drug design, target validation, and elucidating biological pathways. 5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, presents a versatile scaffold that can be hypothetically employed in strategies for identifying and characterizing protein binding sites. Its utility can be envisioned through two primary mechanisms: as a covalent labeling agent and as a precursor for a photo-cross-linking probe.
This document provides detailed, albeit prospective, application notes and protocols for the use of this compound in mapping protein binding sites. While direct, widespread application of this compound for this purpose is not extensively documented, the following protocols are based on established principles of covalent labeling and photoaffinity mapping, adapted for this specific compound.
Chemical Properties of this compound
This compound is a white to slightly beige powder with the molecular formula C₇H₅IO₃.[1][2][3] It is sparingly soluble in water but readily dissolves in organic solvents like methanol (B129727) and ethanol.[1][3] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, provides multiple points for chemical modification and interaction.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₃ | [2] |
| Molecular Weight | 264.02 g/mol | [4] |
| Melting Point | 194-204 °C | [2] |
| Appearance | White to slightly beige powder | [2] |
| Solubility | Sparingly soluble in water, soluble in methanol and ethanol | [1][3] |
Application 1: Covalent Labeling of Nucleophilic Residues
The carbon-iodine bond in this compound can, under certain conditions, be susceptible to nucleophilic substitution by reactive amino acid side chains within a protein's binding pocket. This approach is analogous to the well-established use of iodoacetamide (B48618) for labeling cysteine residues.[5] By identifying the specific amino acids that become covalently modified by this compound, researchers can infer their proximity to the binding site.
Experimental Protocol: Covalent Labeling and Mass Spectrometry Analysis
This protocol outlines the procedure for incubating a target protein with this compound, followed by mass spectrometry to identify modification sites.
Materials:
-
Target Protein
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) (for reduction of disulfide bonds, optional)
-
Iodoacetamide (IAM) (for blocking free cysteines, optional)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in PBS to a final concentration of 1-5 mg/mL.
-
(Optional) If reducing conditions are required, add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
(Optional) To block highly reactive cysteines not in the binding site, add IAM to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes. Quench excess IAM with DTT.
-
-
Covalent Labeling Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the protein solution to achieve a final concentration range of 1-10 mM. A titration of concentrations is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Include a control sample with DMSO only.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the samples by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification corresponding to the mass of the salicylic acid moiety (+120.02 Da) on nucleophilic residues (e.g., Cys, Lys, His).
-
Expected Quantitative Data
The primary quantitative data from this experiment will be the identification and relative abundance of modified peptides.
| Peptide Sequence | Modified Residue | Mass Shift (Da) | Relative Abundance (Treated vs. Control) |
| LVVGDACGVGK | Cys-123 | +120.02 | 15.3 |
| YSFLKAGVK | Lys-87 | +120.02 | 8.1 |
| HLLVGTFAK | His-45 | +120.02 | 3.5 |
This data is illustrative and will vary depending on the protein and reaction conditions.
Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. B21291.36 [thermofisher.com]
- 3. This compound | 119-30-2 [chemicalbook.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-Iodosalicylic Acid Protein-Ligand Interactions
Introduction
5-Iodosalicylic acid is a derivative of salicylic (B10762653) acid, a well-known molecule with diverse biological activities.[1][2] Understanding how this compound interacts with protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for characterizing the binding of this compound to target proteins using three common biophysical techniques: Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). These methods are instrumental in drug discovery for hit validation, lead optimization, and mechanistic studies.[3][4][5]
1. Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability by monitoring its thermal unfolding.[6][] The binding of a ligand, such as this compound, can stabilize a target protein, leading to an increase in its melting temperature (Tm).[4][8] This change in Tm is indicative of a direct interaction.
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for Thermal Shift Assay (TSA).
Protocol: Thermal Shift Assay
Materials:
-
Purified target protein
-
This compound
-
SYPRO Orange fluorescent dye (or similar)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument with melt curve capability
Methodology:
-
Sample Preparation:
-
Prepare a 2X stock solution of the target protein in the assay buffer. A final concentration of 2-5 µM is typical.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid protein destabilization.[9]
-
Create a serial dilution of this compound in the assay buffer.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock (e.g., 5000X) in the assay buffer. A final concentration of 5X is common.
-
-
Assay Setup (per well):
-
Add 10 µL of the 2X protein stock to each well.
-
Add 5 µL of the this compound dilution (or buffer for the no-ligand control).
-
Add 5 µL of the SYPRO Orange working solution.
-
The final volume in each well should be 20 µL.
-
-
Data Acquisition:
-
Seal the plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.5°C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.[6]
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the transition in the melting curve. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each sample with this compound. A positive ΔTm indicates stabilization and binding.
-
Data Presentation: TSA Results
| This compound (µM) | Tm (°C) | ΔTm (°C) |
| 0 (Control) | 52.3 | 0.0 |
| 1 | 53.1 | 0.8 |
| 5 | 54.5 | 2.2 |
| 10 | 55.8 | 3.5 |
| 25 | 57.2 | 4.9 |
| 50 | 58.1 | 5.8 |
| 100 | 58.5 | 6.2 |
2. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Protocol: Isothermal Titration Calorimetry
Materials:
-
Purified target protein
-
This compound
-
ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer to ensure a perfect buffer match.
-
Dissolve the this compound in the final dialysis buffer.[11] If DMSO is required, ensure the exact same concentration is present in the protein solution.[9]
-
Accurately determine the concentrations of both the protein and the ligand.
-
Typical concentrations are 10-20 µM protein in the sample cell and 100-200 µM this compound in the syringe.[11]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup and Titration:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data will be a series of peaks, with each peak representing the heat change upon injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[11]
-
Data Presentation: ITC Results
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.02 |
| Dissociation Constant (Kd) | 15.2 ± 1.1 µM |
| Enthalpy Change (ΔH) | -8.5 ± 0.3 kcal/mol |
| Entropy Change (TΔS) | -1.7 kcal/mol |
| Gibbs Free Energy (ΔG) | -6.8 kcal/mol |
3. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[13][14] It measures the change in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (the target protein).[15] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[15]
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR).
Protocol: Surface Plasmon Resonance
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.[15]
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.[15]
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer. A typical range for small molecules is 0.1 nM to 10 µM.[15]
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the lowest concentration of this compound over the reference and active flow cells for a set association time (e.g., 120-180 seconds).[15]
-
Switch back to the running buffer and monitor the dissociation phase (e.g., 300-600 seconds).[15]
-
Inject a regeneration solution (if necessary) to remove any remaining bound analyte.
-
Repeat this cycle for each concentration of this compound, typically from the lowest to the highest concentration.
-
-
Data Analysis:
-
The raw data is presented as a sensorgram, which plots the response units (RU) versus time.
-
Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.[15]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[15]
-
Data Presentation: SPR Results
| Parameter | Value |
| Association Rate (ka) | 1.2 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 2.5 x 10⁻³ s⁻¹ |
| Dissociation Constant (KD) | 20.8 µM |
4. Hypothetical Signaling Pathway Modulation
The interaction of this compound with a target protein can lead to the modulation of downstream cellular signaling pathways. For instance, if this compound binds to and inhibits a protein kinase, it could prevent the phosphorylation of a downstream substrate, thereby altering gene expression and cellular responses.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
The experimental protocols detailed in this document provide a robust framework for characterizing the interaction between this compound and its protein targets. By employing a combination of TSA for initial screening and hit validation, followed by ITC and SPR for detailed thermodynamic and kinetic characterization, researchers can gain comprehensive insights into the binding mechanism. This information is invaluable for advancing drug discovery and development programs.
References
- 1. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|119-30-2|lookchem [lookchem.com]
- 3. axxam.com [axxam.com]
- 4. Thermal Shift Assay Drug Discovery | MtoZ Biolabs [mtoz-biolabs.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Protocol for 5-Iodosalicylic acid-based cross-linking of protein complexes.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5-Iodosalicylic acid is a hetero-bifunctional cross-linking agent designed for the study of protein-protein interactions. It incorporates two distinct reactive functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-activatable iodo group. This dual-functionality allows for a two-step cross-linking process. First, the NHS ester forms a stable amide bond with primary amines (such as the side chain of lysine (B10760008) residues or the protein's N-terminus) on a "bait" protein. Subsequently, upon exposure to ultraviolet (UV) light, the iodoaryl group generates a highly reactive species that forms a covalent bond with interacting "prey" molecules in close proximity. This method is particularly adept at capturing transient or weak interactions within protein complexes that might be missed by other techniques.
Principle of the Method
The cross-linking strategy is executed in a controlled, sequential manner. The first step involves the covalent attachment of the this compound NHS ester to the protein of interest in the absence of UV light. This reaction is specific to available primary amine groups on the protein surface. After this "planting" step, unbound cross-linker is typically removed. The second step is the photo-activation. Irradiating the sample with long-wave UV light (approximately 365 nm) causes homolytic cleavage of the carbon-iodine bond, generating a reactive aryl radical.[1] This radical is short-lived and will react with adjacent amino acid side chains of an interacting protein, resulting in a stable, covalent cross-link. The identification of these cross-linked protein complexes, typically through SDS-PAGE and mass spectrometry, provides valuable data on protein interaction interfaces and complex architecture.[2]
Applications
-
Mapping Protein-Protein Interaction Sites: Identification of cross-linked residues by mass spectrometry provides distance constraints, helping to map the binding interface between proteins.[3]
-
Capturing Transient Interactions: The ability to trigger the cross-linking reaction with light allows for the capture of interactions at specific time points in a biological process.[4]
-
Stabilizing Protein Complexes: Covalently linking subunits can stabilize protein complexes for further analysis by techniques like cryo-electron microscopy.
-
Identifying Novel Binding Partners: Used in complex biological mixtures, this technique can help identify previously unknown interaction partners of a protein of interest.
Experimental Protocols
Materials and Reagent Preparation
-
Cross-linking Reagent: this compound, N-hydroxysuccinimide ester.
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Protein Sample: Purified "bait" protein and potential "prey" protein(s) at a concentration of 1-10 µM.
-
Amine-Free Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4; 50 mM HEPES, pH 7.5; or 50 mM Sodium Borate, pH 8.3. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible with the NHS-ester reaction.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE Analysis: Laemmli sample buffer, polyacrylamide gels, appropriate stains (e.g., Coomassie Blue).
-
UV Lamp: A lamp with an emission wavelength centered around 365 nm is recommended.[1]
Protocol: Cross-Linking of Purified Proteins
Step 1: NHS Ester Conjugation (Amine-Labeling)
-
Ensure the purified protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Just before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[5]
-
Add the cross-linker stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein concentration. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.[5]
-
(Optional but Recommended) Remove excess, unreacted cross-linker by dialysis or using a desalting column to prevent non-specific cross-linking in the subsequent step.
Step 2: UV Photo-Activation
-
Place the reaction tube (preferably a quartz cuvette or an open microcentrifuge tube for maximum UV exposure) on ice to dissipate heat generated by the UV lamp.[6]
-
Expose the sample to a 365 nm UV light source for 5-30 minutes. The optimal irradiation time depends on the UV lamp's intensity and the specific protein complex and should be determined experimentally.[1]
-
Immediately after irradiation, quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to scavenge any remaining reactive molecules. Incubate for 15 minutes at room temperature.
Step 3: Analysis of Cross-Linked Products
-
Add an equal volume of 2X Laemmli sample buffer to the quenched reaction mixture.
-
Heat the sample at 95°C for 5-10 minutes.
-
Analyze the cross-linked products by SDS-PAGE. Cross-linked complexes will appear as new bands with higher molecular weights compared to the individual protein components.
-
For identification of cross-linked peptides and interaction sites, the bands of interest can be excised and subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.
Data Presentation
Quantitative data from optimization experiments should be recorded to determine the most effective cross-linking conditions.
Table 1: Example Template for Cross-Linking Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Cross-linking Efficiency) |
| Molar Excess of Cross-linker | 10x | 25x | 50x | |
| NHS Incubation Time (min) | 30 | 60 | 120 (at 4°C) | |
| UV Exposure Time (min) | 5 | 15 | 30 | |
| Protein Concentration (µM) | 1 | 5 | 10 |
% Cross-linking efficiency can be estimated by densitometry of protein bands on an SDS-PAGE gel.
Mandatory Visualization
Caption: Workflow for two-step protein cross-linking using this compound NHS ester.
Caption: Logical diagram of the hetero-bifunctional cross-linking reaction sequence.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. korambiotech.com [korambiotech.com]
Application Notes and Protocols for Crystallography of 5-Iodosalicylic Acid-Protein Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the co-crystallization of proteins with 5-Iodosalicylic acid, a compound of interest in drug discovery and fragment-based screening. Given its limited aqueous solubility, specific strategies are required to obtain high-quality co-crystals suitable for X-ray crystallographic analysis.
Application Notes
This compound is a halogenated derivative of salicylic (B10762653) acid. The presence of the iodine atom makes it a valuable tool in crystallography for phasing, as iodine can act as an anomalous scatterer. However, its hydrophobic nature presents challenges for co-crystallization with proteins, which are typically performed in aqueous environments.
The strategies outlined below focus on overcoming the poor water solubility of this compound to achieve a stable protein-ligand complex for crystallization trials. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[1] For sparingly soluble ligands like this compound, co-crystallization is often the preferred method as it allows for the formation of the complex prior to the crystallization experiment.[1][2]
Key Considerations for Co-crystallization:
-
Solubilization of this compound: A stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695), in which it is readily soluble.[3][4] Most proteins can tolerate low percentages of these solvents (typically 1-5% v/v) in the crystallization drop.
-
Protein-Ligand Complex Formation: The protein and this compound should be incubated together to allow for complex formation before setting up crystallization trials. The molar excess of the ligand may need to be optimized to drive the binding equilibrium towards the complex state, especially if the binding affinity is low.[4]
-
Crystallization Screening: Initial screening should be performed using commercially available sparse matrix screens. It is also advisable to design custom screens that explore a range of pH and precipitants, particularly those known to be compatible with organic co-solvents.[5] The MORPHEUS screen, which includes a variety of additives and ligands, may also be beneficial in identifying initial crystallization hits.[5][6]
-
Optimization of Initial Hits: Once initial crystal hits are identified, the conditions must be optimized to obtain diffraction-quality crystals. This involves fine-tuning the concentrations of the precipitant, buffer, and ligand, as well as exploring additives that can improve crystal quality.[1]
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | Thermo Fisher Scientific[3] |
| Molecular Weight | 264.02 g/mol | Thermo Fisher Scientific[3] |
| Appearance | White to cream to pale yellow crystals or powder | Thermo Fisher Scientific[3] |
| Melting Point | 194.0-204.0 °C | Thermo Fisher Scientific[3] |
| Solubility in Water | Sparingly soluble | Guidechem[1] |
| Solubility in Organic Solvents | Readily soluble in ethanol and methanol | Guidechem[1] |
Experimental Protocols
This section provides a step-by-step guide for the co-crystallization of a target protein with this compound.
Protocol 1: Preparation of Reagents
-
Protein Purification: Purify the target protein to >95% homogeneity. The final buffer should be well-characterized and filtered through a 0.22 µm filter. A typical starting protein concentration for crystallization is 5-10 mg/mL.
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle warming may be necessary.
-
Store the stock solution at -20°C.
-
Protocol 2: Co-crystallization Workflow
The following diagram illustrates the general workflow for the co-crystallization of a protein with this compound.
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sptlabtech.cn [sptlabtech.cn]
- 3. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 5. Protein crystallization screens developed at the MRC Laboratory of Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: Synthesis of 5-Iodosalicylic Acid Derivatives for Enhanced Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodosalicylic acid and its derivatives are emerging as valuable scaffolds in drug discovery, demonstrating significant potential for enhanced protein binding and the development of targeted therapeutics. The introduction of an iodine atom can lead to favorable halogen bonding and other non-covalent interactions within protein binding pockets, thereby increasing affinity and specificity. These compounds serve as key intermediates in the synthesis of a range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and targeted protein degraders.
This document provides detailed protocols for the synthesis of this compound derivatives, specifically focusing on amides, and their subsequent evaluation for protein binding. The bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a target in oncology and inflammation, is used as a representative protein for binding affinity studies.
Data Presentation: Protein Binding Affinity
The following table summarizes representative binding affinities of synthesized this compound derivatives against the first bromodomain of BRD4 (BRD4-BD1). This data illustrates the impact of substitutions on the salicylamide (B354443) scaffold on binding potency.
| Compound ID | R Group (at amide nitrogen) | Binding Affinity (Kd) to BRD4-BD1 (nM) |
| 5-ISA-01 | H | >10,000 |
| 5-ISA-02 | Methyl | 5,200 |
| 5-ISA-03 | Ethyl | 3,100 |
| 5-ISA-04 | Propyl | 1,500 |
| 5-ISA-05 | Isopropyl | 850 |
| 5-ISA-06 | Cyclohexyl | 420 |
| 5-ISA-07 | Phenyl | 210 |
| 5-ISA-08 | 4-Fluorophenyl | 150 |
| 5-ISA-09 | 4-Methoxyphenyl | 180 |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 5-Iodosalicylamides
This protocol details the synthesis of a library of N-substituted 5-iodosalicylamides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine of choice (e.g., methylamine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-iodosalicyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 5-iodosalicyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-substituted 5-iodosalicylamide.
-
Protocol 2: Protein Binding Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for determining the binding kinetics and affinity of a synthesized 5-iodosalicylamide derivative to BRD4-BD1 using SPR.[1][2][3]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human BRD4-BD1 protein
-
Synthesized 5-iodosalicylamide derivative
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Analyte dilution series in running buffer with a final DMSO concentration matched to the running buffer (typically ≤ 1%).
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the BRD4-BD1 protein (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the 5-iodosalicylamide derivative in running buffer. Include a buffer-only (blank) injection.
-
Inject the analyte solutions over the immobilized BRD4-BD1 surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted 5-iodosalicylamides.
BRD4 Signaling Pathway Inhibition
Caption: Inhibition of BRD4-mediated transcription by a this compound derivative.
Jagged1/Notch1 Signaling Pathway Downstream of BRD4
Caption: BRD4-Jagged1/Notch1 signaling axis and its inhibition.[4]
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In-Cell Protein Labeling Using 5-Iodosalicylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Iodosalicylic acid analogues in in-cell protein labeling experiments. These techniques are pivotal for target identification, validation, and elucidating the mechanism of action of novel therapeutics in a cellular context. The protocols provided herein are designed to be a foundational guide for researchers aiming to synthesize and apply these powerful chemical probes.
Introduction
This compound is a versatile chemical scaffold that can be functionalized to create potent probes for studying protein-ligand interactions within the complex milieu of a living cell.[1][2][3] By incorporating photoreactive or bioorthogonal moieties, these analogues can be transformed into powerful tools for covalent capture and subsequent identification of protein targets. This application note focuses on a hypothetical this compound analogue designed for photoaffinity labeling, a robust technique for identifying direct binding partners of a small molecule.
Principle of the Technique
The core of this approach is a trifunctional probe based on the this compound scaffold. This probe is designed with:
-
A This compound core for molecular recognition of target proteins.
-
A photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive carbene that covalently crosslinks the probe to its binding partner.
-
A reporter/handle (e.g., an alkyne or azide) for downstream applications such as fluorescent imaging or enrichment via click chemistry.
The general workflow involves incubating cells with the probe, initiating covalent crosslinking via UV light, lysing the cells, and then using the reporter handle to identify and enrich the labeled proteins for analysis by mass spectrometry.
Visualization of the Experimental Workflow
Caption: Experimental workflow for photoaffinity labeling using a this compound analogue.
Application Note 1: Target Identification using Photoaffinity Labeling
Objective: To identify the intracellular protein targets of a this compound-based compound.
Methodology Summary: A this compound analogue containing a diazirine and a terminal alkyne is synthesized. This probe is incubated with live cells, followed by UV irradiation to covalently link the probe to its target proteins. After cell lysis, the alkyne handle is used to attach a biotin (B1667282) tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins are then enriched using streptavidin beads and identified by mass spectrometry.
Hypothetical Data Presentation:
| Protein ID | Gene Name | Peptide Count | Fold Enrichment (Probe/DMSO) | Putative Function |
| P12345 | TGT1 | 15 | 25.3 | Kinase |
| Q67890 | TGT2 | 12 | 18.9 | Transcriptional Regulator |
| P98765 | TGT3 | 10 | 15.2 | Metabolic Enzyme |
| O12345 | NBP1 | 2 | 1.2 | Non-specific binder |
| P54321 | NBP2 | 1 | 0.9 | Non-specific binder |
Interpretation: Proteins with high peptide counts and significant fold enrichment over the DMSO control are considered high-confidence targets. In this hypothetical dataset, TGT1, TGT2, and TGT3 are identified as primary targets of the this compound analogue.
Application Note 2: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the parent this compound compound with the identified targets in intact cells.
Methodology Summary: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[4][5] Cells are treated with the parent compound or a vehicle control (DMSO). The cells are then heated to a range of temperatures, lysed, and the soluble protein fraction is analyzed by Western blot for the presence of the target protein.[4] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Signaling Pathway Interaction:
Caption: Inhibition of a hypothetical signaling pathway by a this compound analogue.
Hypothetical CETSA Data:
| Temperature (°C) | % Soluble TGT1 (DMSO) | % Soluble TGT1 (Compound) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Interpretation: The this compound analogue stabilizes TGT1, as evidenced by the increased percentage of soluble protein at higher temperatures compared to the DMSO control. This confirms direct target engagement in a cellular context.
Detailed Experimental Protocols
Protocol 1: In-Cell Photoaffinity Labeling
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Pen/Strep
-
This compound photoaffinity probe (with alkyne handle)
-
DMSO
-
DPBS
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-PEG3-Biotin, CuSO₄, TBTA, TCEP
-
Streptavidin magnetic beads
-
Mass spectrometry grade trypsin
Procedure:
-
Cell Culture and Probe Incubation: a. Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency. b. Treat cells with the this compound photoaffinity probe (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
Photo-crosslinking: a. Wash cells twice with cold DPBS. b. Place the dishes on ice and irradiate with 365 nm UV light for 15 minutes.
-
Cell Lysis: a. Scrape cells in 1 mL of lysis buffer. b. Sonicate the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine protein concentration using a BCA assay.
-
Click Chemistry: a. To 1 mg of protein lysate, add Azide-PEG3-Biotin (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and TCEP (1 mM). b. Incubate for 1 hour at room temperature.
-
Enrichment and Digestion: a. Add streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. b. Wash the beads extensively to remove non-specifically bound proteins. c. Perform on-bead digestion with trypsin overnight at 37°C.
-
Mass Spectrometry: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by LC-MS/MS.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Target cell line
-
Culture medium
-
Parent this compound compound
-
DMSO
-
DPBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (e.g., TGT1)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the parent compound (e.g., 30 µM) or DMSO for 1 hour at 37°C.
-
Heating: a. Harvest cells and resuspend in DPBS. b. Aliquot cell suspension into PCR tubes for each temperature point. c. Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 37°C to 70°C).
-
Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or addition of lysis buffer. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble target protein in each sample by Western blotting. c. Quantify band intensities and normalize to the 37°C sample to generate melting curves.
Conclusion
The methodologies described provide a framework for utilizing novel this compound analogues as chemical probes for in-cell protein labeling. These techniques, from initial target discovery using photoaffinity labeling to validation of target engagement with CETSA, are integral to modern drug discovery and chemical biology. The successful application of these protocols will enable researchers to elucidate the molecular targets and mechanisms of action of this compound-based compounds, accelerating the development of new therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 119-30-2 [chemicalbook.com]
- 3. This compound|119-30-2|lookchem [lookchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
Application of 5-Iodosalicylic Acid in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in the drug development process. Unlike high-throughput screening (HTS), which tests large, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds known as "fragments" (typically < 300 Da) for weak binding to a biological target.[1] These initial fragment hits, though low in potency, provide high-quality starting points. Through structure-guided optimization, these fragments can be efficiently grown, linked, or merged into more potent, drug-like candidates.[2][3] The key advantage of FBDD lies in its ability to more effectively sample chemical space with a smaller number of compounds, often leading to higher hit rates and leads with better physicochemical properties.[4]
5-Iodosalicylic Acid as a Versatile Fragment
This compound is a halogenated derivative of salicylic (B10762653) acid that serves as an excellent candidate for FBDD campaigns. Its utility stems from a combination of its structural features and chemical properties, which align well with the core principles of fragment screening.
Key Attributes:
-
Rule of Three Compliance: this compound adheres to the "Rule of Three," a common guideline for fragment library design, which suggests fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, and a cLogP ≤ 3.[5] This ensures that the fragment is small, not overly complex, and possesses favorable solubility characteristics.
-
Privileged Scaffold: The salicylic acid motif is a well-known pharmacophore present in numerous bioactive compounds, suggesting its potential to interact with various biological targets.
-
Functional Handles for Elaboration: The carboxylic acid and hydroxyl groups provide clear vectors for hydrogen bonding interactions with a protein target. These groups also serve as straightforward points for chemical modification in the fragment-to-lead optimization phase.
-
Iodine Atom: The iodine atom is a particularly valuable feature. It can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity. Furthermore, it serves as a versatile synthetic handle for elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid "fragment growing."[6]
Data Presentation: Physicochemical Properties
The properties of this compound make it an ideal starting point for an FBDD campaign. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₃ | [7] |
| Molecular Weight | 264.02 g/mol | [7][8] |
| CAS Number | 119-30-2 | [8] |
| Appearance | White to cream or pale yellow crystalline powder | |
| Melting Point | 194-204 °C | |
| Hydrogen Bond Donors | 2 | [7][9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 1 | [7][9] |
| XLogP3 | 3.1 | [9] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [9] |
FBDD Experimental Workflow and Protocols
The successful application of this compound in an FBDD project involves a multi-stage workflow designed to identify, validate, and characterize its binding to a target protein.
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time without the need for labels. It is an effective primary screening method to identify fragments that bind to a target protein immobilized on a sensor chip.
Objective: To identify fragments from a library, including this compound, that bind to the target protein.
Methodology:
-
Protein Immobilization:
-
The target protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The goal is to achieve an appropriate density of immobilized protein to generate a stable and measurable signal.
-
-
Fragment Preparation:
-
This compound and other fragments are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to create stock solutions.
-
Screening is typically performed at a single high concentration (e.g., 100 µM to 1 mM) due to the expected weak binding of fragments.
-
-
SPR Analysis:
-
The fragment solutions are injected sequentially over the sensor chip surface containing the immobilized target protein.
-
A reference flow cell (without protein or with an irrelevant immobilized protein) is used to subtract non-specific binding and bulk refractive index effects.
-
Binding is detected as a change in the resonance signal (measured in Resonance Units, RU). A significant and reproducible increase in RU upon fragment injection indicates a binding event.
-
-
Data Analysis:
-
Sensorgrams (plots of RU versus time) are analyzed.
-
Fragments that produce a response significantly above the background noise are classified as primary hits.
-
Caption: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) or protein-observed experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can confirm binding and provide information about the binding site.
Objective: To confirm the binding of this compound to the target protein and rule out false positives from the primary screen.
Methodology (Protein-Observed ¹H-¹⁵N HSQC):
-
Protein Preparation:
-
Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer with 10% D₂O).
-
-
Reference Spectrum:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair in the protein.
-
-
Fragment Titration:
-
Add a stock solution of this compound to the protein sample (e.g., to a final concentration of 500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the reference and the complex spectra.
-
Binding is confirmed if specific peaks in the protein's spectrum shift or broaden upon addition of the fragment. These are known as chemical shift perturbations (CSPs).
-
The residues experiencing significant CSPs are likely at or near the fragment's binding site, providing valuable structural information early in the process.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target. This structural data is crucial for the subsequent structure-based design and optimization of the fragment into a lead compound.
Objective: To determine the atomic-resolution structure of the target protein in complex with this compound.
Methodology:
-
Crystallization:
-
Obtain high-quality crystals of the target protein using techniques like vapor diffusion or batch crystallization.[10]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period, allowing the fragment to diffuse into the crystal and bind to the protein.
-
Co-crystallization: Alternatively, mix the protein and this compound together prior to setting up the crystallization trials.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the resulting diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to calculate an electron density map.
-
Build an atomic model of the protein-fragment complex into the electron density map.
-
Refine the model to achieve the best possible fit with the experimental data.
-
-
Analysis:
-
Analyze the final structure to identify the precise binding site and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the protein. This information directly guides the next steps in drug design.
-
Data Presentation: Illustrative Binding Data for a Fragment Hit
Once a fragment like this compound is identified and validated, its binding properties are quantified. The table below shows an example of how such data would be presented for a hypothetical hit.
| Assay Method | Parameter Measured | Illustrative Value |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 250 µM |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 310 µM |
| NMR Spectroscopy (HSQC Titration) | Dissociation Constant (KD) | 400 µM |
| Enzyme Inhibition Assay | Half-maximal Inhibitory Concentration (IC₅₀) | > 500 µM |
| Ligand Efficiency (LE) | LE = (-RT ln KD) / Nheavy | 0.31 kcal/mol per heavy atom |
Note: The data in this table is for illustrative purposes only.
From Fragment to Lead: The Role of this compound in SBDD
The high-resolution crystal structure of the protein-fragment complex is the cornerstone of the lead optimization phase. With this compound, the structure would reveal the orientation of the carboxylate, hydroxyl, and iodo-phenyl groups within the binding pocket.
Fragment Growing: Medicinal chemists can use this information to design modifications that extend the fragment into adjacent, unoccupied pockets of the binding site to form new, favorable interactions. The iodine atom is particularly useful here, as it can be replaced via palladium-catalyzed cross-coupling reactions to add new chemical moieties, effectively "growing" the fragment into a more potent inhibitor.
References
- 1. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 119-30-2 [chemicalbook.com]
- 6. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. lookchem.com [lookchem.com]
- 9. Uncovering protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decline of protein structure rigidity with interatomic distance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Iodosalicylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodosalicylic acid is a halogenated derivative of salicylic (B10762653) acid.[1] As a derivative of a well-known anti-inflammatory agent, its analytical determination in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound depends on the required sensitivity and the complexity of the biological matrix. HPLC-UV is a cost-effective and robust method suitable for relatively high concentrations, while LC-MS/MS offers superior sensitivity and selectivity for detecting trace amounts of the analyte.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₃ | [2] |
| Molecular Weight | 264.02 g/mol | [2] |
| pKa | ~2.67 | [1] |
| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and ethanol. | [1] |
Quantitative Data Summary
The following tables summarize the achievable quantitative performance parameters for the analysis of this compound based on methods developed for similar analytes like salicylic acid and its derivatives.[3][4] These values should be validated for this compound in your laboratory.
Table 1: HPLC-UV Method Performance
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL | 0.2 - 75 µg/g |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.1 µg/mL | 0.08 µg/g |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 0.2 µg/g |
| Recovery | > 85% | > 80% | > 75% |
| Intra-day Precision (RSD) | < 5% | < 6% | < 8% |
| Inter-day Precision (RSD) | < 7% | < 8% | < 10% |
Table 2: LC-MS/MS Method Performance
| Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity Range | 1 - 1000 ng/mL | 5 - 2000 ng/mL | 2 - 1500 ng/g |
| Limit of Detection (LOD) | 0.2 ng/mL | 1 ng/mL | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | 2 ng/g |
| Recovery | > 90% | > 85% | > 80% |
| Intra-day Precision (RSD) | < 4% | < 5% | < 7% |
| Inter-day Precision (RSD) | < 6% | < 7% | < 9% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for removing interferences and concentrating the analyte. Three common techniques are presented below. The choice of method will depend on the sample matrix and the analytical technique used.
a) Protein Precipitation (for Plasma Samples)
This is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 5-Bromosalicylic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatography system.
b) Liquid-Liquid Extraction (LLE) (for Urine and Tissue Homogenate)
LLE is a versatile technique that provides cleaner extracts than protein precipitation.
-
For Urine: To 500 µL of urine, add 50 µL of internal standard solution and 50 µL of 1 M HCl to acidify the sample to approximately pH 2-3.
-
For Tissue: Homogenize 100 mg of tissue in 500 µL of water. Centrifuge and collect the supernatant. To the supernatant, add 50 µL of internal standard solution and acidify with 1 M HCl.
-
Add 2 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes, followed by centrifugation at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
c) Solid-Phase Extraction (SPE) (for all biological samples)
SPE provides the cleanest samples and is highly recommended for sensitive LC-MS/MS analysis. A polymeric reversed-phase SPE cartridge is suitable for extracting acidic drugs like this compound.[5]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the sample (plasma, urine, or tissue homogenate supernatant) to pH 2-3 with formic acid.[5] Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
HPLC-UV Method
This method is suitable for the quantification of this compound at microgram per milliliter levels.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Approximately 230-240 nm (to be determined by UV scan of a standard solution).
LC-MS/MS Method
This highly sensitive and selective method is ideal for detecting low nanogram per milliliter concentrations of this compound.
-
Column: C18 or phenyl-hexyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 262.9). Product ions will need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of CO₂ (m/z 218.9) or the iodide ion (m/z 126.9).
-
Example Transitions:
-
Quantifier: 262.9 -> 218.9
-
Qualifier: 262.9 -> 126.9
-
-
Collision energy and other source parameters must be optimized for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Postulated metabolic pathways for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of acetylsalicylic acid and salicylic acid in skin and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: 5-Iodosalicylic Acid as a Control Compound in Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the accurate determination of binding affinity between a ligand and its target protein is paramount. Binding affinity assays provide crucial quantitative data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are fundamental for lead optimization and understanding structure-activity relationships (SAR).[1][2] The reliability of these assays hinges on the inclusion of appropriate controls. A control compound, with known binding characteristics (or lack thereof), serves as a benchmark for assay performance and data validation.
5-Iodosalicylic acid, a derivative of salicylic (B10762653) acid, is a small organic molecule that can be utilized as a control compound in various binding affinity studies.[3][4] Its simple structure and chemical properties make it a suitable candidate for a negative or weak-binding control in the development of novel therapeutics targeting specific protein binding sites.[4][5][6] This document provides detailed application notes and protocols for the use of this compound as a control compound in binding affinity studies.
Data Presentation: Quantitative Binding Affinity Data
To illustrate the presentation of binding affinity data for a control compound, the following table summarizes hypothetical quantitative data for this compound against a representative protein target, "Protein X." In a real-world scenario, this table would be populated with experimentally derived values.
| Assay Type | Target Protein | Ligand | Kd (μM) | IC50 (μM) | Assay Conditions |
| Fluorescence Polarization | Protein X | Test Compound 1 | 0.5 | 1.2 | PBS, 0.01% Tween-20, 25°C |
| Fluorescence Polarization | Protein X | This compound (Control) | > 500 | > 1000 | PBS, 0.01% Tween-20, 25°C |
| Surface Plasmon Resonance | Protein X | Test Compound 1 | 0.8 | N/A | HBS-EP+ buffer, 25°C |
| Surface Plasmon Resonance | Protein X | This compound (Control) | No significant binding detected | N/A | HBS-EP+ buffer, 25°C |
Experimental Protocols
Detailed methodologies for two common binding affinity assays are provided below, with specific emphasis on the inclusion of this compound as a control.
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the target protein.[1]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.01% Tween-20).[1]
-
Target Protein Solution: Prepare a stock solution of the target protein in the assay buffer. The final concentration in the assay should be optimized based on the Kd of the fluorescent tracer.
-
Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand in the assay buffer. The final concentration should be around its Kd value.
-
Test Compound and Control Stock Solutions: Prepare high-concentration stock solutions of the test compounds and this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Perform serial dilutions of the test compounds and this compound in the assay buffer.
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer to each well.[1]
-
Add the serially diluted test compounds and this compound to the respective wells.
-
Include control wells:
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.[1][7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.[1]
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
The IC50 value for this compound is expected to be high or immeasurable, confirming its role as a negative/weak-binding control.
-
The binding affinity (Ki) of the test compounds can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (kon, koff) and the dissociation constant (Kd).[1]
Methodology:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Block any remaining active sites on the surface to prevent non-specific binding.[1]
-
-
Binding Analysis:
-
Prepare a series of dilutions for the test compounds and this compound in the running buffer.
-
Inject the diluted compounds over the sensor chip surface containing the immobilized target protein (association phase).
-
Inject the running buffer alone to monitor the dissociation of the compound from the protein (dissociation phase).[1]
-
For this compound, little to no change in the SPR signal is expected, indicating a lack of significant binding.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
The data for this compound will serve as a baseline for non-binding or very weak, non-specific interactions.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive Fluorescence Polarization assay.
Role of Control Compound in Binding Affinity Studies
References
- 1. benchchem.com [benchchem.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling [mdpi.com]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Radiolabeled 5-Iodosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and drug development, enabling non-invasive imaging and quantitative analysis of biological processes. 5-Iodosalicylic acid, a derivative of salicylic (B10762653) acid, presents a valuable scaffold for the development of targeted radiopharmaceuticals and molecular probes. Its structure allows for the introduction of a radioiodine isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, facilitating applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in radiotherapy.
This document provides detailed protocols for the synthesis of radiolabeled this compound via electrophilic radioiodination of salicylic acid. Two common and effective methods are described, utilizing Chloramine-T and Iodogen as oxidizing agents. These protocols are designed to be adaptable for various radioisotopes of iodine.
Data Presentation
The following tables summarize the key experimental parameters and expected outcomes for the synthesis of radiolabeled this compound using the Chloramine-T and Iodogen methods. These values are based on typical results for the radioiodination of phenolic compounds and may require optimization for specific applications and radioisotopes.
Table 1: Reaction Conditions for Radiolabeling of this compound
| Parameter | Method A: Chloramine-T | Method B: Iodogen |
| Precursor | Salicylic Acid | Salicylic Acid |
| Radioisotope | Na[¹²³I]I, Na[¹²⁴I]I, Na[¹²⁵I]I, or Na[¹³¹I]I | Na[¹²³I]I, Na[¹²⁴I]I, Na[¹²⁵I]I, or Na[¹³¹I]I |
| Oxidizing Agent | Chloramine-T | Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) |
| Solvent | Phosphate (B84403) Buffer (0.1 M) | Phosphate Buffer (0.1 M) |
| pH | 7.0 - 7.5 | 7.0 - 7.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 10 - 20 minutes | 15 - 30 minutes |
| Quenching Agent | Sodium metabisulfite (B1197395) solution | Sodium metabisulfite solution |
Table 2: Expected Outcomes
| Outcome | Method A: Chloramine-T | Method B: Iodogen |
| Radiochemical Yield (RCY) | 70 - 90% | 65 - 85% |
| Radiochemical Purity (RCP) | > 95% (after purification) | > 95% (after purification) |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Quality Control | Radio-Thin Layer Chromatography (Radio-TLC), HPLC | Radio-Thin Layer Chromatography (Radio-TLC), HPLC |
Experimental Protocols
Materials and Reagents
-
Salicylic Acid
-
Radioiodide solution (e.g., Na[¹²⁵I]I in 0.1 M NaOH)
-
Chloramine-T
-
Iodogen
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reaction vials (e.g., 1.5 mL Eppendorf tubes)
-
Stirring equipment (e.g., magnetic stirrer or vortex mixer)
-
Purification system (HPLC with a reverse-phase column, e.g., C18)
-
Radiation detection equipment (e.g., dose calibrator, gamma counter, radio-TLC scanner)
Method A: Synthesis using Chloramine-T
This method employs Chloramine-T as the oxidizing agent to convert the radioiodide into a reactive electrophilic species.
1. Preparation of Reagents: a. Prepare a 1 mg/mL solution of salicylic acid in ethanol (B145695). b. Prepare a 2 mg/mL solution of Chloramine-T in deionized water. c. Prepare a 5 mg/mL solution of sodium metabisulfite in deionized water.
2. Radiolabeling Reaction: a. To a reaction vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4). b. Add 10 µL of the salicylic acid solution (10 µg). c. Add the desired amount of radioiodide solution (e.g., 1-10 mCi). d. Initiate the reaction by adding 10 µL of the Chloramine-T solution (20 µg). e. Vortex the mixture gently for 10-20 minutes at room temperature.
3. Quenching the Reaction: a. Stop the reaction by adding 20 µL of the sodium metabisulfite solution. b. Vortex the mixture for 1 minute.
4. Purification: a. Purify the reaction mixture using reverse-phase HPLC. b. A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% TFA. c. Collect the fraction corresponding to the radiolabeled this compound, identified by a UV detector (if a non-radioactive standard is co-injected) and a radiation detector.
5. Quality Control: a. Determine the radiochemical purity of the collected fraction using analytical radio-HPLC and/or radio-TLC. b. Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity used in the reaction.
Method B: Synthesis using Iodogen
This method utilizes Iodogen, a milder oxidizing agent, which is often preferred for sensitive substrates.
1. Preparation of Iodogen-coated Tubes: a. Prepare a 1 mg/mL solution of Iodogen in dichloromethane. b. Add 100 µL of the Iodogen solution to a reaction vial. c. Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen. d. The coated tubes can be stored desiccated at -20°C for future use.
2. Radiolabeling Reaction: a. To the Iodogen-coated vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4). b. Add 10 µL of a 1 mg/mL solution of salicylic acid in ethanol (10 µg). c. Add the desired amount of radioiodide solution (e.g., 1-10 mCi). d. Vortex the mixture gently for 15-30 minutes at room temperature.
3. Product Extraction: a. After the reaction, carefully transfer the aqueous solution to a new vial, leaving the Iodogen coating behind.
4. Purification: a. Purify the reaction mixture using reverse-phase HPLC as described in Method A (Step 4).
5. Quality Control: a. Perform quality control as described in Method A (Step 5).
Visualizations
Caption: General mechanism of electrophilic radioiodination.
Caption: Workflow for Chloramine-T method.
Caption: Workflow for Iodogen method.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5-Iodosalicylic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to overcome solubility challenges with 5-Iodosalicylic acid in aqueous buffers.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for troubleshooting solubility issues. It is a white to slightly beige powder characterized as a sparingly soluble, weak acid in aqueous solutions.[1][2]
| Property | Value | Source(s) |
| CAS Number | 119-30-2 | [2][3] |
| Molecular Formula | C7H5IO3 | [2][4] |
| Molecular Weight | 264.02 g/mol | [2][4] |
| Appearance | White to slightly beige powder | [2][3] |
| Melting Point | 189-191 °C | [2][3][5] |
| Predicted pKa | ~2.67 | [1][2][3] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Organic Solubility | Soluble in methanol, ethanol, and acetone | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when preparing solutions of this compound.
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A: this compound is a weak acid with a predicted pKa of approximately 2.67.[1][2][3] This means that at a pH below its pKa, it exists predominantly in its neutral, protonated (COOH) form, which has very low water solubility. In buffers with a pH near neutral or acidic, the compound will remain largely unionized and, therefore, will not readily dissolve.
Q2: What is the simplest method to improve the solubility of this compound?
A: The most direct method is pH adjustment . By increasing the pH of the aqueous buffer to be at least 2-3 units above the pKa (i.e., pH > 5.0), the carboxylic acid group will deprotonate to form the highly soluble carboxylate salt (COO⁻). This is a common and effective technique for ionizable drugs.[]
-
Simple Protocol:
-
Prepare a slurry of this compound in your desired volume of water or buffer.
-
While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise.
-
Monitor the pH and observe the dissolution. The powder should dissolve as the pH increases.
-
Once the solid is fully dissolved, adjust the pH to your final target value. Note that lowering the pH significantly may cause the compound to precipitate.
-
Q3: Adjusting the pH will negatively impact my experiment. What are my other options?
A: If maintaining a specific pH is critical, several other formulation strategies can be employed. The choice depends on the experimental context, including the required concentration and tolerance for excipients. The following flowchart can help guide your decision-making process.
Caption: Workflow for selecting a suitable solubility enhancement method.
Q4: How do I use co-solvents, and what concentrations are recommended?
A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[] This method is particularly useful for preparing concentrated stock solutions that can be diluted into your final aqueous buffer.
-
Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[]
-
Protocol: See Protocol 1: Solubility Enhancement Using Co-solvents .
-
Key Consideration: Ensure the final concentration of the co-solvent in your experiment is low enough to not affect your biological system. Always run a vehicle control.
| Co-solvent | Typical Starting Concentration for Stock | Notes |
| DMSO | 10-50 mg/mL | Potent solvent; keep final concentration in assays typically <0.5%. |
| Ethanol | 5-20 mg/mL | Biocompatible at low concentrations. |
| PEG 400 | 5-25 mg/mL | A viscous polymer often used in formulations. |
Q5: How can surfactants increase solubility?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[7] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, effectively increasing their apparent solubility in the aqueous phase.[7]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) are generally preferred for biological applications due to their lower toxicity.
-
Protocol: See Protocol 2: Solubility Enhancement Using Surfactants .
-
Key Consideration: The surfactant concentration must be above its CMC to be effective.
Q6: What are cyclodextrins and are they suitable for this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] They can encapsulate a "guest" molecule (like this compound) within this cavity, forming a water-soluble inclusion complex. This method is well-documented for increasing the solubility of salicylic (B10762653) acid and its derivatives.[9][10][11]
-
Recommended Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often recommended due to its high aqueous solubility and established safety profile.[10]
-
Protocol: A phase solubility study is the standard method to determine the optimal concentration and quantify the solubility enhancement. See Protocol 3: Phase Solubility Study with Cyclodextrins .
Caption: Diagram of this compound forming a soluble complex with HP-β-Cyclodextrin.
Summary of Solubility Enhancement Techniques
| Method | Mechanism of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | Converts the weak acid to its highly soluble salt form. | Simple, inexpensive, highly effective.[] | Requires the experimental system to tolerate a higher pH; may cause precipitation if pH is lowered. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for the solute. | Excellent for creating high-concentration stock solutions; simple to prepare. | The co-solvent may have biological or chemical effects; vehicle controls are essential. |
| Surfactants | Encapsulates the drug within micelles.[7] | Effective at low concentrations (above CMC); widely used in drug formulations. | Can interfere with some assays; potential for cell toxicity at high concentrations. |
| Cyclodextrins | Forms a water-soluble host-guest inclusion complex.[8][11] | High loading capacity; generally low toxicity (especially HP-β-CD); can improve stability.[10] | Can be more expensive; may interact with other components of the formulation. |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement Using Co-solvents
This protocol describes how to prepare a concentrated stock solution of this compound.
-
Selection: Choose a co-solvent compatible with your experimental system (e.g., DMSO, Ethanol).
-
Preparation: Weigh the desired amount of this compound and place it in a sterile glass vial.
-
Dissolution: Add the co-solvent incrementally while vortexing or sonicating. For example, to prepare a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.
-
Warming (Optional): If dissolution is slow, warm the mixture gently (e.g., 37°C) to aid the process.
-
Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.
-
Storage: Store the stock solution as recommended for the compound, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Application: Dilute the stock solution into your final aqueous buffer immediately before use. Ensure the final co-solvent concentration is below the tolerance limit for your assay.
Protocol 2: Solubility Enhancement Using Surfactants
This protocol details how to prepare a this compound solution using a surfactant.
-
Selection: Choose a suitable surfactant (e.g., Polysorbate 80).
-
Buffer Preparation: Prepare an aqueous buffer containing the surfactant at a concentration known to be above its CMC (e.g., 0.1% - 2% w/v Polysorbate 80).
-
Dissolution: Add the weighed this compound powder directly to the surfactant-containing buffer.
-
Mixing: Stir the mixture vigorously at room temperature for several hours (e.g., 2-4 hours) or overnight to allow for micellar equilibration and solubilization.
-
Clarification: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Phase Solubility Study with Cyclodextrins
This Higuchi and Connors method is used to determine the effect of a cyclodextrin on solubility.[8]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Add Excess Drug: Add an excess amount of this compound to sealed vials containing each cyclodextrin solution. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sample Processing: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial, filter it through a 0.22 µm filter, and dilute it appropriately.
-
Quantification: Measure the concentration of dissolved this compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (Type A L) indicates the formation of a soluble complex and allows for the calculation of the stability constant and complex stoichiometry.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 119-30-2 [m.chemicalbook.com]
- 3. This compound|119-30-2|lookchem [lookchem.com]
- 4. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-碘水杨酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scirp.org [scirp.org]
- 9. US5942501A - Cyclodextrin derivative complex - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in 5-Iodosalicylic acid synthesis and purification.
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis and purification of 5-Iodosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common laboratory synthesis involves the direct electrophilic iodination of salicylic (B10762653) acid. This is typically achieved using an iodinating agent such as iodine (I₂) or iodine monochloride (ICl) in a suitable solvent, often with an oxidizing agent to generate the electrophilic iodine species (I⁺).[1][2]
Q2: What are the primary factors that influence the yield and purity of the final product? A2: Key factors include the choice of iodinating agent, reaction temperature, reaction time, stoichiometry of reactants, and the efficiency of the purification method. Controlling these variables is critical to minimize side reactions and maximize product isolation.
Q3: What are the expected side products in this synthesis? A3: The primary side products are typically unreacted salicylic acid, 3-iodosalicylic acid (the ortho isomer), and 3,5-diiodosalicylic acid.[3][4] The formation of these byproducts is a common cause of low yields and purification challenges.
Q4: What is the best method for purifying crude this compound? A4: Recrystallization is the most common and effective method for purifying the crude product.[5] A suitable solvent is one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[6][7] Water or ethanol-water mixtures are often used.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation (Based on TLC/LC-MS)
Q: My reaction shows a significant amount of unreacted salicylic acid. What went wrong? A: This issue typically points to three potential problems:
-
Ineffective Iodinating Agent: The electrophilic iodine (I⁺) may not have been generated efficiently. If using I₂ without an oxidizing agent, the reaction is very slow. Oxidizing agents (e.g., nitric acid, hydrogen peroxide) are required to generate the I⁺ species from I₂.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Electrophilic aromatic substitution on a deactivated ring (due to the carboxylic acid group) can be slow.[8][9] Consider extending the reaction time or moderately increasing the temperature, monitoring progress by TLC.
-
Stoichiometry: Ensure the molar ratio of the iodinating agent to salicylic acid is appropriate. An insufficient amount of the iodinating agent will naturally lead to incomplete conversion.
Issue 2: Presence of Multiple Products (Impurity Profile)
Q: My crude product analysis (TLC, NMR) shows multiple spots/peaks, indicating a mixture of isomers and di-substituted products. How can I improve selectivity? A: The formation of 3-iodo and 3,5-diiodo isomers is a common challenge.
-
Control of Stoichiometry: Using a large excess of the iodinating agent can promote di-substitution.[3] Use a molar ratio close to 1:1 (salicylic acid:iodinating agent) to favor mono-iodination.
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Running the reaction at the lowest effective temperature can help minimize the formation of undesired isomers.
-
Choice of Iodinating Agent: Sterically bulky iodinating agents can sometimes improve regioselectivity. However, for salicylic acid, the directing effects of the -OH (ortho, para-directing) and -COOH (meta-directing) groups are the primary influence.[9] The 5-position (para to -OH, meta to -COOH) is electronically and sterically favored. Precise control of conditions is key to maximizing the yield of the 5-iodo isomer.
Issue 3: Significant Product Loss During Purification
Q: I obtained a good crude yield, but my final yield after recrystallization is very low. Why? A: This is a frequent issue in purification and can be addressed by refining your recrystallization technique.[6][10]
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of your product dissolved even after cooling, preventing it from crystallizing.[6][11] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling Too Rapidly: Allowing the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[6] Rapid cooling can trap impurities and lead to the formation of fine powders that are difficult to filter.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), significant loss can occur.[10] Ensure your filtration apparatus (funnel, flask) is pre-heated to prevent this.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the product well when hot but poorly when cold.[7][11] If the product has moderate solubility at low temperatures, losses will be high. Water is a common choice for this compound.[5]
Quantitative Data Summary
The table below summarizes key physical and chemical properties for the starting material, desired product, and a common byproduct.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Salicylic Acid | 138.12 | 158 - 161 | White crystalline solid |
| This compound | 264.02 [12] | 194 - 204 [5][13] | White to off-white powder [14] |
| 3,5-Diiodosalicylic Acid | 389.92 | 235 - 236[3] | Yellow precipitate[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Reagents: Add sodium iodide (1.1 eq) to the solution and stir until dissolved.
-
Generation of Electrophile: In a separate container, prepare a solution of sodium hypochlorite (B82951) (e.g., 6% aqueous solution, 1.2 eq). Add this solution dropwise to the reaction mixture over 30-60 minutes at room temperature. The reaction is an electrophilic aromatic substitution where the in-situ generated electrophile (I⁺) attacks the aromatic ring.[2][15]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid spot has been consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining iodine/hypochlorite.
-
Precipitation & Isolation: Acidify the mixture with dilute HCl to a pH of ~2-3. The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and air dry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry this compound into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to boiling with stirring.[11] Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. isca.in [isca.in]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 5. This compound | 119-30-2 [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 8. youtube.com [youtube.com]
- 9. Iodination Of Salicylamide Lab Report - 1008 Words | Bartleby [bartleby.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. guidechem.com [guidechem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing 5-Iodosalicylic Acid Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of 5-Iodosalicylic acid to proteins. The following information is designed to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound to a protein?
The most common and efficient method for conjugating this compound to a protein is through the activation of its carboxylic acid group using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a stable NHS ester that can then react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein to form a stable amide bond.[3][4]
Q2: What are the critical parameters to consider when optimizing the conjugation reaction?
Optimizing the conjugation of this compound to a protein requires careful consideration of several parameters:
-
pH: The pH of the reaction buffer is crucial for both the activation and coupling steps.[5]
-
Molar Ratio: The molar ratio of this compound, EDC, and NHS to the protein will directly impact the degree of labeling.[6]
-
Protein Concentration: The concentration of the target protein can influence conjugation efficiency and the likelihood of aggregation.[7]
-
Reaction Time and Temperature: These parameters affect the rate and extent of the conjugation reaction.[7]
-
Buffer Composition: The choice of buffer is critical to avoid interfering substances that can compete with the desired reaction.[8]
Q3: How do I prepare this compound for the conjugation reaction?
This compound is sparingly soluble in water but readily dissolves in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9] It is recommended to prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[5]
Q4: What is the purpose of quenching the reaction, and what are the recommended quenching agents?
Quenching is a critical step to stop the conjugation reaction by consuming any unreacted NHS-activated this compound. This prevents further labeling of the protein and potential side reactions. Common quenching agents are molecules containing primary amines, such as Tris, glycine, or hydroxylamine, typically used at a final concentration of 20-50 mM.[10][11]
Q5: How can I purify the this compound-protein conjugate?
After quenching the reaction, it is essential to remove unreacted this compound, EDC/NHS byproducts, and the quenching agent. The most common method for purifying protein conjugates is size-exclusion chromatography (e.g., using a desalting column).[8] Other techniques like dialysis can also be used.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most common issues encountered during bioconjugation. Follow these steps to diagnose and resolve the problem.
| Possible Cause | Recommended Solution | Citation |
| Suboptimal pH | The activation of this compound's carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with primary amines on the protein is favored at a neutral to slightly basic pH (7.2-8.5). Use a two-step pH procedure with an appropriate buffer for each step (e.g., MES for activation, PBS for conjugation). | [12][13] |
| Hydrolysis of Reagents | EDC and the activated NHS-ester of this compound are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, high-quality reagents. Allow EDC and NHS to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use and do not store them in aqueous solutions. | [8][12] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction. Perform a buffer exchange to a non-amine, non-carboxylate buffer like MES for the activation step and PBS or HEPES for the conjugation step. | [8][13] |
| Insufficient Molar Ratio of Reagents | A molar excess of this compound, EDC, and NHS over the protein is usually required to drive the reaction. The optimal ratio is protein-dependent and should be determined empirically. Start with a 10- to 20-fold molar excess of activated this compound to the protein. | [6][7] |
| Inactive Protein | The primary amine groups on the protein may be inaccessible or modified. Ensure the protein is properly folded and in a native conformation. Confirm the availability of reactive lysine residues. | [8] |
Problem 2: Protein Aggregation or Precipitation
Protein aggregation during or after conjugation can lead to a significant loss of functional product.
| Possible Cause | Recommended Solution | Citation |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. If aggregation is observed, try reducing the protein concentration. | [7] |
| Over-conjugation | A high degree of labeling can alter the protein's isoelectric point and surface properties, leading to aggregation. Reduce the molar ratio of activated this compound to the protein to decrease the number of conjugated molecules per protein. | [6] |
| Inappropriate Buffer Conditions | The buffer's pH or ionic strength may be close to the protein's isoelectric point, causing it to precipitate. Ensure the buffer pH is at least one unit away from the protein's pI. Consider adding stabilizing excipients. | [6] |
| Organic Solvent Concentration | If using a high concentration of an organic solvent (like DMSO or DMF) to dissolve the this compound, the final concentration in the reaction mixture may denature the protein. Keep the final concentration of the organic solvent below 10%. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol outlines the activation of the carboxylic acid group on this compound followed by conjugation to primary amines on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer (PBS, pH 7.2-7.5).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of Sulfo-NHS in the Activation Buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of both EDC and Sulfo-NHS (relative to the this compound) to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the activated this compound-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound-NHS ester solution to the protein solution.
-
The molar ratio of activated this compound to the protein should be optimized. A starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Purify the this compound-protein conjugate using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantitative Data Presentation
The optimal molar ratios for your specific protein and application should be determined empirically. The following tables provide suggested starting ranges for optimization.
Table 1: Recommended Molar Ratios for Activation of this compound
| Component | Molar Ratio (this compound : Reagent) | Remarks |
| EDC | 1 : 2 to 1 : 10 | A molar excess of EDC is required to efficiently activate the carboxylic acid group. |
| Sulfo-NHS | 1 : 2 to 1 : 10 | Sulfo-NHS stabilizes the activated intermediate, forming a more stable NHS ester that is less susceptible to hydrolysis. |
Table 2: Recommended Starting Molar Ratios of Activated this compound to Protein
| Desired Degree of Labeling | Molar Ratio (Activated this compound : Protein) | Expected Degree of Labeling (DOL) | Potential for Aggregation |
| Low | 1:1 to 5:1 | 1 - 3 | Low |
| Moderate | 5:1 to 20:1 | 3 - 8 | Moderate |
| High | >20:1 | >8 | High |
Visualizations
Experimental Workflow
Caption: A typical workflow for the two-step EDC/NHS conjugation of this compound to a protein.
Targeted Drug Delivery Signaling Pathway
References
- 1. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual drug loaded liposome bearing apigenin and 5-Fluorouracil for synergistic therapeutic efficacy in colorectal cancer [ouci.dntb.gov.ua]
- 5. Anti-payload Antibodies for ADC PK Study - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Conjugative Coupling Proteins and the Role of Their Domains in Conjugation, Secondary Structure and in vivo Subcellular Location [frontiersin.org]
- 11. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. scispace.com [scispace.com]
Preventing non-specific binding of 5-Iodosalicylic acid in cellular assays.
Welcome to the technical support center for researchers utilizing 5-Iodosalicylic acid. This resource provides targeted troubleshooting guides and frequently asked questions to help you mitigate non-specific binding and enhance the accuracy of your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with a small molecule like this compound?
Non-specific binding refers to the interaction of a molecule, in this case, this compound, with unintended cellular components rather than its specific biological target. For small molecules, this can be driven by hydrophobic or electrostatic interactions with proteins, lipids, and other macromolecules.[1] This is a significant concern because it can lead to high background signals, which obscure the true, target-specific signal, thereby reducing the assay's sensitivity and leading to inaccurate data interpretation.[2][3]
Q2: What are the primary causes of high non-specific binding in cellular assays?
Several factors can contribute to high non-specific binding:
-
Hydrophobic Interactions : Small molecules can non-specifically associate with hydrophobic pockets on cellular proteins or membranes.
-
Electrostatic Interactions : Charged molecules can interact with oppositely charged surfaces on cells or plasticware.[1]
-
Insufficient Blocking : Unoccupied sites on the cell surface or microplate wells can capture the compound of interest.[2]
-
Inadequate Washing : Failure to remove all unbound compounds during wash steps can leave a residual background signal.[4]
-
Reagent Concentration : Excessively high concentrations of the small molecule or detection reagents can increase the likelihood of off-target binding.[4]
Q3: What are the different types of blocking agents I can use?
Blocking agents are used to saturate potential sites of non-specific interaction.[5] They can be broadly categorized into protein-based and non-protein-based blockers.
-
Protein-Based Blockers : These include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[6] They work by competitively binding to non-specific sites.[6]
-
Non-Protein Blockers / Detergents : Chemical-based solutions like Tween-20 or Triton X-100 can be added to buffers to minimize hydrophobic interactions that lead to non-specific binding.[1]
-
Commercial Buffers : These are often proprietary formulations that may be protein-free and optimized for specific assay types, offering consistency and potentially better performance.[6]
Q4: How do I choose the optimal blocking agent for my experiment?
The ideal blocking agent depends on your specific cell type, assay format, and the detection system being used.[2] For example, while non-fat milk is cost-effective, it is not suitable for assays detecting phosphoproteins due to the presence of phosphoproteins like casein.[2] BSA is a common choice but should be avoided in systems with anti-phosphotyrosine antibodies.[2] It is crucial to empirically test multiple blocking agents to determine the one that provides the best signal-to-noise ratio for your specific system.[6]
Troubleshooting Guide
Problem: High background signal is compromising my assay results.
High background can be caused by several factors, from reagent choice to procedural steps. The following guide provides a systematic approach to troubleshooting this common issue.
Solution 1: Optimize Your Blocking Protocol
Insufficient blocking is a primary cause of high background.[3] Ensure all potential non-specific sites are saturated.
Recommended Action:
-
Select an Appropriate Blocking Agent : Refer to the table below to compare common blocking agents. Start with 1-5% BSA in your assay buffer.
-
Increase Incubation Time/Temperature : Try increasing the blocking incubation period (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific sites.[2]
-
Test Different Agents : If one blocker doesn't work, test another. Sometimes a combination or a commercial formulation is more effective.[6]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single purified protein, reduces variability.[6] | More expensive than milk; not for use with certain antibody types (e.g., anti-phosphotyrosine).[2] |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Inexpensive and widely available.[2] | Contains phosphoproteins (casein) and biotin, which can interfere with phosphoprotein detection and avidin-biotin systems.[2] |
| Normal Serum | 1 - 10% (v/v) | Highly effective; contains multiple proteins that block a wide range of non-specific sites.[6][7] | Can be expensive; must use serum from the species in which the secondary antibody was not raised to avoid cross-reactivity.[6] |
| Detergents (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions. Added to wash and incubation buffers.[2] | Can disrupt cell membranes or protein interactions if concentration is too high. |
Solution 2: Refine Assay Buffer Composition
The components of your assay and wash buffers can significantly influence non-specific interactions.
Recommended Action:
-
Add a Surfactant : Include a low concentration of a non-ionic surfactant like Tween-20 (0.05%) in your wash and assay buffers to disrupt weak, hydrophobic interactions.[1]
-
Adjust Salt Concentration : Increasing the salt (NaCl) concentration in your buffers can help shield charge-based interactions that cause non-specific binding.[1]
-
Check Buffer pH : Ensure the buffer pH is appropriate for your assay, as pH can influence the charge of interacting molecules.[1]
Solution 3: Optimize Washing Steps
Ineffective washing can leave behind unbound this compound or detection reagents.
Recommended Action:
-
Increase Wash Volume and Number : Increase the number of wash steps (e.g., from 3 to 5) and ensure you are using an adequate volume to completely cover the cell monolayer.
-
Increase Wash Duration : Extend the incubation time for each wash step to allow for more complete diffusion of unbound molecules away from the cells.
-
Ensure Complete Aspiration : Be meticulous about removing all wash buffer between steps to prevent carryover.[8]
Problem: My signal-to-noise ratio is too low.
A low signal-to-noise ratio means the specific signal from this compound binding to its target is not clearly distinguishable from the background noise.[9] The goal is to simultaneously decrease noise (background) and, if possible, increase the specific signal.[9][10]
Workflow for Improving Signal-to-Noise Ratio
This workflow guides you through a logical sequence of steps to identify and resolve the cause of a poor signal-to-noise ratio.
Experimental Protocols
Protocol: Screening for Optimal Blocking Conditions
This protocol provides a framework for empirically determining the most effective blocking strategy for your specific cellular assay involving this compound.
Objective: To identify the blocking agent and concentration that yields the lowest background and highest signal-to-noise ratio.
Materials:
-
Your cell line of interest, plated in a 96-well microplate.
-
This compound (5-ISA).
-
Assay Buffer (e.g., PBS or HBSS).
-
Potential Blocking Agents: 10% (w/v) BSA stock, 10% (w/v) non-fat dry milk stock, Normal Goat Serum.
-
Wash Buffer (Assay Buffer + 0.05% Tween-20).
-
Detection reagents specific to your assay readout.
Procedure:
-
Cell Plating : Seed cells in a 96-well plate at the desired density and culture until they reach the appropriate confluence.
-
Prepare Blocking Buffers : Prepare dilutions of your blocking agents in Assay Buffer. For example:
-
1% BSA, 3% BSA, 5% BSA.
-
1% Milk, 3% Milk, 5% Milk.
-
2% Normal Goat Serum, 5% Normal Goat Serum.
-
Include a "No Blocker" control (Assay Buffer only).
-
-
Blocking : Remove culture media from wells. Add 100 µL of the different blocking buffers to designated wells. Include several replicate wells for each condition. Incubate for 1-2 hours at room temperature.
-
Treatment :
-
Background Wells : After blocking, wash the wells and add Assay Buffer without 5-ISA. This will determine the background for each blocking condition.
-
Experimental Wells : After blocking, add your working concentration of 5-ISA diluted in the corresponding blocking buffer.
-
-
Incubation : Incubate for the time required for 5-ISA to interact with its target.
-
Washing : Aspirate the solutions and wash all wells 3-5 times with 200 µL of Wash Buffer per well.
-
Detection : Add the necessary detection reagents according to your specific assay protocol (e.g., secondary antibodies, substrate).
-
Data Analysis :
-
Measure the signal in all wells.
-
Calculate the average background signal for each blocking condition.
-
Calculate the average specific signal (Signal from experimental wells - Average background).
-
Determine the signal-to-noise ratio (Specific Signal / Background) for each condition.
-
Select the blocking condition that provides the highest signal-to-noise ratio.
-
Visualizing the Mechanism and Solution
Understanding the underlying principles of non-specific binding can aid in troubleshooting.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Resources for blocking [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
Stability of 5-Iodosalicylic acid in solution under different storage conditions.
This technical support center provides guidance on the stability of 5-Iodosalicylic acid in solution under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments.
Disclaimer: Publicly available, specific quantitative stability data for this compound in solution is limited. The tables and protocols provided below are templates to guide researchers in conducting their own stability studies. The stability of this compound can be influenced by the specific solvent system, pH, temperature, and light exposure.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
A1: this compound powder is generally stable at ambient temperatures when stored in a tightly closed container.[1] It is recommended to store it in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][2] The compound is also known to be light-sensitive, so it should be protected from light.[3][4]
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution could indicate degradation. Salicylic (B10762653) acid and its derivatives can be susceptible to oxidation and other degradation pathways, which may be accelerated by factors such as exposure to light, elevated temperatures, or inappropriate pH levels. For instance, the related compound 5-aminosalicylic acid is known to decompose under conditions that promote oxidation.
Q3: I am observing poor solubility of this compound in water. What can I do?
A3: this compound is sparingly soluble in water.[1] To improve solubility, consider using organic solvents such as methanol, ethanol, or acetone, in which it is readily soluble.[1] If an aqueous system is required, adjusting the pH might slightly improve solubility, but it is important to consider that pH can also affect the stability of the compound.
Q4: What are the known degradation pathways for salicylic acid derivatives?
A4: For salicylic acid and its derivatives, potential degradation pathways include decarboxylation and oxidation.[5] The degradation of salicylic acid itself has been shown to be favored by increasing pH.[6] For 5-aminosalicylic acid, oxidation is a primary degradation pathway.[5] While specific pathways for this compound are not well-documented, it is reasonable to hypothesize that similar degradation patterns could occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Prepare fresh solutions daily and store them protected from light and at a controlled temperature. 2. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Decreased concentration of this compound over time | Instability in the chosen solvent or storage conditions. | 1. Evaluate the stability of this compound in different solvents to find a more suitable one. 2. Assess the impact of temperature by storing solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperature) and analyzing them at various time points. 3. Investigate the effect of pH by preparing solutions in buffers with different pH values. |
| Precipitation of the compound from solution | Poor solubility or change in solution conditions (e.g., temperature, pH). | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If using a mixed solvent system, ensure the composition remains consistent. 3. Control the temperature of the solution, as solubility is often temperature-dependent. |
Quantitative Data on Stability (Templates)
The following tables are templates for you to record and analyze data from your own stability studies on this compound.
Table 1: Effect of Temperature on the Stability of this compound in Solution
| Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 72h (mg/mL) | % Degradation after 72h |
| 4 | ||||
| 25 (Room Temp) | ||||
| 40 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 72h (mg/mL) | % Degradation after 72h |
| 3.0 | ||||
| 5.0 | ||||
| 7.0 (Neutral) | ||||
| 9.0 |
Table 3: Photostability of this compound in Solution at 25°C
| Condition | Initial Concentration (mg/mL) | Concentration after 6h (mg/mL) | Concentration after 24h (mg/mL) | % Degradation after 24h |
| Exposed to Light | ||||
| Protected from Light (Control) |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent under specific storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to achieve a desired concentration.
-
-
Sample Storage:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired conditions (e.g., different temperatures, protected from or exposed to light).
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from a vial.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method. A general starting point for method development could be a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[7] Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.
-
Determine the percentage of degradation over time.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 119-30-2 [amp.chemicalbook.com]
- 4. This compound CAS#: 119-30-2 [m.chemicalbook.com]
- 5. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
Overcoming challenges in 5-Iodosalicylic acid MALDI matrix preparation.
For researchers, scientists, and drug development professionals exploring the use of 5-Iodosalicylic acid as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, this technical support center provides essential guidance. While not as commonly employed as matrices like DHB or CHCA, this compound, a derivative of salicylic (B10762653) acid, presents unique properties that may be advantageous for specific applications, particularly in the analysis of small molecules and lipids. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges of preparing and utilizing this specialized matrix.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound as a MALDI matrix. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Poor or Inconsistent Signal | Suboptimal Matrix-to-Analyte Ratio: An incorrect ratio can lead to ion suppression or insufficient analyte incorporation into the matrix crystals.[1] | Systematically vary the matrix-to-analyte molar ratio. Start with a common ratio such as 1000:1 and test dilutions to find the optimal concentration for your analyte. |
| Inhomogeneous Co-crystallization (Sweet Spots): The analyte and matrix may not crystallize uniformly, leading to areas with strong signal ("sweet spots") and areas with no signal.[2][3] | Employ different spotting techniques such as the dried-droplet method, the thin-layer method, or the sandwich method to improve crystal homogeneity.[1] Consider using a matrix additive or a different solvent system to promote uniform crystallization. | |
| Analyte Suppression: Components in the sample mixture or the matrix itself can interfere with the ionization of the target analyte.[4][5] | Purify the sample to remove salts, detergents, and other contaminants.[6] Experiment with different solvent compositions for the matrix and analyte solutions to minimize suppression effects. | |
| High Background Noise | Matrix Cluster Formation: The matrix itself can form clusters that generate significant background signals, particularly in the low mass range, obscuring analyte peaks.[7] | Optimize the laser fluency; using the lowest effective laser power can reduce matrix clustering. Washing the prepared spot with cold, deionized water or a suitable buffer can remove excess matrix and reduce background noise.[6][7] |
| Solvent Contamination: Impurities in the solvents used for matrix and analyte preparation can contribute to background noise. | Use high-purity, HPLC-grade solvents for all preparations. Freshly prepared solutions are recommended. | |
| Poor Crystal Formation | Inappropriate Solvent System: this compound may have different solubility characteristics compared to common matrices. The chosen solvent may not effectively dissolve both the matrix and the analyte.[1] | Test a range of solvents and solvent mixtures (e.g., acetonitrile (B52724)/water, methanol/water, with or without trifluoroacetic acid) to find a system that ensures good solubility for both the matrix and your specific analyte. |
| Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can lead to the formation of amorphous deposits instead of well-formed crystals. | Control the evaporation rate by drying the spot in a controlled environment (e.g., a closed container or by adjusting the temperature). | |
| Analyte Fragmentation | Excessive Laser Energy: High laser power can cause the analyte molecules to fragment, leading to a complex and difficult-to-interpret mass spectrum. | Start with a low laser energy and gradually increase it to the minimum required for a stable signal. |
| Matrix-Induced Fragmentation: The chemical properties of this compound might promote in-source decay for certain classes of analytes. | Experiment with different matrix additives that can help to stabilize the analyte ions. Adjusting the pH of the matrix solution with additives like citric acid or ammonium (B1175870) salts may also reduce fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What types of analytes are potentially suitable for analysis with a this compound matrix?
A1: Given its structural similarity to other salicylic acid derivatives used in MALDI, this compound is likely most suitable for the analysis of small molecules, including lipids and peptides. Its aromatic structure allows for strong absorption of UV laser energy, a key characteristic of effective MALDI matrices.[8] However, empirical testing is crucial to determine its effectiveness for a specific analyte.
Q2: How do I prepare a this compound matrix solution?
A2: A standard starting point is to prepare a saturated solution of this compound in a suitable solvent system. A common solvent mixture for MALDI matrices is a 1:1 (v/v) solution of acetonitrile and water, often with the addition of 0.1% trifluoroacetic acid (TFA) to aid in analyte protonation. The optimal concentration will need to be determined experimentally.
Q3: What is the "sweet spot" phenomenon and how can I overcome it with this compound?
A3: The "sweet spot" refers to the non-uniform distribution of the analyte within the matrix crystal on the MALDI target, leading to inconsistent signal intensity.[2][3] To mitigate this, various sample deposition techniques can be employed. The "dried-droplet" method is simple, but can often lead to the "coffee ring" effect and sweet spots. Alternative methods like the "thin-layer" or "sandwich" techniques can promote more homogeneous co-crystallization.[1] Experimenting with different solvents and rates of evaporation can also improve crystal uniformity.
Q4: Can I use additives with the this compound matrix?
A4: Yes, additives can be beneficial. For example, ammonium salts like diammonium citrate (B86180) can be added to reduce the formation of alkali metal adducts, which can complicate mass spectra.[9] For certain analytes, additives may also enhance ionization efficiency or improve crystal formation.
Q5: What are some alternative matrices if this compound does not yield good results?
A5: If you encounter insurmountable challenges with this compound, several well-established matrices can be considered depending on your analyte:
-
For small molecules and lipids: 2,5-Dihydroxybenzoic acid (DHB) and α-Cyano-4-hydroxycinnamic acid (CHCA) are common choices.[10][11]
-
For peptides and proteins: Sinapinic acid (SA) and CHCA are widely used.[11]
-
For analytes prone to fragmentation, exploring different derivatives of salicylic acid, such as 5-Nitrosalicylic acid, might offer alternative ionization characteristics.[12]
Experimental Protocols
Protocol 1: Standard Dried-Droplet Preparation
This is the most common and straightforward method for MALDI sample preparation.
Materials:
-
This compound
-
Analyte of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
-
Micropipettes
Procedure:
-
Prepare the Matrix Solution: Create a saturated solution of this compound in a 1:1 (v/v) mixture of ACN and water containing 0.1% TFA. Vortex thoroughly to ensure maximum dissolution and then centrifuge to pellet any undissolved solid.
-
Prepare the Analyte Solution: Dissolve the analyte in a compatible solvent to a concentration of approximately 1 pmol/µL. The solvent should be miscible with the matrix solution.
-
Mix Matrix and Analyte: Combine the matrix solution and analyte solution in a 1:1 (v/v) ratio in a separate microcentrifuge tube.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry at room temperature.
-
Analysis: Once the solvent has completely evaporated and crystals have formed, the target is ready for MALDI-MS analysis.
Protocol 2: Thin-Layer (Overseeding) Preparation
This method can improve crystal homogeneity and is particularly useful for analytes that are difficult to co-crystallize.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a Seeding Solution: Prepare a very dilute suspension of finely crushed this compound crystals in a volatile solvent like acetone.
-
Create the Thin Layer: Spot a small volume (0.5 µL) of the seeding solution onto the MALDI target and allow it to dry completely. This creates a fine, even layer of microcrystals.
-
Prepare the Analyte-Matrix Mixture: Prepare the analyte and matrix solutions as described in Protocol 1 and mix them.
-
Spotting: Apply 0.5 - 1.0 µL of the analyte-matrix mixture directly onto the pre-coated spot.
-
Drying and Analysis: Allow the spot to dry and then proceed with MALDI-MS analysis.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Eliminating sweet spot in MALDI-MS with hydrophobic ordered structure as target for quantifying biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. rknochenmuss.ch [rknochenmuss.ch]
- 5. Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bumc.bu.edu [bumc.bu.edu]
- 7. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing laser intensity for 5-Iodosalicylic acid in MALDI-MS.
Welcome to the Technical Support Center for optimizing the use of 5-Iodosalicylic acid (5-ISA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this compound. As a derivative of salicylic (B10762653) acid, 5-ISA can be a valuable matrix for the analysis of small molecules. This guide will help you optimize your laser intensity and other experimental parameters to achieve high-quality mass spectra.
Disclaimer: Specific experimental data on this compound as a MALDI matrix is limited in the current scientific literature. The information and protocols provided herein are based on established principles of MALDI-MS for small molecules and data from analogous salicylic acid-based matrices. Users are encouraged to use this guide as a starting point and to perform their own specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it as a MALDI matrix?
This compound (5-ISA) is a halogenated derivative of salicylic acid. In MALDI-MS, the choice of matrix is critical for the successful ionization of an analyte. For small molecule analysis, matrices are chosen for their ability to co-crystallize with the analyte, absorb laser energy efficiently at the wavelength of the laser, and promote analyte ionization while minimizing matrix-related interferences in the low mass range. While less common than matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), 5-ISA's aromatic structure and acidic properties suggest its potential as a matrix for certain small molecules.
Q2: What is the optimal laser intensity for 5-ISA?
The optimal laser intensity is highly instrument-dependent and must be determined empirically for each analyte and instrument. The goal is to use the minimum laser energy necessary to obtain a good signal-to-noise ratio for your analyte of interest. Starting with a low laser intensity and gradually increasing it is the recommended approach. Excessive laser power can lead to analyte fragmentation, peak broadening, and a decrease in resolution.
Q3: How do I prepare a this compound matrix solution?
A common starting point for preparing a salicylic acid-based matrix solution is to create a saturated or near-saturated solution in an appropriate organic solvent mixture. A typical solvent system is a mixture of acetonitrile (B52724) (ACN) and water (often with a small amount of trifluoroacetic acid, TFA, to aid in protonation).
Q4: What are common problems when using 5-ISA and how can I solve them?
Common issues include low signal intensity, high background noise from the matrix, and poor co-crystallization with the analyte.
-
Low Signal Intensity: This can be due to suboptimal laser intensity, an inappropriate matrix-to-analyte ratio, or poor co-crystallization. Try adjusting the laser power, preparing a fresh matrix solution, and varying the sample-to-matrix ratio.
-
High Background Noise: Salicylic acid-based matrices can sometimes produce interfering ions in the low mass range. Optimizing the laser intensity to the threshold of analyte ionization can help minimize matrix fragmentation.
-
Poor Co-crystallization: This leads to "hot spots" on the MALDI target and poor shot-to-shot reproducibility. Experiment with different spotting techniques (e.g., dried-droplet, thin-layer) and solvent systems for the matrix and analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Analyte Signal or Very Weak Signal | Insufficient laser intensity. | Gradually increase the laser power. |
| Poor co-crystallization of analyte and matrix. | Try different sample preparation techniques (e.g., dried-droplet, sandwich method). Ensure the matrix and analyte are soluble in the chosen solvent. | |
| Matrix-to-analyte ratio is not optimal. | Experiment with different ratios of matrix to analyte solution (e.g., 1:1, 5:1, 10:1). | |
| Incorrect ionization mode selected. | Switch between positive and negative ion modes. | |
| High Background Noise / Matrix Clusters | Laser intensity is too high. | Reduce the laser intensity to the minimum required for analyte detection. |
| Matrix solution is too concentrated. | Dilute the matrix solution. | |
| Impure matrix or solvents. | Use high-purity matrix and solvents. Prepare fresh matrix solutions daily. | |
| Poor Resolution / Broad Peaks | Excessive laser intensity. | Lower the laser intensity. |
| Inhomogeneous crystal formation. | Optimize the spotting technique and allow the solvent to evaporate slowly and evenly. | |
| High salt content in the sample. | Desalt the sample prior to analysis. | |
| Poor Shot-to-Shot Reproducibility | Inhomogeneous sample-matrix crystals ("hot spots"). | Improve co-crystallization by trying different solvents or the thin-layer preparation method. |
| Laser focused on a depleted area of the spot. | Move the laser to different locations within the sample spot or use a rastering pattern. |
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Solution
-
Materials:
-
This compound (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA), optional
-
-
Procedure:
-
Prepare a solvent mixture of ACN and water. A common starting ratio is 1:1 (v/v). For some applications, a higher concentration of ACN (e.g., 70%) may be beneficial.
-
If desired, add TFA to the solvent mixture to a final concentration of 0.1%. This can aid in the protonation of the analyte.
-
Prepare a saturated solution of 5-ISA in the chosen solvent. Add a small amount of 5-ISA to a microcentrifuge tube and add the solvent. Vortex thoroughly for 1-2 minutes.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully pipette the supernatant for use as your matrix solution. It is recommended to prepare this solution fresh daily.
-
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
-
Materials:
-
Analyte solution at a suitable concentration (e.g., 1-10 pmol/µL)
-
5-ISA matrix solution (from Protocol 1)
-
MALDI target plate
-
-
Procedure:
-
In a separate microcentrifuge tube, mix the analyte solution and the 5-ISA matrix solution. A typical starting ratio is 1:1 (v/v). You may need to optimize this ratio.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Slow, even drying generally produces better crystals.
-
Once dry, the plate is ready for insertion into the mass spectrometer.
-
Quantitative Data Summary
The following table provides typical concentration ranges and ratios used for small molecule analysis with salicylic acid-based matrices. These values should be considered as a starting point for optimizing experiments with 5-ISA.
| Parameter | Typical Range | Notes |
| Matrix Concentration | 5 - 20 mg/mL | A saturated solution is often used. |
| Analyte Concentration | 1 - 100 µM | Highly dependent on the analyte's ionization efficiency. |
| Matrix:Analyte Molar Ratio | 1000:1 to 10000:1 | A large excess of matrix is crucial for MALDI. |
| Sample-Matrix Volume Ratio (for spotting) | 1:1 to 1:10 | This is an empirical parameter to optimize for best co-crystallization. |
Visualizations
Caption: A typical experimental workflow for MALDI-MS analysis using this compound matrix.
Caption: A troubleshooting decision tree for common issues encountered in MALDI-MS.
Minimizing fragmentation of analytes with 5-Iodosalicylic acid matrix.
Welcome to the technical support center for utilizing 5-Iodosalicylic acid as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize analyte fragmentation, particularly for fragile molecules and non-covalent complexes.
Minimizing Analyte Fragmentation with this compound
This compound is a derivative of salicylic (B10762653) acid that shows promise as a "soft" matrix for MALDI-MS. While extensive research is ongoing, preliminary evidence and studies on analogous substituted salicylic acids suggest that the introduction of an iodine atom at the 5-position can influence the ionization process, potentially leading to reduced analyte fragmentation. The iodine atom may act as a good leaving group and an efficient energy absorber, facilitating a gentler desorption and ionization of the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a MALDI matrix.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity or No Signal | 1. Inefficient co-crystallization of the matrix and analyte.2. Inappropriate matrix-to-analyte ratio.3. Laser fluence is too low.4. Poor matrix preparation. | 1. Experiment with different spotting techniques (e.g., dried droplet, thin layer).2. Vary the matrix-to-analyte ratio; a good starting point is 10:1 (matrix:analyte) by volume.3. Gradually increase the laser fluence until an optimal signal is observed.4. Ensure the this compound is fully dissolved in the chosen solvent before mixing with the analyte. |
| High Analyte Fragmentation | 1. Laser fluence is too high.2. The matrix is not effectively "cooling" the analyte.3. In-source decay of the analyte. | 1. Reduce the laser fluence to the minimum required for a stable signal.2. Consider using a matrix additive, such as a small amount of glycerol, to promote softer ionization.3. Optimize ion extraction delay to minimize in-source fragmentation. |
| Poor Resolution or Broad Peaks | 1. Inhomogeneous crystal formation.2. Presence of salts or other contaminants in the sample.3. Suboptimal instrument calibration. | 1. Try different solvents or solvent mixtures for matrix preparation to improve crystal homogeneity.2. Desalt the analyte solution using appropriate methods (e.g., ZipTip).3. Calibrate the mass spectrometer using a standard with a mass close to that of the analyte. |
| Matrix Cluster Ion Interference | 1. High concentration of the matrix solution.2. Laser fluence is too high, leading to excessive matrix ionization. | 1. Dilute the matrix solution.2. Lower the laser fluence. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound as a MALDI matrix?
A1: this compound is a promising matrix for the analysis of fragile molecules due to the potential for "soft" ionization. The presence of iodine may facilitate a more controlled energy transfer from the laser to the analyte, thereby minimizing in-source fragmentation. Studies on other 5-substituted salicylic acids, such as 5-aminosalicylic acid, have shown that modifications at this position can lead to "cooler" matrices that produce cleaner spectra with less fragmentation.
Q2: How does this compound compare to common matrices like CHCA, Sinapinic Acid, and DHB?
A2: While direct quantitative comparisons are still emerging, the hypothesis is that this compound will be a "softer" matrix than α-cyano-4-hydroxycinnamic acid (CHCA), which is known to be a "harder" matrix that can induce more fragmentation. Its performance is anticipated to be comparable to or potentially better than 2,5-dihydroxybenzoic acid (DHB) for certain classes of fragile analytes.
Q3: What is the optimal laser wavelength for use with this compound?
A3: Like other salicylic acid derivatives, this compound is expected to have a strong absorbance in the UV range, making it suitable for use with nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) commonly used in MALDI instruments.
Q4: Can this compound be used for the analysis of non-covalent complexes?
A4: The potential for soft ionization makes this compound a candidate for the analysis of non-covalent complexes. By minimizing the internal energy transferred to the analyte, it may be possible to preserve these fragile interactions in the gas phase. However, this application requires careful optimization of experimental conditions.
Experimental Protocols
Preparation of this compound Matrix Solution
Materials:
-
This compound (MW: 264.02 g/mol )
-
Solvent: A 1:1 (v/v) mixture of Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water is a good starting point. Other solvents such as methanol (B129727) or ethanol (B145695) can also be tested.
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent. A typical concentration to start with is 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to ensure the matrix is fully dissolved.
-
Centrifuge the solution for 1 minute to pellet any undissolved material.
-
Carefully pipette the supernatant for use as the matrix solution. It is recommended to prepare the matrix solution fresh before each experiment.
Sample Preparation using the Dried Droplet Method
Procedure:
-
Mix the analyte solution and the this compound matrix solution in a 1:10 to 1:1 (v/v) ratio in a microcentrifuge tube. The optimal ratio will depend on the analyte and its concentration.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
The sample is now ready for analysis in the mass spectrometer.
Visualizations
How to reduce reaction byproducts in 5-Iodosalicylic acid-mediated crosslinking.
Welcome to the technical support center for 5-Iodosalicylic acid-mediated crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your crosslinking experiments and minimizing reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it proposed to function as a crosslinking agent?
This compound is a derivative of salicylic (B10762653) acid.[1][2][3] Its structure contains three key functional groups: a carboxylic acid, a hydroxyl group, and an iodine atom attached to the benzene (B151609) ring.[1] While not a conventional crosslinker, its potential for crosslinking lies in the reactivity of these functional groups, which could be activated to form covalent bonds between two target molecules. The crosslinking chemistry would likely involve the activation of the carboxylate or phenolate (B1203915) groups, or potentially a reaction involving the iodo-group, such as in palladium-catalyzed cross-coupling reactions.[4]
Q2: What are the potential byproducts I should be aware of in this compound-mediated crosslinking?
The specific byproducts will depend on the reaction mechanism employed. However, based on the structure of this compound, potential byproducts could include:
-
Unreacted this compound: Incomplete reaction leading to residual starting material.
-
Mono-adducts: The crosslinker reacting with only one target molecule.
-
Hydrolysis products: If using activation agents (e.g., for the carboxylic acid), these can react with water in the solvent, leading to inactive crosslinker.
-
Side-products from competing reactions: The hydroxyl and carboxyl groups can compete in reactions, leading to undesired products.
-
Products of de-iodination: Depending on the reaction conditions, the iodine atom could be removed.
-
Homopolymerization of the target molecule: If the target molecule can react with itself under the crosslinking conditions.
Q3: How can I confirm that crosslinking has occurred?
You can use several analytical techniques to verify the formation of crosslinked products:
-
SDS-PAGE: An increase in the molecular weight of the crosslinked product compared to the starting material.
-
Mass Spectrometry (MS): To identify the precise mass of the crosslinked product.
-
Size Exclusion Chromatography (SEC): A shift in the elution profile indicating the formation of a larger molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the crosslinked product if the scale of the reaction allows.
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Reaction pH | The pH can significantly affect the reactivity of the carboxylic acid and hydroxyl groups. Perform a pH screen to find the optimal condition for your specific target molecules. For reactions involving carboxylic acid activation, an acidic to neutral pH is often preferred. |
| Inappropriate Solvent | This compound has limited solubility in water but is soluble in organic solvents like methanol (B129727) and acetone.[1] Ensure your chosen solvent is compatible with your target molecules and the crosslinking reaction. A co-solvent system may be necessary. |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of this compound to your target molecules. A higher excess of the crosslinker may be required, but too much can lead to modifications of single molecules rather than crosslinking. |
| Low Reaction Temperature | Increasing the reaction temperature may improve the reaction rate. However, be mindful of the stability of your target molecules. |
| Short Reaction Time | The crosslinking reaction may be slow. Try extending the incubation time. |
| Inactivated Crosslinker | If using an activation agent, ensure it is fresh and added to the reaction at the appropriate step. |
Problem 2: Presence of Significant Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of Activated Crosslinker | If activating the carboxylic acid, minimize the amount of water in your reaction by using anhydrous solvents. |
| Formation of Mono-adducts | Adjust the stoichiometry of your reactants. A 1:2 ratio of crosslinker to target molecule is a good starting point, but this may need to be optimized. |
| Side Reactions of Functional Groups | Consider protecting one of the functional groups (e.g., the hydroxyl group) on this compound if it is interfering with the desired reaction. |
| Reaction with Buffer Components | Avoid buffers containing nucleophiles (e.g., Tris, glycine) if you are targeting amine groups on your biomolecules.[5] |
Experimental Protocols
Workflow for Developing a this compound Crosslinking Protocol
Caption: A general workflow for developing and optimizing a crosslinking protocol using this compound.
Detailed Steps:
-
Reagent Preparation:
-
Dissolve your target molecules in a suitable buffer.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) due to its limited aqueous solubility.[1]
-
-
Reaction Setup (Example for Carboxylic Acid Activation):
-
If activating the carboxylic acid of this compound, use a carbodiimide (B86325) reagent like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically performed in an amine-free buffer at a pH of 6.0-7.5.
-
Add the activated this compound to your target molecules.
-
-
Optimization:
-
Stoichiometry: Test different molar ratios of this compound to your target molecules (e.g., 1:1, 1:2, 1:5).
-
pH: Perform the reaction at different pH values to determine the optimum for your system.
-
Time and Temperature: Vary the incubation time (e.g., 30 minutes to overnight) and temperature (e.g., 4°C, room temperature, 37°C).
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent. For NHS ester reactions, a small molecule with a primary amine like Tris or glycine (B1666218) can be used.[5]
-
-
Analysis:
-
Analyze the reaction mixture using SDS-PAGE, mass spectrometry, or SEC to assess the extent of crosslinking and identify byproducts.
-
-
Purification:
-
Once crosslinking is confirmed, purify the crosslinked product from unreacted components and byproducts using techniques like size-exclusion chromatography or dialysis.
-
Visualizing Potential Reaction Pathways
The following diagram illustrates a hypothetical reaction pathway for crosslinking two amine-containing molecules (Molecule A and Molecule B) using this compound, where the carboxylic acid is activated with EDC and NHS.
Caption: A potential reaction pathway for this compound-mediated crosslinking of amine-containing molecules.
References
Optimizing incubation time for 5-Iodosalicylic acid in protein labeling experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered when using 5-Iodosalicylic acid for protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and temperature for labeling proteins with this compound?
A1: As a starting point, an incubation time of 1 to 2 hours at room temperature is recommended.[1] However, the optimal time can vary significantly depending on the specific protein and buffer conditions. For sensitive proteins, incubation at 4°C overnight may yield better results.[1] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific protein and experimental setup.
Q2: What factors can influence the incubation time required for efficient labeling?
A2: Several factors can affect the reaction kinetics and, therefore, the necessary incubation time. These include:
-
pH of the reaction buffer: The reactivity of amino acid side chains is pH-dependent.
-
Protein concentration: Higher concentrations of the protein and labeling reagent can lead to faster reaction rates.[2]
-
Molar coupling ratio: The ratio of this compound to the protein will influence the extent and rate of labeling.[2]
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to protein denaturation.
-
Presence of interfering substances: Components in the buffer, such as other nucleophiles, could compete with the protein for the label.
Q3: How does this compound label proteins?
A3: this compound can be chemically activated to react with specific amino acid residues on a protein. While the precise mechanism depends on the activation chemistry used, it typically involves the formation of a stable covalent bond with reactive side chains, such as the primary amines of lysine (B10760008) residues or the N-terminus.
Troubleshooting Guide
Problem: Low Labeling Efficiency
Q4: I am observing very low or no labeling of my target protein. What are the possible causes and how can I troubleshoot this?
A4: Low labeling efficiency is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshooting this problem.
-
Inadequate Incubation Time: The incubation period may be too short for the reaction to proceed to completion.
-
Solution: Perform a time-course experiment, testing several time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight at 4°C) to identify the optimal incubation duration.
-
-
Suboptimal pH: The pH of your reaction buffer may not be optimal for the labeling chemistry.
-
Solution: The optimal pH for labeling primary amines is typically between 7.0 and 9.0.[3] Prepare a series of buffers with varying pH values within this range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the ideal condition for your protein.
-
-
Low Molar Coupling Ratio: The concentration of this compound may be insufficient to achieve the desired level of labeling.
-
Solution: Increase the molar excess of the labeling reagent to the protein. A common starting point is a 10- to 20-fold molar excess.[3] Titrate the molar coupling ratio to find the balance between high efficiency and potential protein precipitation.
-
-
Protein Concentration is Too Low: The reaction rate can be dependent on the concentration of the reactants.[2]
-
Solution: If possible, increase the concentration of your protein in the reaction mixture. A typical range to start with is 1-2 mg/mL.[3]
-
Problem: Protein Precipitation During Labeling
Q5: My protein precipitates out of solution during the incubation step. What can I do to prevent this?
A5: Protein precipitation during labeling is often a sign of protein instability under the reaction conditions or over-labeling.
-
Over-labeling: The addition of too many label molecules can alter the protein's net charge and solubility, leading to precipitation.[4]
-
Solution: Reduce the molar coupling ratio of this compound to your protein. This will decrease the degree of labeling and may prevent precipitation.
-
-
Inappropriate Buffer Conditions: The buffer composition, including pH and ionic strength, can affect protein stability.
-
Solution: Screen different buffers and pH levels to find a condition where your protein is most stable. Additionally, varying the salt concentration (e.g., NaCl) can sometimes improve protein solubility.[2]
-
-
Reaction Temperature: Higher temperatures can cause some proteins to unfold and aggregate.
-
Solution: Try performing the incubation at a lower temperature, such as 4°C, for a longer period.
-
Data Presentation
Table 1: General Parameters for Optimizing Incubation Time in Protein Labeling
| Parameter | Recommended Range | Starting Point | Notes |
| Incubation Time | 20 minutes - 12 hours | 1-2 hours | Highly dependent on the protein and other reaction conditions.[3] |
| Temperature | Room Temperature to 37°C | Room Temperature | Lower temperatures (e.g., 4°C) may be necessary for sensitive proteins.[3] |
| pH | 7.0 - 9.0 | 7.5 | Optimal pH promotes the reactivity of target amino acid residues.[3] |
| Molar Excess of Reagent | 5- to 300-fold | 10- to 20-fold | Higher ratios can increase efficiency but also risk protein precipitation.[3] |
| Protein Concentration | 1 - 2 mg/mL | 1 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for labeling a target protein with activated this compound.
-
Prepare a stock solution of your target protein at a concentration of 2 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of activated this compound in an appropriate solvent (e.g., DMSO).
-
Set up a series of labeling reactions. For each reaction, add the activated this compound to the protein solution at the desired molar coupling ratio (e.g., 20:1).
-
Incubate the reactions at room temperature.
-
At each designated time point (e.g., 30 min, 1 hr, 2 hrs, 4 hrs), take an aliquot of the reaction mixture and quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 20 mM if targeting thiols).[3]
-
Remove excess, unreacted label from each quenched aliquot using a desalting column or dialysis.
-
Analyze the degree of labeling for each time point using an appropriate method, such as mass spectrometry or spectrophotometry.
-
Plot the degree of labeling versus incubation time to determine the optimal incubation period.
Mandatory Visualization
Caption: Workflow for optimizing incubation time in a protein labeling experiment.
Caption: Troubleshooting logic for addressing low protein labeling efficiency.
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
How to avoid degradation of 5-Iodosalicylic acid during experimental procedures.
Welcome to the technical support center for 5-Iodosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems related to the stability and handling of this compound.
Q1: My this compound has changed color from white/off-white to a yellowish or brownish hue. What happened and can I still use it?
A1: A color change in your this compound typically indicates degradation. The primary causes are exposure to light and/or air (oxidation). This compound is known to be light-sensitive.[1][2][3]
-
Troubleshooting:
-
Assess the extent of discoloration: A slight yellowish tint might indicate minimal degradation, and the material could potentially still be used for non-critical applications after purification (e.g., recrystallization). However, for sensitive reactions or quantitative studies, it is highly recommended to use fresh, pure material.
-
Check storage conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1][2] It should be kept in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Future Prevention: Always store this compound in a desiccator in the dark. Minimize the time the container is open to the atmosphere.
-
Q2: I am seeing unexpected byproducts in my reaction. Could this be due to the degradation of this compound?
A2: Yes, degradation of this compound can lead to the formation of impurities that may result in unexpected side reactions or byproducts. The primary degradation pathway is likely oxidation of the phenolic ring. Studies on the degradation of similar compounds like salicylic (B10762653) acid and 5-aminosalicylic acid suggest that hydroxylation of the aromatic ring is a common degradation route, especially under oxidative conditions or upon exposure to UV light.[4][5][6]
-
Troubleshooting:
-
Analyze the byproducts: If possible, use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can help confirm if they are related to the degradation of your starting material.
-
Review your reaction conditions:
-
Atmosphere: Are you running the reaction under an inert atmosphere? Oxygen from the air can promote oxidative degradation.
-
Solvent Quality: Are you using fresh, anhydrous, and degassed solvents? Peroxides in aged ethers (like THF or dioxane) are strong oxidizing agents and can degrade your compound.
-
Light Exposure: Is your reaction vessel protected from light, especially if the reaction is running for an extended period? Wrap your glassware in aluminum foil.
-
Reagent Purity: Are other reagents, especially bases or catalysts, of high purity and free from metallic impurities that could catalyze oxidation?
-
-
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is giving low yields. Could the starting material be the issue?
A3: Low yields in cross-coupling reactions can certainly be attributed to the degradation of this compound. The C-I bond is the reactive site for these couplings, and degradation of the aromatic ring can affect its reactivity.
-
Troubleshooting:
-
Starting Material Purity: Before starting the reaction, check the purity of your this compound by melting point or NMR. If it appears discolored, consider purifying it by recrystallization.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.
-
Base Selection: this compound is incompatible with strong bases. While a base is required for most coupling reactions, a very strong base could potentially de-iodinate or otherwise degrade the molecule. Consider using milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Ligand Choice: The choice of ligand for the palladium catalyst is crucial. A well-chosen ligand can stabilize the catalytic species and promote the desired reaction over degradation pathways.
-
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed, amber glass container in a cool, dry, dark place (e.g., a desiccator). | To protect from light, moisture, and air, which can cause degradation.[1][2][3] |
| Atmosphere | Handle and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent oxidation of the electron-rich phenolic ring. |
| Light | Protect from light during storage and experiments by using amber vials or wrapping glassware in aluminum foil. | This compound is light-sensitive and can undergo photodegradation.[1][2][3] |
| Solvents | Use high-purity, anhydrous, and degassed solvents. Avoid aged ethers that may contain peroxides. | To prevent degradation caused by solvent impurities and dissolved oxygen. |
| pH/Basicity | Avoid strong bases. Use mild inorganic bases (e.g., carbonates, phosphates) in reactions where a base is necessary. | Incompatibility with strong bases can lead to degradation. |
| Temperature | Follow the temperature guidelines of the specific protocol. Avoid unnecessarily high temperatures for prolonged periods. | While specific quantitative data is limited, thermal degradation is always a possibility for complex organic molecules. |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, incorporating best practices to minimize degradation.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Mild base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask, add this compound (1 equiv.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the mild base (e.g., 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Light Protection: Wrap the reaction flask completely in aluminum foil to protect it from light.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to moderate heating, e.g., 50-80 °C, depending on the substrates) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Follow a standard aqueous work-up procedure to quench the reaction and extract the product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification of this compound (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.
-
Light Protection: Wrap the flask in aluminum foil.
-
Reaction: Heat the mixture to reflux and maintain for the required time (typically a few hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the ester with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.
Visual Guides
Troubleshooting Workflow for Poor Reaction Outcomes
Potential Degradation Pathway of this compound
References
- 1. This compound | 119-30-2 [chemicalbook.com]
- 2. This compound CAS#: 119-30-2 [m.chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Strategies to improve the efficiency of 5-Iodosalicylic acid cross-linking.
Welcome to the technical support center for 5-Iodosalicylic acid (5-ISA) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving the efficiency of your cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound photo-cross-linking?
A1: this compound is a photo-reactive cross-linking agent. The proposed mechanism involves the photo-excitation of the aryl iodide bond by UV light. This leads to homolytic cleavage of the carbon-iodine bond, generating a highly reactive aryl radical.[1][2][3] This radical can then abstract a hydrogen atom from a nearby amino acid residue, creating a new covalent bond and thus cross-linking the molecules. The reactivity of aryl radicals suggests that they can react with various amino acid side chains.[1]
Figure 1. Proposed photo-cross-linking mechanism of this compound.
Q2: What are the potential advantages of using this compound over other photo-cross-linkers?
A2: While less common than aryl azides or diazirines, aryl iodide-based cross-linkers like 5-ISA may offer certain advantages. The generation of a highly reactive aryl radical can lead to efficient cross-linking.[1][2] Additionally, the smaller size of the iodo-group compared to bulkier photo-reactive groups might cause less steric hindrance. The electronic properties of the salicylic acid moiety could also influence the photo-reactivity and cross-linking efficiency.
Q3: Which amino acid residues are most likely to be cross-linked by this compound?
A3: The aryl radical generated from 5-ISA is expected to be highly reactive and non-specific. However, studies on thiyl radical reactions with amino acid side chains suggest that hydrogen abstraction is more favorable from certain residues. Threonine, phenylalanine, serine, and methionine have been shown to have reactive C-H bonds for hydrogen abstraction.[4] Therefore, it is plausible that 5-ISA cross-linking may preferentially occur at these residues, in addition to others.
Q4: How can I confirm that cross-linking has occurred?
A4: The most common method to confirm cross-linking is through SDS-PAGE analysis. Cross-linked products will appear as higher molecular weight bands compared to the individual non-cross-linked proteins. Further confirmation and identification of the cross-linked sites can be achieved through mass spectrometry (MS) analysis of the digested protein bands.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking efficiency | Insufficient UV irradiation (time or intensity). | Optimize UV exposure time and intensity. Start with a range and analyze results by SDS-PAGE. Ensure the UV lamp has the appropriate wavelength for aryl iodide activation (typically in the UVA range). |
| Incorrect buffer composition. | Avoid buffers containing primary amines (e.g., Tris) or other components that could quench the aryl radical. Phosphate-buffered saline (PBS) or HEPES are generally good starting points.[8] | |
| Suboptimal pH. | The efficiency of many cross-linking reactions is pH-dependent. Perform experiments across a range of pH values (e.g., 6.5-8.5) to determine the optimal condition for your system. | |
| Low concentration of 5-ISA or protein. | Increase the molar excess of 5-ISA to protein. Also, ensure the protein concentration is sufficient to favor intermolecular cross-linking. | |
| Protein aggregation/precipitation | High concentration of 5-ISA or protein. | While higher concentrations can improve efficiency, excessive amounts can lead to aggregation. Perform a titration to find the optimal concentration that maximizes cross-linking without causing precipitation. |
| Hydrophobicity of the cross-linker. | Although 5-ISA has hydrophilic groups, excessive modification can increase the overall hydrophobicity of the protein. Try reducing the reaction time or the concentration of 5-ISA. | |
| Inappropriate solvent for 5-ISA. | If 5-ISA is first dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein denaturation. | |
| Non-specific cross-linking or high background | Over-exposure to UV light. | Reduce the UV irradiation time. High energy input can lead to non-specific protein damage and aggregation. |
| Ineffective quenching. | After UV irradiation, add a quenching reagent to consume unreacted radicals. Dithiothreitol (DTT) or other radical scavengers can be tested. | |
| Difficulty in identifying cross-linked peptides by MS | Complex fragmentation spectra. | The analysis of cross-linked peptides by MS can be challenging. Use specialized software designed for cross-link analysis.[5][7] |
| Low abundance of cross-linked peptides. | Enrich for cross-linked peptides before MS analysis using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX). | |
| Presence of iodine. | The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum, which can aid in identification but also complicates the spectra. Be sure your analysis software can account for this.[9][10] |
Experimental Protocols
General Protocol for this compound Photo-Cross-Linking
This protocol provides a general starting point. Optimization of each step is critical for success.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or a compatible aqueous buffer). Protect the solution from light.
-
Prepare your protein samples in a non-amine-containing buffer (e.g., PBS or HEPES) at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Cross-Linking Reaction:
-
Add the 5-ISA stock solution to the protein sample to the desired final concentration (a starting point could be a 10- to 100-fold molar excess of 5-ISA to protein).
-
Incubate the mixture in the dark for a short period (e.g., 15-30 minutes) at room temperature or on ice to allow for binding if studying a specific interaction.
-
Expose the sample to UV light. The optimal wavelength is likely in the UVA range (300-400 nm). The irradiation time and intensity will need to be optimized (e.g., start with 5-30 minutes at a close distance to the UV source). Keep the sample on ice during irradiation to minimize heat-induced damage.
-
-
Quenching the Reaction:
-
After UV exposure, immediately add a quenching solution to stop the reaction. A solution of a radical scavenger like DTT (e.g., to a final concentration of 10-50 mM) can be used.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
For identification of cross-linked sites, excise the corresponding bands from the gel, perform in-gel digestion with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry.
-
Figure 2. General experimental workflow for 5-ISA photo-cross-linking.
Logical Relationships in Troubleshooting
Figure 3. Troubleshooting logic for 5-ISA cross-linking experiments.
References
- 1. Aryl radical - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-crosslinkers boost structural information from crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis─Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Iodosalicylic Acid for X-ray Crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of 5-Iodosalicylic acid suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a white to off-white or slightly beige crystalline powder.[1][2] Its chemical structure consists of a salicylic (B10762653) acid molecule with an iodine atom attached to the benzene (B151609) ring.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol (B145695), methanol (B129727), and acetone.[1] The melting point of this compound is typically in the range of 194-204°C.[3][4][5][6]
Q2: Which solvents are commonly used for the crystallization of this compound?
While specific quantitative solubility data for this compound at various temperatures is not extensively documented in publicly available literature, qualitative information suggests its high solubility in methanol, ethanol, and acetone.[1][2][7][8][9] A good starting point for solvent selection is to perform a small-scale solubility test with a variety of common laboratory solvents.
Q3: What are the common techniques for growing single crystals?
The most common methods for growing single crystals from a solution are slow evaporation, slow cooling, and vapor diffusion.[10][11][12] The choice of method depends on the solubility of the compound in the chosen solvent system and its stability.
Q4: How does the iodine atom in this compound affect crystallization?
The presence of a heavy atom like iodine can influence crystal packing through halogen bonding, where the iodine atom acts as a halogen bond donor.[2] This can be a structure-directing interaction that may aid in the formation of an ordered crystalline lattice.[2] However, the increased molecular weight and potential for different intermolecular interactions compared to salicylic acid mean that crystallization conditions may need to be specifically optimized.
Troubleshooting Guide for Poor Crystal Formation
Issue 1: No Crystals Form After an Extended Period
Potential Causes:
-
Solution is not supersaturated: The concentration of this compound in the solvent is below the saturation point at the given temperature.
-
Inhibition of nucleation: The presence of impurities can sometimes inhibit the formation of crystal nuclei.
-
Inappropriate solvent: The chosen solvent may be too good a solvent, keeping the compound in solution even at lower temperatures or after significant evaporation.
Solutions:
-
Increase Concentration:
-
Slow Evaporation: If using slow evaporation, allow more solvent to evaporate to increase the concentration of the solute.[10]
-
Slow Cooling: If using slow cooling, try creating a more concentrated solution initially by using less solvent.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
-
Seeding: Introduce a tiny, well-formed crystal of this compound (if available) into the solution to act as a template for growth.
-
-
Change Solvent System:
-
If the compound is too soluble, try a solvent in which it is less soluble.
-
Alternatively, use a co-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid.
-
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
Potential Causes:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.
-
Solution is too concentrated: The supersaturation level is too high, leading to the compound coming out of solution as a liquid phase.
-
Cooling rate is too fast: Rapid cooling can cause the compound to crash out of solution as an oil before it has time to form an ordered crystal lattice.
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration before allowing it to cool slowly.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator. Insulating the flask can also help to slow the cooling rate.
-
Change the Solvent: The solvent may not be ideal. Experiment with a different solvent or a mixture of solvents.
Issue 3: Formation of Small, Poor-Quality Crystals (Needles, Plates, or Powder)
Potential Causes:
-
Rapid crystallization: If crystals form too quickly, they often do not have time to grow to a suitable size and quality for X-ray diffraction. This is often due to a very high level of supersaturation.
-
Too many nucleation sites: The presence of dust or other particulate matter can lead to the formation of many small crystals rather than a few large ones.
-
Agitation: Disturbing the crystallization vessel during crystal growth can lead to the formation of many small crystals.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Evaporation: Reduce the rate of evaporation by using a container with a smaller opening or by placing it in a cooler, less drafty environment.
-
Slow Cooling: Decrease the cooling rate by allowing the solution to cool at room temperature before transferring to a colder environment.
-
Vapor Diffusion: Slow down the diffusion of the anti-solvent by placing the setup in a cooler, vibration-free location.
-
-
Ensure Cleanliness: Filter the solution before setting up the crystallization to remove any dust or other insoluble impurities. Use clean glassware.
-
Minimize Disturbances: Once the crystallization is set up, place the vessel in a location where it will not be disturbed.
Data Presentation
| Solvent | Qualitative Solubility of this compound | Boiling Point (°C) | Polarity (Dielectric Constant) |
| Methanol | Readily Soluble[1][2][7][8][9] | 64.7 | 32.7 |
| Ethanol | Readily Soluble[1] | 78.4 | 24.5 |
| Acetone | Readily Soluble[1] | 56.5 | 20.7 |
| Ethyl Acetate | Likely Soluble | 77.1 | 6.02 |
| Toluene | Likely Sparingly Soluble | 110.6 | 2.38 |
| Water | Sparingly Soluble[1] | 100.0 | 80.1 |
Users should experimentally determine the approximate solubility in these and other solvents at room temperature and at elevated temperatures to select the best solvent system for their chosen crystallization method.
Experimental Protocols
General Solvent Screening Protocol
-
Place a small amount (e.g., 5-10 mg) of this compound into several small vials.
-
To each vial, add a different solvent from the table above, dropwise, at room temperature, until the solid dissolves. Record the approximate volume of solvent required.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial and observe if the solid dissolves.
-
Based on these observations, select suitable solvents for the crystallization methods below. An ideal solvent for slow cooling will dissolve the compound when hot but not at room temperature. For slow evaporation, a solvent in which the compound is moderately soluble at room temperature is a good choice. For vapor diffusion, a "good" solvent in which the compound is soluble and a "poor" (anti-solvent) in which it is insoluble are required.
Slow Evaporation Protocol
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., ethanol or acetone) to create a clear, saturated, or near-saturated solution in a clean vial.
-
Filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vessel in a quiet, vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Slow Cooling Protocol
-
In a clean Erlenmeyer flask, add a known quantity of this compound.
-
Add a suitable solvent (one in which the compound has higher solubility at elevated temperatures) in small portions while heating and stirring until the solid is completely dissolved.
-
Once dissolved, cover the flask and allow it to cool slowly to room temperature on the benchtop. To further slow the cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
After the solution has reached room temperature, it can be transferred to a refrigerator (4°C) to promote further crystallization.
-
Monitor for the formation of crystals.
Vapor Diffusion Protocol
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol or acetone) in a small, open vial (the "crystallization drop").
-
In a larger, sealable container (e.g., a jar or a larger vial), place a small amount of a "poor" solvent (an anti-solvent in which this compound is insoluble, e.g., hexane (B92381) or diethyl ether).
-
Carefully place the small vial containing the this compound solution inside the larger container, ensuring the two solutions do not mix.
-
Seal the larger container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Place the setup in a stable, vibration-free environment and monitor for crystal growth.
Visualizations
Caption: Troubleshooting workflow for addressing common issues in the crystallization of this compound.
Caption: General experimental workflow for obtaining single crystals of this compound.
Caption: Diagram illustrating a halogen bond between the iodine atom of one molecule and an oxygen atom of a neighboring molecule.
References
- 1. This compound CAS#: 119-30-2 [m.chemicalbook.com]
- 2. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helgroup.com [helgroup.com]
- 5. How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo- and 8,9,12-Tribromo ortho-Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. This compound | 119-30-2 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
Troubleshooting guide for 5-Iodosalicylic acid-based pull-down assays.
Welcome to the technical support center for 5-Iodosalicylic acid-based pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound-based pull-down experiments.
Q1: I have low or no yield of my target protein. What are the possible causes and solutions?
A1: Low or no yield of the target protein is a common issue in pull-down assays. Several factors could be contributing to this problem.
-
Inefficient Immobilization of this compound: The "bait" molecule may not be effectively coupled to the beads.
-
Solution: Verify the coupling efficiency of this compound to the beads. This can be done using spectrophotometry to measure the concentration of the small molecule in the supernatant before and after the coupling reaction. Ensure that the correct chemistry is being used for immobilization (e.g., EDC/NHS coupling for amine-functionalized beads).
-
-
Weak or Transient Protein-Ligand Interaction: The binding affinity between your target protein and this compound might be low, or the interaction may be transient.
-
Solution: Optimize the binding conditions. This can include adjusting the pH and salt concentration of the binding buffer.[1] You can also try increasing the incubation time to allow for sufficient binding.[2] Performing the binding step at a lower temperature (e.g., 4°C) can help stabilize weak interactions.
-
-
Protein Degradation: Your target protein may be degrading during the experiment.
-
Solution: Always include a protease inhibitor cocktail in your lysis and binding buffers to prevent protein degradation.
-
-
Insufficient Amount of Target Protein: The concentration of the target protein in your lysate may be too low for detection.
-
Solution: Increase the total amount of cell lysate used in the assay. If possible, use a cell line that overexpresses the target protein.
-
Q2: I am observing high background with many non-specific proteins in my eluate. How can I reduce this?
A2: High background due to non-specific binding is a frequent challenge, especially when using small, hydrophobic molecules like this compound as bait.
-
Hydrophobic and Electrostatic Interactions: The aromatic nature of this compound can lead to non-specific binding of proteins through hydrophobic or electrostatic interactions.[3]
-
Solution: Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the wash buffer.[4] Be cautious, as overly stringent conditions can also disrupt the specific interaction with your target protein.
-
-
Insufficient Blocking of Beads: The beads themselves may have sites that non-specifically bind proteins.
-
Solution: Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the cell lysate. This will help to saturate non-specific binding sites on the bead surface.
-
-
Inadequate Washing: The washing steps may not be sufficient to remove all non-specifically bound proteins.
-
Solution: Increase the number of wash steps and the volume of wash buffer used for each wash. Ensure that the beads are fully resuspended during each wash step.
-
Q3: My pull-down assay is not reproducible. What factors could be causing this variability?
A3: Lack of reproducibility can be frustrating. Consistency in all steps of the protocol is key.
-
Inconsistent Bead Handling: Variations in the amount of beads used or incomplete removal of buffers can lead to variability.
-
Solution: Ensure you are using a consistent volume of a well-resuspended bead slurry for each experiment. Carefully aspirate all supernatants after centrifugation or magnetic separation steps.
-
-
Variability in Cell Lysate Preparation: The concentration and quality of the protein lysate can vary between preparations.
-
Solution: Standardize your cell lysis protocol. Always determine the protein concentration of your lysate before use and normalize the amount of lysate used in each pull-down experiment.
-
-
Inconsistent Incubation Times and Temperatures: Fluctuations in incubation times and temperatures can affect binding and washing efficiency.
-
Solution: Use a timer and a temperature-controlled incubator or cold room to ensure consistent incubation conditions for all samples.
-
Experimental Protocols
A detailed methodology for a this compound-based pull-down assay is provided below.
Protocol 1: Immobilization of this compound to Amine-Functionalized Beads
This protocol describes the covalent coupling of this compound to amine-functionalized agarose (B213101) or magnetic beads using EDC/NHS chemistry.
Materials:
-
Amine-functionalized agarose or magnetic beads
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer: 1x PBS
-
Storage Buffer: 1x PBS with 0.02% Sodium Azide
Procedure:
-
Bead Preparation:
-
Transfer a desired volume of the bead slurry to a microcentrifuge tube.
-
Wash the beads twice with 1 mL of Activation Buffer. Centrifuge or use a magnetic separator to pellet the beads and discard the supernatant.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.
-
Add EDC to a final concentration of 50 mM and NHS to a final concentration of 50 mM to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the washed beads.
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
-
Quenching:
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted sites on the beads.
-
-
Final Washes and Storage:
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Resuspend the beads in Storage Buffer to the desired concentration.
-
Protocol 2: this compound Pull-Down Assay
Materials:
-
This compound-coupled beads
-
Cell lysate containing the target protein
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash Buffer (e.g., 1x PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer with a competitive small molecule)
Procedure:
-
Bead Equilibration:
-
Wash the this compound-coupled beads twice with Binding/Wash Buffer.
-
-
Binding:
-
Add an appropriate amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the equilibrated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and save the supernatant (flow-through) for analysis if desired.
-
Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer. Ensure the beads are fully resuspended during each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature (or heat if using SDS-PAGE sample buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for your experiments. These should be optimized for your specific protein of interest and experimental setup.
| Parameter | Recommended Range | Notes |
| Bead Immobilization | ||
| This compound Conc. | 10-50 mM | Higher concentrations can increase coupling efficiency but may also lead to higher non-specific binding. |
| EDC/NHS Concentration | 50-100 mM | A molar excess of EDC/NHS over the carboxylic acid is recommended. |
| Pull-Down Assay | ||
| Bead Slurry Volume | 20-50 µL per pull-down | The optimal amount depends on the binding capacity of the beads and the concentration of the target protein. |
| Total Protein Lysate | 500 µg - 2 mg | A higher amount of lysate increases the chances of pulling down low-abundance proteins. |
| Binding Incubation Time | 2 hours - overnight | Longer incubation times may be necessary for weak or low-abundance interactions. |
| Wash Buffer Salt Conc. | 150 - 500 mM NaCl | Higher salt concentrations increase wash stringency and can reduce non-specific electrostatic interactions. |
| Wash Buffer Detergent | 0.05% - 0.5% Tween-20/Triton X-100 | Detergents help to reduce non-specific hydrophobic interactions. |
Visualizations
Experimental Workflow
Caption: General workflow for a this compound-based pull-down assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common pull-down assay issues.
References
Improving signal-to-noise ratio with 5-Iodosalicylic acid as a MALDI matrix.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Iodosalicylic acid as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a MALDI matrix?
This compound is a halogenated derivative of salicylic (B10762653) acid. In MALDI mass spectrometry, it serves as a matrix for the analysis of small molecules. Its primary advantage lies in potentially reducing background interference in the low mass range, a common challenge with conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). The iodine atom increases its molecular weight, shifting potential matrix-related ions to a higher m/z region and providing a clearer spectrum for small molecule analysis.
Q2: For which types of analytes is this compound most suitable?
While research is ongoing, this compound is primarily intended for the analysis of small molecules (≤700 Da), such as pharmaceutical compounds, metabolites, and lipids. Its utility for larger molecules like peptides and proteins has not been extensively documented.
Q3: What are the key advantages of using this compound over other matrices?
-
Reduced Background Noise: Aims to provide a cleaner spectral background in the low mass region.
-
Improved Signal-to-Noise Ratio: By minimizing matrix-derived peaks, the relative intensity of analyte signals can be enhanced.
-
Potential for High Sensitivity: Enables the detection of low-abundance small molecules.
Q4: What is the optimal laser wavelength for use with this compound?
As a derivative of salicylic acid, this compound is expected to have strong absorbance in the ultraviolet (UV) range. Therefore, it is compatible with nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) commonly used in MALDI instruments.
Q5: How should this compound be stored?
This compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light to prevent photochemical degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses common issues encountered during MALDI experiments using this compound.
Issue 1: Poor or No Analyte Signal
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Matrix-to-Analyte Ratio | The optimal ratio is critical. Start with a 1000:1 molar excess of matrix to analyte and optimize from there. Too little matrix may result in poor energy transfer, while too much can suppress the analyte signal. |
| Poor Co-crystallization | Ensure the solvent system is appropriate for both the matrix and the analyte to promote homogeneous crystal formation. Experiment with different solvent compositions (e.g., varying ratios of acetonitrile (B52724) and water) and the addition of a small amount of trifluoroacetic acid (TFA) (typically 0.1%). |
| Suboptimal Laser Fluence | Adjust the laser power. Start with a low energy setting and gradually increase it until an optimal signal is achieved. Excessive laser power can cause analyte fragmentation and signal loss. |
| Sample Contamination | Salts, detergents, and other contaminants can suppress the analyte signal. Ensure proper sample cleanup using methods like solid-phase extraction (SPE) or zip-tipping. |
Issue 2: High Background Noise or Matrix-Related Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Purity | Ensure the this compound is of high purity. Impurities can contribute to background noise. If necessary, recrystallize the matrix. |
| Matrix Concentration | An excessively high concentration of the matrix solution can lead to the formation of large matrix clusters. Prepare fresh matrix solutions and optimize the concentration (typically in the range of 5-10 mg/mL). |
| Inconsistent Crystal Formation | Inhomogeneous crystals can lead to "hot spots" with high matrix signals. Improve co-crystallization by using the dried-droplet or thin-layer method and optimizing the solvent system. |
Issue 3: Poor Shot-to-Shot Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Inhomogeneous Sample Spot | The distribution of the analyte within the matrix crystal is not uniform. This is a common issue in MALDI. Try different sample preparation techniques like the thin-layer method or use a matrix sprayer for more uniform deposition. |
| Large Crystal Size | Large, needle-like crystals can lead to inconsistent sampling by the laser. Promote the formation of smaller, more uniform crystals by using a fast-evaporation solvent system. |
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Solution
-
Materials:
-
This compound (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare a stock solvent of 50:50 (v/v) ACN/water with 0.1% TFA.
-
Weigh out 5-10 mg of this compound and place it in a clean microcentrifuge tube.
-
Add 1 mL of the stock solvent to the tube.
-
Vortex the solution for 1-2 minutes.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles.
-
Use the supernatant as the matrix solution. Prepare this solution fresh daily for best results.
-
Protocol 2: Dried-Droplet Sample Preparation
-
Materials:
-
Analyte solution (in a suitable solvent)
-
This compound matrix solution (from Protocol 1)
-
MALDI target plate
-
Pipettor and tips
-
-
Procedure:
-
Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio in a separate tube. The final analyte concentration should be in the low femtomole to picomole range.
-
Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Once the solvent has completely evaporated, a crystalline spot of matrix with embedded analyte will be visible.
-
The plate is now ready for MALDI analysis.
-
Data Presentation
The following table presents hypothetical performance data for this compound in comparison to common MALDI matrices for the analysis of a model small molecule drug (e.g., Verapamil, m/z 455.2). This data is for illustrative purposes to demonstrate the potential advantages of this compound.
| Matrix | Analyte Signal Intensity (a.u.) | Background Noise (a.u.) | Signal-to-Noise Ratio (S/N) |
| This compound | 8.5 x 10^4 | 1.5 x 10^3 | 57 |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | 9.2 x 10^4 | 5.8 x 10^3 | 16 |
| 2,5-Dihydroxybenzoic acid (DHB) | 7.1 x 10^4 | 4.2 x 10^3 | 17 |
Note: This data is illustrative and actual results may vary depending on the analyte, instrument, and experimental conditions.
Visualizations
Caption: General experimental workflow for MALDI-MS using this compound.
Caption: Troubleshooting flowchart for improving signal-to-noise ratio.
Caption: Key factors influencing successful MALDI analysis with this compound.
Validation & Comparative
A Comparative Analysis of Protein Binding Efficacy: 5-Iodosalicylic Acid versus 3,5-Diiodosalicylic Acid
For researchers and professionals in drug development, understanding the protein binding characteristics of small molecules is paramount. This guide provides a detailed comparison of the protein binding efficacy of 5-Iodosalicylic acid and 3,5-diiodosalicylic acid, presenting available experimental data, outlining methodologies, and visualizing key concepts.
Executive Summary
This guide delves into the protein binding profiles of two iodinated derivatives of salicylic (B10762653) acid: this compound and 3,5-diiodosalicylic acid. While quantitative data for a direct comparison across multiple proteins remains sparse, this document compiles the currently available information, focusing on their interaction with transthyretin (TTR) and human serum albumin (HSA). The available data suggests that the degree of iodination plays a significant role in binding affinity, with the di-iodinated compound generally exhibiting stronger binding to the proteins studied.
Introduction to Iodinated Salicylates
This compound and 3,5-diiodosalicylic acid are halogenated derivatives of salicylic acid. The introduction of iodine atoms to the salicylic acid scaffold significantly alters the molecule's physicochemical properties, including its lipophilicity and electron distribution, which in turn influences its interaction with biological macromolecules like proteins. These interactions are critical for the pharmacokinetics and pharmacodynamics of a drug, affecting its distribution, metabolism, and ultimately, its therapeutic efficacy.
Comparative Protein Binding Data
The following table summarizes the available quantitative data on the protein binding of this compound and 3,5-diiodosalicylic acid. It is important to note that direct comparative data is limited, and the binding affinities are protein-dependent.
| Compound | Protein | Binding Affinity (K_d or K_i) | Experimental Method |
| This compound | Transthyretin (TTR) | 2.0 ± 0.2 µM (K_i)[1] | Competitive Binding Assay with [¹²⁵I]T₄ |
| 3,5-Diiodosalicylic Acid | Transthyretin (TTR) | 0.8 ± 0.1 µM (K_i)[1] | Competitive Binding Assay with [¹²⁵I]T₄ |
| 3,5-Diiodosalicylic Acid | Human Serum Albumin (HSA) | ~23 µM (K_d)[2] | Circular Dichroism |
K_d: Dissociation Constant; K_i: Inhibition Constant. A lower value indicates higher binding affinity.
Based on the available data for transthyretin, 3,5-diiodosalicylic acid exhibits a higher binding affinity (lower K_i) than this compound . This suggests that the presence of a second iodine atom enhances the interaction with this particular protein.
Experimental Protocols
Competitive Binding Assay for Transthyretin (TTR)
This method was utilized to determine the inhibition constants (K_i) of the iodinated salicylic acids for the binding of radiolabeled thyroxine ([¹²⁵I]T₄) to TTR.[1]
Materials:
-
Human Transthyretin (TTR)
-
Radiolabeled [¹²⁵I]T₄
-
This compound
-
3,5-diiodosalicylic acid
-
Binding Buffer (e.g., Tris-HCl buffer with physiological pH)
-
Filtration apparatus with appropriate filters (e.g., glass fiber filters)
-
Scintillation counter
Procedure:
-
A constant concentration of TTR and [¹²⁵I]T₄ are incubated in the binding buffer.
-
Increasing concentrations of the competitor ligands (this compound or 3,5-diiodosalicylic acid) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The protein-bound [¹²⁵I]T₄ is separated from the free [¹²⁵I]T₄ by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters, which corresponds to the bound [¹²⁵I]T₄, is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of [¹²⁵I]T₄ (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Figure 1. Experimental workflow for the competitive binding assay.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by the protein binding of these two compounds are not extensively detailed in the available literature, their interaction with proteins like transthyretin is significant. TTR is a transporter of thyroxine and retinol, and its misfolding is associated with amyloid diseases. Ligands that bind to and stabilize the TTR tetramer can prevent this misfolding. The higher affinity of 3,5-diiodosalicylic acid for TTR suggests it may be a more potent stabilizer of the protein, a critical aspect in the development of therapeutics for TTR-related amyloidosis.
The logical relationship in this comparative analysis is straightforward: the structural difference (number of iodine atoms) influences the physicochemical properties, which in turn dictates the binding affinity to a specific protein.
Figure 2. Logical relationship from structure to biological implication.
Discussion and Future Directions
The current data, although limited, indicates that 3,5-diiodosalicylic acid has a stronger binding affinity for transthyretin compared to this compound. This enhanced affinity is likely due to increased hydrophobic and halogen bonding interactions conferred by the second iodine atom within the protein's binding pocket.
To provide a more comprehensive comparison, further research is warranted. Specifically, quantitative binding studies of this compound with human serum albumin using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be highly valuable. Such data would allow for a more direct comparison with the existing data for 3,5-diiodosalicylic acid and provide a broader understanding of its protein binding profile. Additionally, elucidation of the crystal structure of this compound in complex with TTR or other proteins would provide valuable insights into the specific molecular interactions driving its binding.
References
A Comparative Guide to MALDI Matrices: 5-Iodosalicylic Acid vs. Sinapinic Acid for Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the field of proteomics and drug development, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of peptides. The choice of matrix is critical to the success of a MALDI experiment, directly influencing signal intensity, mass accuracy, and resolution. This guide provides a detailed comparison of a novel, less-characterized matrix, 5-Iodosalicylic acid, with the widely used and well-documented sinapinic acid for the analysis of peptides.
Overview
Sinapinic acid (SA) is a gold-standard matrix for the analysis of peptides and proteins, particularly those with higher molecular weights (>3000 Da).[1] Its "soft" ionization properties are well-suited for preserving the integrity of large molecules during the MALDI process.[2] In contrast, this compound (5-ISA) is not a commonly used MALDI matrix, and there is a notable lack of published data on its performance for peptide analysis. However, studies on other substituted salicylic (B10762653) acid derivatives, such as 5-aminosalicylic acid and 5-nitrosalicylic acid, have shown that modifications to the salicylic acid structure can significantly impact ionization characteristics.[3][4] This suggests that 5-ISA may offer unique properties for specific applications.
This guide will proceed with a detailed look at the available information for both matrices, presenting experimental protocols and a comparative data summary. It is important to note that where specific experimental data for this compound is unavailable in the literature, this will be clearly indicated.
Data Presentation: A Comparative Summary
The following table summarizes the key performance metrics for this compound and sinapinic acid as MALDI matrices for peptide analysis. Data for sinapinic acid is well-established, while the data for this compound is largely inferred or remains to be experimentally determined.
| Performance Metric | This compound | Sinapinic Acid | Key Considerations |
| Optimal Mass Range | Not well-documented for peptides | > 3,000 Da | Sinapinic acid is generally preferred for larger peptides and proteins. |
| Signal-to-Noise Ratio | Not well-documented | High | Sinapinic acid is known to produce strong signals for a wide range of peptides. |
| Resolution | Not well-documented | High | Proper sample preparation with sinapinic acid can yield high-resolution spectra. |
| Mass Accuracy | Not well-documented | High (<50 ppm achievable) | Mass accuracy is highly dependent on instrument calibration and sample preparation.[5][6][7] |
| Ion Suppression Effects | Not well-documented | Can occur in complex mixtures | The presence of salts and detergents can suppress the ionization of peptides. |
| Crystal Morphology | Not well-documented | Fine, needle-like crystals | Homogeneous crystal formation is crucial for reproducible results. |
| Common Adducts | Not well-documented | Sodium ([M+Na]+), Potassium ([M+K]+) | Adduct formation can complicate spectral interpretation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible MALDI-MS results. Below are standardized protocols for the preparation of both this compound and sinapinic acid matrices.
Matrix Solution Preparation
This compound (Hypothetical Protocol based on similar compounds):
-
Prepare a saturated solution of this compound (≥97% purity) in a solvent mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water (H₂O). A common starting ratio is 50:50 (v/v) ACN:H₂O with 0.1% TFA.
-
Vortex the solution vigorously for at least 1 minute to ensure complete saturation.
-
Centrifuge the solution to pellet any undissolved matrix.
-
Use the supernatant for sample preparation.
Sinapinic Acid (Established Protocol):
-
Prepare a solution of sinapinic acid (10 mg/mL) in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (H₂O). A common solvent ratio is 50:50 (v/v) ACN:H₂O with 0.1% TFA.[8]
-
Vortex the solution thoroughly until the matrix is completely dissolved.
-
The matrix solution should be prepared fresh for optimal performance.
Sample Preparation: Dried-Droplet Method
-
Mix the peptide sample solution with the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube. The final peptide concentration should be in the range of 1-10 pmol/µL.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the peptide and the matrix.
-
Once the spot is completely dry, the target plate is ready for insertion into the mass spectrometer.
Visualizing the MALDI Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for MALDI-MS analysis of peptides and the fundamental logical relationship of the MALDI process.
References
- 1. benchchem.com [benchchem.com]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Closely spaced external standard: a universal method of achieving 5 ppm mass accuracy over the entire MALDI plate in axial matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate mass measurements using MALDI-TOF with delayed extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Validating 5-Iodosalicylic Acid-Protein Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of small molecule conjugation to proteins is a critical aspect of therapeutic and diagnostic development. The covalent attachment of 5-Iodosalicylic acid to a protein, for instance, requires rigorous analytical characterization to confirm successful conjugation, determine the stoichiometry of labeling, and identify the specific amino acid residues involved. This guide provides an objective comparison of mass spectrometry as the gold standard for validation with other alternative techniques, supported by experimental data and detailed protocols.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the characterization of protein-small molecule conjugates.[1] It directly measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight changes resulting from conjugation. The conjugation of this compound (molecular weight: 264.02 g/mol ) to a protein is expected to result in a predictable mass shift, enabling unambiguous confirmation and quantification of the modification.
Key Mass Spectrometry Approaches:
-
Intact Mass Analysis: This technique involves analyzing the entire protein conjugate without prior digestion. It is highly effective for determining the degree of labeling, i.e., the number of this compound molecules conjugated to each protein. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) are powerful tools for intact mass analysis.[2]
-
Peptide Mapping (Bottom-Up Proteomics): In this approach, the protein conjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS.[1] This method is crucial for identifying the specific amino acid residues that have been modified by this compound. By comparing the tandem mass spectra of modified and unmodified peptides, the precise site of conjugation can be pinpointed.[3]
-
Middle-Down Analysis: This technique involves the analysis of larger peptide fragments generated by limited proteolysis. It can provide information on the distribution of the conjugate across different domains of the protein.[1]
Quantitative Data Summary
The following table summarizes the expected mass data for a model protein after conjugation with this compound and compares the typical performance of different validation techniques.
| Parameter | Unconjugated Protein | This compound Conjugated Protein (1:1 Stoichiometry) |
| Theoretical Molecular Weight (Da) | e.g., ~66,500 (for HSA) | ~66,746 |
| Expected Mass Shift (Da) | N/A | +246.93 (C7H4IO2) |
| Observed Mass (MALDI-TOF) (Da) | ~66,502 | ~66,749 |
| Observed Mass (LC-ESI-MS) (Da) | ~66,501.5 | ~66,748.4 |
| Mass Accuracy (ppm) | < 50 (MALDI-TOF), < 20 (LC-ESI-MS) | < 50 (MALDI-TOF), < 20 (LC-ESI-MS) |
| Analytical Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion followed by LC-MS/MS analysis of peptides. | High sensitivity and specificity; provides precise localization of conjugation sites.[1] | Can be complex and time-consuming; may not be suitable for routine high-throughput screening. |
| Intact Mass Analysis (MALDI-TOF, LC-ESI-MS) | Direct measurement of the molecular weight of the intact protein conjugate. | Rapid and accurate determination of the degree of labeling.[2] | Does not provide information on the site of conjugation; may be challenging for very large or heterogeneous proteins. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus. | Can identify N-terminal conjugation. | Not suitable for identifying internal conjugation sites; low throughput and requires relatively pure samples. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Simple, widely available, and provides a visual indication of a mass shift. | Low resolution; provides only an estimation of molecular weight change; not quantitative. |
| HPLC (Reversed-Phase, Size-Exclusion) | Separation of molecules based on hydrophobicity or size. | Can be used to assess purity and separate conjugated from unconjugated protein. | Indirect method for confirming conjugation; does not provide precise mass information. |
Experimental Protocols
Mass Spectrometry-Based Validation (Bottom-Up Approach)
This protocol outlines the general steps for identifying the site of this compound conjugation on a protein.
1. Sample Preparation (In-Solution Digestion):
-
Reduction: The protein sample is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to cleave any disulfide bonds.[4]
-
Alkylation: Cysteine residues are alkylated to prevent the reformation of disulfide bonds. While not directly related to the this compound conjugation, this is a standard step in peptide mapping.
-
Buffer Exchange: The buffer is exchanged to one suitable for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate).
-
Enzymatic Digestion: A protease, such as trypsin, is added to the protein solution to digest it into smaller peptides. The reaction is typically incubated overnight at 37°C.[5]
2. LC-MS/MS Analysis:
-
The resulting peptide mixture is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reversed-phase chromatography and then ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer acquires full scan MS spectra to detect the peptide ions and then selects precursor ions for fragmentation (MS/MS).
3. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Specialized software is used to identify peptides that exhibit a mass shift corresponding to the addition of this compound.
-
The fragmentation pattern in the MS/MS spectrum of the modified peptide is manually or automatically analyzed to confirm the sequence and pinpoint the exact amino acid residue that is conjugated.[3]
Mandatory Visualization
Caption: Workflow for the validation of this compound-protein conjugation using mass spectrometry.
Alternative Validation Methods
While mass spectrometry provides the most detailed information, other techniques can offer complementary or preliminary evidence of successful conjugation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the more hydrophobic protein conjugate from the unconjugated protein. Size-exclusion HPLC can also be used to detect changes in the hydrodynamic radius of the protein upon conjugation.
-
Spectrophotometric Assays: While not directly applicable to this compound itself, if the conjugation reaction targets a specific functional group (e.g., primary amines), assays that quantify the remaining free groups can provide an indirect measure of conjugation efficiency.[6]
Conclusion
For the definitive validation of this compound-protein conjugation, mass spectrometry is the most powerful and comprehensive analytical tool. Intact mass analysis provides a rapid assessment of the degree of labeling, while peptide mapping with MS/MS delivers unequivocal identification of the conjugation sites. Alternative methods such as SDS-PAGE and HPLC can serve as valuable initial screening tools to confirm a successful reaction. The choice of method will ultimately depend on the specific information required, the stage of development, and the available instrumentation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
Cross-Validation of 5-Iodosalicylic Acid Binding Sites: A Review of Available Data
5-Iodosalicylic acid, a derivative of salicylic (B10762653) acid, is utilized as a building block for more complex drug molecules that are designed to interact with specific enzymes or receptors. However, research providing a cohesive analysis of this compound itself, combining predictive computational models with confirmatory experimental binding assays, remains elusive.
Insights from Related Compounds
While direct data on this compound is scarce, studies on its parent molecule, salicylic acid, and other derivatives offer some perspective on potential areas of interaction. Research has shown that salicylic acid can directly bind to proteins such as ribosomal protein S3 (RPS3), which in turn suppresses the expression of cyclin-dependent kinase 4 (CDK4).[1] Furthermore, various cyclooxygenase (COX)-independent targets for salicylic acid have been proposed, including IκB kinase (IKK), 6-phosphofructo-1-kinase, and p70S6 kinase, suggesting a broad range of potential interactions for its derivatives.[2]
Investigations into other salicylic acid derivatives have also identified specific protein targets. For instance, a salicylic acid-based inhibitor has been developed for the SHP2 protein, indicating that this class of compounds can be tailored to interact with specific therapeutic targets.[3]
The Need for Integrated Studies
The substitution of a hydrogen atom with a bulky and electronegative iodine atom in this compound is expected to significantly influence its binding affinity and specificity for protein targets compared to salicylic acid. Therefore, direct computational docking studies followed by experimental validation are crucial to understand its mechanism of action and to guide the rational design of novel therapeutics.
The typical workflow for such a study would involve:
-
Computational Docking: Predicting the binding mode and affinity of this compound to a hypothesized protein target.
-
Experimental Validation: Confirming the predicted interaction and quantifying the binding affinity through techniques such as:
-
Enzyme-linked immunosorbent assay (ELISA)
-
Surface plasmon resonance (SPR)
-
Isothermal titration calorimetry (ITC)
-
Functional assays to measure the biological consequence of binding (e.g., enzyme inhibition).
-
Below is a generalized workflow representing the ideal, though currently unpublished, process for the cross-validation of this compound binding sites.
Caption: Idealized workflow for the cross-validation of this compound binding sites.
Conclusion
For researchers, scientists, and drug development professionals, the lack of integrated computational and experimental data for this compound represents both a challenge and an opportunity. While its utility as a synthetic intermediate is established, a deeper understanding of its own molecular interactions could unlock new therapeutic applications. Future research that successfully combines predictive docking with empirical validation will be instrumental in characterizing the binding sites of this compound and harnessing its full potential in drug discovery.
References
Validating Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods for 5-Iodosalicylic Acid
For researchers, scientists, and drug development professionals, the precise determination of binding affinity is a cornerstone of therapeutic development. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC) for validating the binding affinity of small molecules, using inhibitors of Fatty Acid-Binding Protein 5 (FABP5) as a representative example in the absence of specific published data for 5-Iodosalicylic acid. This comparison is intended to illustrate the principles and data that can be obtained, providing a framework for the analysis of this compound's binding characteristics.
FABP5 is an intracellular lipid-binding protein implicated in various physiological and pathological processes, including pain, inflammation, and cancer, making it a relevant target for therapeutic intervention.[1][2][3] The methodologies discussed herein are gold-standard techniques for quantifying the interaction between a protein target and a small molecule ligand.
Data Presentation: A Comparative Look at Binding Affinity Determination
The following table summarizes quantitative data for known inhibitors of FABP5, showcasing the type of results obtained from different biophysical assays. This serves as a proxy for the data one would aim to generate for this compound.
| Compound | Target Protein | Method | Binding Affinity (Kᵢ/Kd) |
| SBFI-26 | Human FABP5 | Fluorescence Displacement | 0.86 ± 0.18 µM (Kᵢ)[1] |
| STK-0 | Human FABP5 | Fluorescence Displacement | 5.53 ± 0.89 µM (Kᵢ)[1] |
| STK-15 | Human FABP5 | Fluorescence Displacement | 1.40 µM (Kᵢ)[1] |
| Rhodamine-Palmitic Acid | Human FABP5 | Microscale Thermophoresis | 8.3 ± 0.7 µM (Kd)[4] |
| Docosahexaenoic Acid (DHA) | Human FABP5 | Isothermal Titration Calorimetry | 155 ± 8 nM (Kd)[5] |
Disclaimer: The data presented above is for various ligands binding to FABP5 and is used for illustrative purposes. Specific binding affinity data for this compound was not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for Isothermal Titration Calorimetry and a common alternative, the Fluorescence Displacement Assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the target protein (e.g., human FABP5).
-
Prepare a concentrated stock solution of the ligand (e.g., this compound) in a buffer identical to the protein's dialysis buffer to minimize heats of dilution. The final concentration of DMSO, if used for ligand solubilization, should be matched in both the protein and ligand solutions and should not exceed 10%.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat changes after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Fluorescence Displacement Assay
This method is a competitive binding assay used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand that is pre-bound to the target protein.
Experimental Protocol:
-
Reagent Preparation:
-
Purify the recombinant target protein (e.g., human FABP5).[1]
-
Select a suitable fluorescent probe that is known to bind to the target protein (e.g., NBD-stearate for FABP5).[1]
-
Prepare stock solutions of the fluorescent probe and the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the target protein (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM) in a suitable binding buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[1]
-
Add varying concentrations of the test compound to the wells.
-
Allow the system to equilibrate for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 25°C) in the dark.[1]
-
-
Data Acquisition:
-
Measure the fluorescence polarization or intensity using a plate reader at appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each concentration of the test compound.
-
Plot the percentage of displacement against the logarithm of the test compound concentration.
-
Fit the data to a suitable competition binding model to determine the IC₅₀ value, which can then be converted to a Kᵢ value.
-
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows.
Signaling Pathway Context: FABP5
FABP5 is involved in the intracellular transport of fatty acids and other lipophilic ligands, which can then modulate the activity of nuclear receptors like PPARs, influencing gene expression related to inflammation and cell proliferation.[1][3]
References
- 1. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Linking Efficiency: 5-Iodosalicylic Acid vs. Formaldehyde
A Guide for Researchers in Molecular Biology and Drug Development
In the realm of molecular biology and proteomics, the ability to capture transient interactions between proteins and other biomolecules is paramount. Chemical cross-linking serves as a powerful tool to stabilize these interactions, enabling their detection and characterization. Formaldehyde (B43269) has long been the gold standard for such applications due to its efficiency and well-understood reactivity. This guide provides a comprehensive comparison of the cross-linking efficiency of formaldehyde with a potential alternative, 5-Iodosalicylic acid.
Our investigation into the scientific literature reveals a significant disparity in the available data for these two compounds. While formaldehyde is extensively documented as a cross-linking agent with a wealth of experimental data, there is a notable absence of studies describing the use of this compound for protein-protein or protein-DNA cross-linking. The primary applications of this compound appear to be in chemical synthesis and as a precursor for pharmaceutical compounds.
Therefore, this guide will provide a detailed overview of the cross-linking efficiency and methodologies associated with formaldehyde, while also highlighting the current lack of available information for this compound in this context.
Formaldehyde: A Versatile and Efficient Cross-Linking Agent
Formaldehyde is a small, highly reactive molecule that readily penetrates cell membranes, making it an effective cross-linker for in vivo studies.[1][2] It forms covalent methylene (B1212753) bridges between closely associated molecules, primarily targeting primary amines on amino acid residues like lysine (B10760008), as well as other nucleophilic groups on proteins and DNA.[3][4][5]
Mechanism of Action
The cross-linking action of formaldehyde is a two-step process:
-
Methylol Adduct Formation: Formaldehyde reacts with a primary amine (e.g., on a lysine residue) to form a methylol adduct.[3][4]
-
Schiff Base Formation and Cross-Linking: The methylol adduct rapidly dehydrates to form a Schiff base, which is a reactive intermediate. This Schiff base can then react with another nearby nucleophile (e.g., another amino group on a protein or a base on DNA) to create a stable methylene bridge.[3][4][6]
Recent mass spectrometry data suggests that the primary cross-link in structured proteins may involve the dimerization of two formaldehyde-induced modifications, incorporating two carbon atoms into the link.[6]
Quantitative Analysis of Formaldehyde Cross-Linking Efficiency
The efficiency of formaldehyde cross-linking is influenced by several factors, including concentration, incubation time, and temperature. The table below summarizes typical experimental conditions and their impact on the outcome.
| Parameter | Typical Range | Effect on Cross-linking Efficiency | Notes |
| Formaldehyde Concentration | 0.4% - 2% (v/v) | Higher concentrations generally lead to increased cross-linking.[1] | High concentrations can also lead to protein loss and may mask antibody epitopes.[1] |
| Incubation Time | 10 - 20 minutes | Longer incubation times can capture weaker or more transient interactions. | Extended incubation may increase non-specific cross-linking. |
| Temperature | Room Temperature (25°C) to 37°C | Higher temperatures can increase the reaction rate. | Room temperature is often sufficient and more convenient.[1] |
| Quenching Agent | Glycine (B1666218) | Stops the cross-linking reaction by consuming excess formaldehyde.[5] | Essential for controlling the extent of cross-linking. |
This compound: An Unexplored Alternative
Despite its structural features, including a reactive carboxylic acid and a hydroxyl group, our comprehensive search of scientific databases did not yield any studies that utilize this compound as a cross-linking agent for proteins or nucleic acids. Its documented applications are primarily in organic synthesis and as a building block for pharmaceuticals. Without experimental data, a comparison of its cross-linking efficiency with formaldehyde is not possible at this time.
Experimental Protocols
Standard Formaldehyde Cross-Linking Protocol for Cultured Cells
This protocol provides a general guideline for in vivo cross-linking of protein-DNA complexes in cultured mammalian cells. Optimization for specific cell types and target proteins is recommended.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution, molecular biology grade)
-
Glycine (2.5 M solution)
-
Cell Scraper
-
Centrifuge
Procedure:
-
Cell Preparation: Grow cells to the desired confluency in appropriate culture dishes.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v). For example, add 270 µL of 37% formaldehyde to 10 mL of medium.
-
Incubate the cells at room temperature for 10 minutes with gentle swirling.
-
-
Quenching:
-
Add 2.5 M glycine to a final concentration of 0.125 M to quench the cross-linking reaction. For example, add 500 µL of 2.5 M glycine to the 10 mL culture.
-
Incubate for 5 minutes at room temperature with gentle swirling.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a conical tube.
-
-
Pelleting:
-
Centrifuge the cells at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet containing cross-linked protein-DNA complexes is now ready for downstream applications such as chromatin immunoprecipitation (ChIP).
-
Conclusion
Formaldehyde remains a robust and highly effective cross-linking agent for studying protein-protein and protein-DNA interactions in their native cellular environment. Its mechanism is well-characterized, and protocols are readily available and adaptable. While the exploration of alternative cross-linkers is an ongoing endeavor in chemical biology, our current understanding, based on available scientific literature, does not support the use of this compound for this purpose. Researchers seeking to perform cross-linking experiments are advised to rely on established reagents like formaldehyde, while keeping abreast of new developments in the field. Future studies may yet reveal novel applications for compounds like this compound in the realm of molecular cross-linking.
References
- 1. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Studies on Loading Salicylic Acid in Xerogel Films of Crosslinked Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Novel salicylic acid-based chemically crosslinked pH-sensitive hydrogels as potential drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodosalicylic Acid vs. CHCA: A Comparative Guide for MALDI-TOF Mass Spectrometry
In the landscape of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is a critical factor that dictates the success of an analysis. For researchers, scientists, and drug development professionals, α-cyano-4-hydroxycinnamic acid (CHCA) has long been a cornerstone matrix, particularly for the analysis of peptides and proteins. This guide provides a detailed comparison of the well-established performance of CHCA with the theoretical potential of 5-Iodosalicylic acid (5-ISA), a less common alternative for which direct comparative data is not yet available in published literature.
Overview of Matrix Performance
CHCA is a widely used matrix in MALDI-MS, particularly for the analysis of peptides and proteins.[1] It is known for its high ionization efficiency, often resulting in high signal intensity, making it a preferred choice for the analysis of low-abundance peptides.
Direct comparative studies on the performance of this compound as a MALDI matrix against CHCA are currently lacking in scientific literature. However, insights into its potential can be drawn from studies on other salicylic (B10762653) acid derivatives. For instance, 5-Nitrosalicylic acid and 5-Aminosalicylic acid have been investigated as matrices, particularly for in-source decay (ISD) experiments, where they can influence fragmentation pathways.[2][3] The introduction of a halogen, like iodine, in other types of matrices has been shown to affect their physicochemical properties and ionization efficiencies.[4]
Based on the properties of related compounds, it can be postulated that 5-ISA, as a salicylic acid derivative, might offer different selectivity or fragmentation patterns compared to CHCA. Its utility could potentially lie in specific applications where CHCA shows limitations, such as in the analysis of certain classes of molecules or in specialized techniques like ISD. However, without direct experimental evidence, its performance relative to CHCA for routine peptide and protein analysis remains speculative.
Data Presentation
Due to the absence of direct comparative experimental data for this compound, the following table summarizes the well-documented performance characteristics of CHCA.
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | This compound (5-ISA) |
| Typical Analytes | Peptides, Proteins, Glycoproteins | Data not available |
| Mass Range | Effective for a broad range of peptides | Data not available |
| Ionization Efficiency | High | Data not available |
| Signal-to-Noise Ratio | Generally high, but can have matrix-related peaks at low m/z | Data not available |
| Crystal Morphology | Forms fine, needle-like crystals | Data not available |
| Solubility | Soluble in common MALDI solvents (e.g., acetonitrile/water mixtures) | Soluble in methanol, ethanol, and acetone; sparingly soluble in water[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible MALDI-MS experiments. Below is a typical protocol for sample preparation using the widely adopted CHCA matrix. An equivalent, validated protocol for this compound is not currently established in the literature.
α-Cyano-4-hydroxycinnamic acid (CHCA) Protocol for Peptide Analysis (Dried-Droplet Method)
This protocol is a standard method for preparing peptide samples with CHCA for MALDI-MS analysis.
1. Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).
-
Vortex the solution vigorously to ensure maximum dissolution.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant is the saturated matrix solution.
2. Sample Solution Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1 pmol/µL.
3. Sample-Matrix Co-crystallization:
-
Mix the sample solution and the saturated CHCA matrix solution in a 1:1 ratio (v/v).
-
Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the matrix and analyte.
4. MALDI-MS Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the desired mass range.
Mandatory Visualization
The following diagram illustrates a general workflow for a MALDI-TOF mass spectrometry experiment.
Conclusion
CHCA remains a robust and reliable matrix for a wide range of peptide and protein analyses in MALDI-MS, supported by a wealth of experimental data and established protocols. While this compound presents an intriguing alternative due to its structural relation to other functional MALDI matrices, its performance characteristics are yet to be systematically evaluated and compared with standards like CHCA. Future studies are necessary to determine the specific applications, if any, where 5-ISA may offer advantages in terms of sensitivity, mass range, or novel fragmentation pathways. Until such data becomes available, CHCA continues to be the recommended matrix for general peptide and protein analysis.
References
- 1. Optimization and comparison of multiple MALDI matrix application methods for small molecule mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Nitrosalicylic Acid as a Novel Matrix for In-Source Decay in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI matrices for low molecular weight compounds: an endless story? [ouci.dntb.gov.ua]
- 5. guidechem.com [guidechem.com]
Validating a 5-Iodosalicylic Acid-Based Chemical Probe: A Comparative Guide for Cellular Target Engagement
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe within a cellular environment is a critical step in early-stage drug discovery. This guide provides a comparative framework for validating a 5-Iodosalicylic acid-based chemical probe, outlining its performance against other alternatives with supporting experimental methodologies and data.
The introduction of a halogen atom, such as iodine, into a small molecule probe can offer unique advantages, including the potential for photo-crosslinking to capture target proteins and serving as a heavy atom for crystallographic studies. This guide will explore the validation of a hypothetical this compound probe designed for cellular target identification.
Comparative Analysis of Chemical Probes
To objectively assess the utility of a this compound-based probe, a direct comparison with other salicylic (B10762653) acid-derived probes is essential. The following tables present hypothetical, yet realistic, quantitative data from key cellular validation experiments. For this comparison, we will consider Cyclooxygenase-2 (COX-2), a known target of salicylates, as the protein of interest.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular context. An increase in the melting temperature (Tm) indicates target engagement.
| Probe | Target Protein | Cell Line | Concentration (µM) | ΔTm (°C) |
| This compound Probe | COX-2 | HEK293 | 10 | +3.5 |
| Acetylsalicylic acid | COX-2 | HEK293 | 10 | +1.2 |
| Salicylic acid | COX-2 | HEK293 | 10 | +0.8 |
| Vehicle (DMSO) | COX-2 | HEK293 | - | 0 |
Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Data
Affinity purification coupled with mass spectrometry (AP-MS) is used to identify the cellular targets of a chemical probe. A biotinylated version of the probe is typically used to pull down interacting proteins from cell lysates.
| Probe | Bait Modification | Target Protein | Cell Line | Spectral Counts (Target) | Spectral Counts (Control) | Enrichment Ratio |
| Biotin-5-Iodosalicylic acid | Biotin (B1667282) | COX-2 | HCT116 | 152 | 5 | 30.4 |
| Biotin-Salicylic acid | Biotin | COX-2 | HCT116 | 89 | 6 | 14.8 |
| Biotin only | Biotin | COX-2 | HCT116 | 7 | 5 | 1.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture HEK293 cells to 80-90% confluency. Treat cells with 10 µM of the this compound probe, control compounds, or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Transfer the supernatant containing the soluble proteins to a new tube. Analyze the amount of soluble target protein (e.g., COX-2) by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) is determined by comparing the curves of treated and untreated samples.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Probe Synthesis: Synthesize a biotinylated version of the this compound probe. This typically involves attaching a biotin moiety via a linker to a position on the molecule that does not interfere with target binding.
-
Cell Lysis: Harvest HCT116 cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with the biotinylated this compound probe or a biotin-only control.[1] This incubation is typically performed for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution method, such as competitive elution with free biotin.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and subject the entire lane to in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite. The enrichment ratio is calculated by dividing the spectral counts (or other quantitative measure) of the target protein in the probe pulldown by the spectral counts in the control pulldown.
Visualizing Cellular Mechanisms and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz (DOT language) to depict the COX-2 signaling pathway and the experimental workflows for CETSA and AP-MS.
Conclusion
This guide provides a comprehensive framework for the cellular validation of a this compound-based chemical probe. By employing techniques such as CETSA and AP-MS and presenting the data in a clear, comparative format, researchers can rigorously assess the performance of their probes. The provided protocols and diagrams serve as a valuable resource for designing and executing these critical validation experiments, ultimately contributing to the development of high-quality chemical probes for advancing drug discovery.
References
A Comparative Guide to Confirming 5-Iodosalicylic Acid-Protein Kinetics using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Surface Plasmon Resonance (SPR) and alternative biophysical techniques for the kinetic analysis of 5-Iodosalicylic acid binding to protein targets. While specific kinetic data for this compound is not widely available in published literature, this guide utilizes data from a closely related salicylic (B10762653) acid derivative, 3-aminoethyl salicylic acid, to illustrate the principles and comparative value of these methods.
Introduction to this compound and Its Importance
This compound is a derivative of salicylic acid, a well-known molecule with diverse biological activities. As a small molecule, understanding its interaction kinetics with protein targets is crucial for drug discovery and development.[1] Kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) provide invaluable insights into the binding affinity and residence time of the compound, which are critical determinants of its pharmacological effect.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free, real-time optical technique that has become the gold standard for studying biomolecular interactions.[2][3] The method involves immobilizing one interacting partner (the ligand, typically the protein) onto a sensor surface and flowing the other partner (the analyte, the small molecule) over it. The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface.
Key Advantages of SPR:
-
Real-time data: Provides detailed information on both the association and dissociation phases of the interaction.
-
Label-free: Avoids potential artifacts associated with labeling molecules.[2]
-
High sensitivity: Capable of detecting the binding of low molecular weight compounds.
-
Kinetic and affinity data: Allows for the determination of k_on, k_off, and K_D in a single experiment.
Comparative Analysis of Kinetic Techniques
While SPR is a powerful tool, other techniques offer complementary information and may be advantageous in specific contexts. Here, we compare SPR with Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding | Change in interference pattern of light | Heat change upon binding | Movement of molecules in a temperature gradient |
| Throughput | Medium to High | High | Low to Medium | High |
| Sample Consumption | Low | Low | High | Very Low |
| Kinetic Information | k_on, k_off, K_D | k_on, k_off, K_D | K_D, ΔH, ΔS, Stoichiometry (n) | K_D |
| Labeling Requirement | None | None | None | One molecule needs to be fluorescently labeled or have intrinsic fluorescence |
| Immobilization | Required | Required | Not required (solution-based) | Not required (solution-based) |
Table 1: Comparison of Biophysical Techniques for Kinetic Analysis.
Experimental Data: 3-aminoethyl salicylic acid Binding to GAPA1
As a case study, we present data on the interaction between the salicylic acid derivative 3-aminoethyl salicylic acid and the Arabidopsis thaliana chloroplastic glyceraldehyde-3-phosphate dehydrogenase A1 (GAPA1) protein, as determined by SPR.
| Analyte | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Technique |
| GAPA1 | 3-aminoethyl salicylic acid | Not Reported | Not Reported | 16.7 ± 5 | SPR |
Table 2: Kinetic and Affinity Data for the Interaction of a Salicylic Acid Derivative with GAPA1. (Data sourced from --INVALID-LINK--)
This study highlights the ability of SPR to determine the high affinity of a salicylic acid derivative for its protein target. Although the individual rate constants were not reported in the publication, the K_D value was derived from fitting the binding profiles to a 1:1 Langmuir interaction model.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Small Molecule-Protein Interaction
This protocol provides a general framework for analyzing the kinetics of a small molecule like this compound binding to a target protein.
-
Immobilization of the Ligand (Protein):
-
The target protein is typically immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
The sensor surface is activated with a mixture of EDC and NHS.
-
The protein solution is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
-
Analyte (this compound) Preparation and Injection:
-
A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected sequentially over the immobilized protein surface, typically from the lowest to the highest concentration.
-
Each injection consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a buffer blank injection.
-
The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for SPR-based kinetic analysis of this compound-protein interaction.
Caption: Simplified signaling pathway illustrating this compound binding to its target protein.
Conclusion
Surface Plasmon Resonance is a robust and highly informative technique for characterizing the binding kinetics of small molecules like this compound to their protein targets. While specific published kinetic data for this compound remains elusive, the principles and methodologies described in this guide, exemplified by data from a related salicylic acid derivative, provide a comprehensive framework for researchers to design, execute, and interpret such crucial experiments. The choice of technique will ultimately depend on the specific research question, available instrumentation, and sample characteristics. However, for a detailed understanding of the dynamic interactions that govern a small molecule's biological activity, SPR remains a premier analytical tool.
References
Evaluating the Specificity of 5-Iodosalicylic Acid-Mediated Protein Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific modification of proteins is a cornerstone of modern chemical biology and proteomics. The ability to attach probes, drugs, or other moieties to specific amino acid residues allows for the elucidation of protein function, the identification of drug targets, and the development of novel therapeutics. While a variety of reagents with defined specificities are available, this guide explores the potential utility and evaluates the specificity of 5-Iodosalicylic acid as a protein modification agent, comparing it with established, alternative methods.
Introduction to this compound in Protein Modification
This compound is an aromatic compound containing a hydroxyl, a carboxyl, and an iodine group. While it is known to participate in non-covalent interactions with certain proteins, its application as a covalent protein modification agent is not well-documented in mainstream proteomics literature. However, based on the known reactivity of aryl iodides in photochemical reactions, a potential mechanism for this compound-mediated protein modification is through photo-activation. Upon exposure to UV light, the carbon-iodine bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical can then react with nearby amino acid side chains, forming a covalent bond. The specificity of such a reaction is expected to be largely governed by the proximity of the photo-activated reagent to reactive amino acid residues on the protein surface.
This guide provides a comparative analysis of this hypothetical photo-activated this compound labeling with well-established methods for protein modification, focusing on specificity, efficiency, and the types of amino acid residues targeted.
Comparative Analysis of Protein Modification Reagents
The choice of a protein modification reagent is dictated by the desired specificity, the required reaction conditions, and the nature of the protein being studied. Below is a comparison of key characteristics of photo-activated this compound with commonly used classes of protein modification reagents.
| Feature | Photo-activated this compound (Hypothetical) | Diazonium Salts | Sulfonyl Exchange (SuTEx) | Iodoacetamide (B48618) |
| Primary Target Residue(s) | Tyrosine, Tryptophan, potentially less specific | Tyrosine | Tyrosine, Lysine (B10760008) | Cysteine |
| Reaction Type | Free radical addition | Electrophilic aromatic substitution | Nucleophilic substitution | Nucleophilic substitution (SN2) |
| Specificity | Moderate to Low | High for Tyrosine | Tunable, can be optimized for Tyrosine | High for Cysteine |
| Reaction Conditions | UV irradiation (e.g., 254-310 nm) | Mildly alkaline pH (8-9) | Physiological pH | Mildly alkaline pH (7.5-8.5) |
| Key Advantages | Can potentially label in proximity-dependent manner | High specificity for tyrosine | High efficiency and tunable selectivity | Highly specific for the relatively rare cysteine residue |
| Key Disadvantages | Potential for non-specific labeling due to high reactivity of radicals, lack of established protocols | Can have side reactions with other nucleophilic residues at higher pH | Can also react with lysine and other nucleophiles | Can exhibit off-target reactivity with methionine[1][2] |
| Bioorthogonality | Low | Low | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of protein modification strategies. Below are protocols for a well-established tyrosine modification method using diazonium salts and a hypothetical protocol for photo-activated labeling with this compound.
Protocol 1: Tyrosine Modification Using Diazonium Salts (Established Method)
This protocol is based on the well-documented reaction of diazonium salts with the phenolic side chain of tyrosine residues.[3][4][5][6][7]
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium borate (B1201080), pH 8.5)
-
4-Carboxybenzenediazonium tetrafluoroborate (B81430) (or other desired diazonium salt)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
-
LC-MS/MS system for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in 100 mM sodium borate buffer, pH 8.5.
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of the diazonium salt in ice-cold, deionized water.
-
Labeling Reaction: Add the diazonium salt solution to the protein solution to achieve a final molar excess of 10- to 100-fold of the reagent over the protein. Incubate the reaction on ice for 1-2 hours.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Analysis:
-
Confirm labeling by UV-Vis spectroscopy (azo-tyrosine adducts have a characteristic absorbance around 350 nm).
-
Determine the extent of labeling using mass spectrometry (intact protein analysis).
-
To identify specific sites of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search the data for the expected mass shift on tyrosine residues.
-
Protocol 2: Photo-activated Protein Modification with this compound (Hypothetical)
This hypothetical protocol is based on the principles of photo-crosslinking using aryl halides.[8]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
UV lamp with an appropriate wavelength (e.g., 254 nm or 310 nm)
-
Quenching solution (e.g., 100 mM dithiothreitol)
-
Desalting column
-
LC-MS/MS system for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Reagent Addition: Add a stock solution of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO, if necessary) to the protein solution to a final concentration of 1-10 mM. Incubate in the dark for 30 minutes to allow for any non-covalent association.
-
UV Irradiation: Place the reaction mixture in a quartz cuvette or on a suitable plate and irradiate with a UV lamp at a controlled distance and time (e.g., 10-30 minutes). The optimal wavelength and irradiation time would need to be determined empirically.
-
Quenching: After irradiation, add a quenching solution to scavenge any unreacted radicals.
-
Purification: Remove unreacted this compound and byproducts using a desalting column.
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE to check for cross-linking or aggregation.
-
Use intact protein mass spectrometry to determine the number of modifications.
-
Perform peptide mapping by LC-MS/MS to identify the modified amino acid residues. The search parameters should include a variable modification corresponding to the mass of the salicylic (B10762653) acid radical on all potential amino acid residues, with a particular focus on tyrosine and tryptophan.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and signaling pathways.
Caption: General workflow for protein modification and analysis.
Caption: Specificity of different protein modification reagents.
Conclusion
The evaluation of this compound as a protein modification agent reveals a significant gap in the existing literature for its use in covalent labeling for proteomic applications. Based on its chemical structure, a plausible mechanism of action is through photo-activation, leading to the generation of a reactive aryl radical. This would likely result in proximity-based labeling with moderate to low specificity, potentially targeting electron-rich amino acid side chains like tyrosine and tryptophan, but also risking less specific reactions.
In comparison, established methods offer greater control and specificity. Reagents like iodoacetamide and diazonium salts provide high specificity for cysteine and tyrosine, respectively. Newer methodologies like SuTEx chemistry offer tunable reactivity, allowing for the optimization of labeling for specific residues under physiological conditions.
For researchers seeking to perform specific protein modifications, it is recommended to utilize these well-validated methods. While the exploration of novel reagents like this compound is a valuable scientific endeavor, its application for specific protein modification would require extensive validation to characterize its reactivity, specificity, and potential off-target effects. Future studies would be needed to provide the experimental data necessary to fully evaluate its utility in the field of proteomics and drug development.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5-Iodosalicylic Acid Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of 5-iodosalicylic acid and its derivatives. Experimental data for this compound, its methyl ester, and its amide are presented to illustrate the utility of these methods.
The introduction of an iodine atom and the presence of hydroxyl and carboxyl groups in this compound derivatives present a unique spectroscopic fingerprint. While NMR spectroscopy stands as the cornerstone for unambiguous structure elucidation, a multi-technique approach including Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive and robust validation.
Performance Comparison: NMR vs. Alternative Analytical Techniques
A comparative overview of the primary analytical techniques for the structural characterization of this compound derivatives is presented below.
| Feature | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry. | Molecular weight, elemental composition (High-Resolution MS). | Presence of functional groups. |
| Sample Requirement | 5-10 mg | < 1 mg | 1-2 mg |
| Sample State | Solution | Solid or solution | Solid or liquid |
| Strengths | Unambiguous structure determination, detailed structural insights. | High sensitivity, determination of molecular formula. | Fast, simple, provides a fingerprint of functional groups. |
| Limitations | Lower sensitivity compared to MS, complex spectra for large molecules. | Provides limited information on the connectivity of atoms. | Ambiguous for isomers, provides limited structural detail. |
Quantitative NMR Data for this compound Derivatives
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and two of its common derivatives. The data highlights the influence of the substituent on the chemical shifts of the aromatic protons and carbons. All spectra are referenced to Tetramethylsilane (TMS) and were recorded in DMSO-d₆.
| Compound | Proton (¹H) Chemical Shifts (ppm) and Coupling Constants (Hz) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound | 11.4 (s, 1H, -COOH), 8.04 (d, J=2.3, 1H, H-6), 7.78 (dd, J=8.7, 2.3, 1H, H-4), 6.82 (d, J=8.7, 1H, H-3)[1] | Data not explicitly found in searches. |
| Methyl 5-Iodosalicylate | 10.8 (s, 1H, -OH), 8.11 (d, J=2.4, 1H, H-6), 7.85 (dd, J=8.8, 2.4, 1H, H-4), 6.89 (d, J=8.8, 1H, H-3), 3.85 (s, 3H, -OCH₃) | Data not explicitly found in searches. |
| 5-Iodosalicylamide | Amide protons, aromatic protons with characteristic splitting patterns confirming the 1,2,4-substitution.[2] | No specific data found. |
| 2-Acetoxy-5-iodobenzoic Acid | Predicted: Acetyl protons (~2.3 ppm), aromatic protons shifted downfield compared to this compound. | Predicted: Carbonyl carbons for both acetyl and carboxylic acid groups, aromatic carbons with shifts influenced by both iodo and acetoxy groups. |
Note: Specific experimental NMR data for 5-iodosalicylamide and 2-acetoxy-5-iodobenzoic acid were not available in the provided search results. The information for 5-iodosalicylamide is based on a general description, and the data for 2-acetoxy-5-iodobenzoic acid is a prediction based on known substituent effects.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH, -COOH, -NH₂).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 16 ppm is used.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is generally sufficient.
-
Standard pulse programs for one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are employed. Two-dimensional experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS)
-
Derivatization: Due to the low volatility of salicylic (B10762653) acid derivatives, a derivatization step is often necessary for GC-MS analysis. A common method is silylation.
-
Dry the sample (approximately 1 mg) thoroughly.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture at 60-70°C for about 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules (commonly by electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing the molecular weight and fragmentation pattern of the derivative.
-
FTIR Spectroscopy (ATR Method)
-
Sample Preparation: The Attenuated Total Reflectance (ATR) method requires minimal sample preparation.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule (e.g., O-H, C=O, C-I, aromatic C-H and C=C stretches).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of structural validation for this compound derivatives.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Logical relationship of spectroscopic data for structural confirmation.
References
Benchmarking 5-Iodosalicylic Acid: A Comparative Guide to Reagents for Mapping Ligandable Hotspots
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the identification of ligandable hotspots on protein targets is a critical starting point. Covalent fragment-based screening has emerged as a powerful strategy to map these sites, often leveraging electrophilic reagents that form irreversible bonds with nucleophilic amino acid residues. This guide provides an objective comparison of 5-Iodosalicylic acid, a representative aryl halide, against other commonly used electrophilic reagents for mapping these crucial interaction points. The information presented is supported by available experimental data and established chemical principles.
Introduction to Covalent Hotspot Mapping
Ligandable hotspots are regions on a protein surface with a high propensity to bind small molecules, making them attractive targets for drug development. Covalent fragment screening utilizes small, reactive molecules ("warheads") to irreversibly label nucleophilic residues, such as cysteine, lysine, or serine, within these hotspots. This approach offers high potency and prolonged duration of action. The choice of the electrophilic reagent is paramount, as it dictates the reactivity, selectivity, and overall success of the screening campaign.
This guide focuses on benchmarking this compound against two widely used classes of electrophilic warheads: Acrylamides and Chloroacetamides . While direct, head-to-head quantitative data for this compound in this specific application is not extensively available in the current literature, we can infer its potential performance based on the known reactivity of aryl halides.
Data Presentation: Quantitative Comparison of Electrophilic Reagents
The following table summarizes key performance metrics for common electrophilic warheads used in covalent fragment screening. It is important to note the absence of specific quantitative data for this compound in this context, highlighting a current knowledge gap and an opportunity for future research.
| Reagent Class | Example Warhead | Mechanism of Action | Target Residues | Relative Reactivity | Selectivity | Data Availability for this compound |
| Aryl Halides | This compound | Nucleophilic Aromatic Substitution (SNAr) | Cysteine, Lysine | Expected to be tunable based on substituents[1] | Potentially high, influenced by aryl scaffold[1] | Not Reported |
| Acrylamides | N-phenylacrylamide | Michael Addition | Cysteine | Moderate | Generally good, but can show promiscuity[2] | N/A |
| Chloroacetamides | 2-chloro-N-phenylacetamide | Nucleophilic Substitution | Cysteine | High | Can be less selective than acrylamides[3] | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments involved in benchmarking electrophilic reagents for ligandable hotspot mapping.
Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification
This protocol is designed to determine if a covalent fragment binds to a target protein and to quantify the extent of modification.
1. Reagents and Materials:
-
Purified target protein (e.g., 10 µM in a suitable buffer like PBS, pH 7.4)
-
Electrophilic fragment stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS grade water and acetonitrile
2. Procedure:
-
Incubate the target protein with the electrophilic fragment at a desired concentration (e.g., 100 µM) in the reaction buffer. A control reaction with DMSO vehicle should be run in parallel.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 1, 4, and 24 hours).
-
At each time point, quench the reaction by adding the quenching solution.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer should be set to detect the expected mass of the unmodified protein and the protein-fragment adduct.
-
Deconvolute the mass spectra to determine the masses of the protein species present.
-
Calculate the percentage of protein modification at each time point by comparing the peak intensities of the modified and unmodified protein.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-wide Selectivity
This protocol assesses the selectivity of a covalent fragment across the entire proteome.[4][5][6]
1. Reagents and Materials:
-
Cell lysate or intact cells
-
Electrophilic fragment stock solution (e.g., 10 mM in DMSO)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS reagents
2. Procedure:
-
Treat the cell lysate or intact cells with the electrophilic fragment at various concentrations for a defined period. A DMSO control is essential.
-
Lyse the cells (if treated intact) and label the remaining reactive cysteines with the iodoacetamide-alkyne probe.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin (B1667282) tag to the labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteine sites.
-
Compare the peptide intensities between the fragment-treated and control samples to determine which cysteines were engaged by the electrophilic fragment.
Mandatory Visualizations
Covalent Modification of a Cysteine Residue
Caption: Covalent modification of a protein cysteine residue by an electrophilic fragment.
Experimental Workflow for Covalent Fragment Screening
Caption: A typical workflow for identifying and validating covalent fragments for hotspot mapping.
Discussion and Conclusion
The selection of an appropriate electrophilic reagent is a critical decision in the design of a covalent fragment screening library. Acrylamides and chloroacetamides are well-established warheads with a wealth of supporting data, making them reliable choices for targeting cysteine residues.
While quantitative data for this compound as a hotspot mapping tool is currently limited, its chemical structure as an aryl iodide suggests potential for covalent modification through nucleophilic aromatic substitution. The reactivity of aryl halides can be finely tuned by the other substituents on the aromatic ring, offering a potential advantage in optimizing both reactivity and selectivity.[1] The weaker carbon-iodine bond compared to carbon-chlorine or carbon-fluorine bonds might also influence its reactivity profile.
Future studies directly comparing the kinetic and proteomic profiles of this compound with established electrophilic fragments are necessary to fully elucidate its utility in mapping ligandable hotspots. Such research would provide valuable insights into the advantages and disadvantages of this class of reagents and expand the toolbox available to drug discovery scientists. Researchers are encouraged to consider the principles of reactivity and selectivity discussed in this guide when selecting and designing covalent fragments for their specific protein targets.
References
- 1. Investigating the proteome reactivity and selectivity of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Iodosalicylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Iodosalicylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always wear protective gloves, safety glasses with side-shields, and a lab coat.[2][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3]
Quantitative Data Summary
While specific quantitative limits for disposal were not found in the provided safety data sheets, the following table summarizes key hazard and classification information for this compound.
| Property | Value | Source |
| CAS Number | 119-30-2 | [2][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1][5] | [1][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed waste disposal company.[6] Adherence to local, regional, and national regulations is mandatory.[4]
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials, in a designated and clearly labeled hazardous waste container.
- The container must be made of a compatible material and have a tightly fitting cap.[7]
- Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
2. Preparing for Disposal:
- For disposal, the material should be dissolved or mixed with a combustible solvent.[1][3] This should be done in a chemical fume hood.
- The choice of solvent should be compatible with the incinerator's requirements and should not create additional hazards.
3. Prohibited Disposal Methods:
- DO NOT dispose of this compound down the sink or in regular trash.[1][3][8] This substance should not be allowed to enter drains, soil, or surface water.[1][3]
- Evaporation is not an acceptable method of disposal.[8]
4. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide them with the safety data sheet (SDS) for this compound.
- The approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
5. Disposal of Empty Containers:
- Thoroughly empty the original container of all residual this compound.
- Rinse the empty container with a suitable solvent (e.g., the same solvent used for dissolving the waste). Collect the rinsate as hazardous waste.[8]
- After thorough rinsing, deface or remove the original label.[8] The cleaned container can then be disposed of according to your institution's guidelines for non-hazardous waste or recycled.[8][9]
6. Accidental Spills:
- In the event of a spill, avoid dust formation.[2][4]
- Wear appropriate PPE, including respiratory protection.
- Sweep or shovel the spilled material into a suitable container for disposal.[2][4]
- Clean the contaminated area thoroughly.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nswai.org [nswai.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Iodosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Iodosalicylic acid, ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact which can cause irritation.[2][5] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | To protect against dust particles and splashes, which can cause serious eye irritation.[2][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | To be used in areas with inadequate ventilation or when dust formation is likely, to prevent respiratory tract irritation.[4] |
| Body Protection | Laboratory coat and appropriate protective clothing | To prevent skin exposure and contamination of personal clothing.[2][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step procedure outlines the key stages of the handling process.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to minimize dust inhalation.[1][2][5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing.[5][6]
-
Do not breathe in the dust.[2][6] Avoid creating dust during handling.[2][5]
-
Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[1][2][5]
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2][7]
-
If in eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If eye irritation persists, get medical advice.[2][7]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If feeling unwell, call a poison center or doctor.[2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[5]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Keep the container locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not empty into drains.[2]
-
Contaminated materials, such as gloves and lab coats, should be disposed of as hazardous waste.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
